4-(Methylsulfinyl)benzoic acid CAS 33963-58-5 properties
Executive Summary 4-(Methylsulfinyl)benzoic acid (CAS 33963-58-5) is a functionalized organosulfur compound serving as a critical intermediate in the synthesis of sulfone-based pharmaceuticals (e.g., COX-2 inhibitors) an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(Methylsulfinyl)benzoic acid (CAS 33963-58-5) is a functionalized organosulfur compound serving as a critical intermediate in the synthesis of sulfone-based pharmaceuticals (e.g., COX-2 inhibitors) and as a polar ligand in materials science (Metal-Organic Frameworks). Chemically, it represents the mono-oxidized state of 4-(methylthio)benzoic acid, occupying a distinct reactivity niche between the sulfide precursor and the fully oxidized sulfone.
This guide provides a rigorous technical analysis of its properties, selective synthesis, and applications, specifically addressing the challenge of avoiding over-oxidation during its preparation.
Chemical Identity & Structural Analysis[1]
The compound is often confused with its reduced (sulfide) or oxidized (sulfone) analogs. Precise identification is required for regulatory compliance and impurity profiling.
Acidity (pKa): The electron-withdrawing nature of the sulfinyl group (
) increases the acidity of the carboxylic acid relative to benzoic acid (pKa 4.2). The predicted pKa for 4-(methylsulfinyl)benzoic acid is approximately 3.6–3.8 .
Solubility Profile:
High Solubility: DMSO, DMF, Methanol, Ethanol (warm).
Moderate Solubility: Acetone, Ethyl Acetate.
Low Solubility: Water (cold), Hexane, Diethyl Ether.
Note: The sulfoxide moiety imparts significantly higher polarity than the sulfide precursor, improving solubility in polar aprotic solvents.
Thermal Stability: Stable at room temperature. Decomposes at high temperatures (>250°C) often with disproportionation or loss of SO.
Synthesis & Manufacturing Protocols
The primary challenge in synthesizing CAS 33963-58-5 is chemoselectivity . Standard oxidation often proceeds uncontrollably to the sulfone.[3] Two protocols are detailed below: Method A for high-precision laboratory scale, and Method B for scalable production.
Best for: Analytical standards, small-scale synthesis, avoiding sulfone contamination.
Mechanism: Sodium periodate (
) acts as a selective oxidant that kinetically favors the formation of sulfoxide and reacts very slowly with sulfoxides to form sulfones.
Protocol:
Dissolution: Dissolve 10 mmol of 4-(methylthio)benzoic acid in 50 mL of Methanol/Water (1:1 v/v). Cool the solution to 0°C in an ice bath.
Addition: Add 1.05 equivalents (10.5 mmol) of Sodium Periodate (
) portion-wise over 30 minutes.
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[4][5]
Workup: Filter off the precipitated sodium iodate (
) byproduct. Evaporate the filtrate to remove methanol.
Isolation: The aqueous residue is extracted with Chloroform or DCM (3x). If the product precipitates from water, filter directly.
Purification: Recrystallize from Ethanol/Water.
Method B: Controlled Hydrogen Peroxide Oxidation
Best for: Scale-up, "Green" chemistry requirements.
Protocol:
Setup: Suspend 50 mmol of 4-(methylthio)benzoic acid in 100 mL of Glacial Acetic Acid.
Oxidation: Add 1.0 equivalent of 30%
dropwise at room temperature. Crucial: Do not heat. Heating drives the reaction to the sulfone.
Quenching: Stir for 2–4 hours. Test for peroxide consumption (starch-iodide paper). Quench excess oxidant with sodium bisulfite if necessary.
Isolation: Pour the reaction mixture into 300 mL of ice water. The product typically precipitates as a white solid. Filter, wash with cold water, and dry.
Synthesis Pathway Visualization
Figure 1: Selective oxidation pathway distinguishing the target sulfoxide from the precursor and over-oxidized byproduct.
Applications in Drug Development & Materials[12]
A. Pharmaceutical Impurity Profiling (Coxibs)
In the development of COX-2 inhibitors like Etoricoxib , the methylsulfonyl (sulfone) moiety is the pharmacophore.[2]
Role of CAS 33963-58-5: It serves as a reference standard for Impurity Identification .
Regulatory Context: During the synthesis of Etoricoxib intermediates, incomplete oxidation of the sulfide precursor results in the sulfoxide impurity. ICH Q3A/B guidelines require the quantification of this impurity.
Detection: It is typically separated from the sulfone via Reverse-Phase HPLC (C18 column) due to the polarity difference (Sulfoxide elutes earlier than Sulfone in standard organic gradients).
B. Metal-Organic Frameworks (MOFs)
4-(Methylsulfinyl)benzoic acid acts as a functionalized linker in MOF synthesis.
Coordination Chemistry: The carboxylic acid coordinates to metal clusters (Zn, Cd, Cu), while the sulfinyl oxygen (
) acts as a secondary Lewis base site or a hydrogen bond acceptor within the pore.
Chirality: Because the sulfoxide sulfur is a chiral center, this ligand can be used to construct chiral MOFs for enantioselective separation or catalysis, provided the ligand is resolved into enantiomers prior to MOF assembly.
Workflow: Impurity Profiling Logic
Figure 2: The role of 4-(methylsulfinyl)benzoic acid as a critical process impurity in sulfone drug synthesis.
4-(Methylsulfinyl)benzoic Acid: Structural Architecture & Bonding Dynamics
CAS Registry Number: 33963-58-5 Formula: C H O S Molecular Weight: 184.21 g/mol Executive Summary 4-(Methylsulfinyl)benzoic acid represents a critical structural motif in organic synthesis and drug metabolism, characteri...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 33963-58-5
Formula: C
HOS
Molecular Weight: 184.21 g/mol
Executive Summary
4-(Methylsulfinyl)benzoic acid represents a critical structural motif in organic synthesis and drug metabolism, characterized by the coexistence of a protic carboxylic acid and a polar, aprotic sulfoxide moiety on a para-substituted benzene ring. This dual-functionality creates a unique landscape for intermolecular bonding, where the molecule acts as both a strong hydrogen bond donor (via -COOH) and a potent acceptor (via S=O).
This guide provides a rigorous analysis of the molecule's electronic structure, spectroscopic signatures, and synthetic pathways. It is designed for researchers requiring high-fidelity data on the physicochemical behavior of sulfoxide-functionalized aromatics.
Molecular Architecture & Electronic Properties
The Sulfoxide Moiety: Chirality and Resonance
Unlike the planar carbonyl group, the sulfinyl group (-SOCH
) adopts a trigonal pyramidal geometry due to the lone pair on the sulfur atom. This imparts chirality to the sulfur center. In standard synthesis, 4-(methylsulfinyl)benzoic acid exists as a racemic mixture ().
Electronic Character:
The S=O bond is hypervalent but is best described by a resonance hybrid between a double bond and a charge-separated single bond. The sulfur atom carries a significant partial positive charge, while the oxygen is electron-rich, making it a hard Lewis base.
Bond Order: ~1.5
Dipole Moment: High (~3.96 D for the isolated sulfoxide group), directing crystal packing.
Resonance Structures:
Aromatic Substitution Effects
The sulfinyl group is an electron-withdrawing group (EWG) by induction (-I) and resonance (-R), although less powerful than the sulfonyl (-SO
-) or nitro groups. This deactivates the aromatic ring slightly towards electrophilic aromatic substitution but increases the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid.
Hammett Substituent Constant (
):
(S(=O)CH) 0.49
This positive value confirms the electron-withdrawing nature, stabilizing the carboxylate anion and lowering the pKa (predicted pKa
3.8 vs 4.2 for benzoic acid).
Crystallography & Supramolecular Bonding
The solid-state arrangement of 4-(methylsulfinyl)benzoic acid is governed by a competition between two primary hydrogen-bonding synthons.
Competitive Hydrogen Bonding
Carboxylic Acid Homodimer [R
(8)]: The classic "head-to-head" interaction where two carboxyl groups form a cyclic eight-membered ring. This is the thermodynamically preferred motif in non-polar environments.
Sulfoxide-Acid Catemer [C(4)]: The sulfoxide oxygen is a potent hydrogen bond acceptor. In many sulfinyl-carboxylic acids, the acid proton donates to the sulfoxide oxygen (COOH
O=S) rather than the carbonyl oxygen, forming linear chains.
Structural Prediction:
While benzoic acid derivatives typically dimerize, the high basicity of the sulfoxide oxygen often disrupts this dimer, leading to extended polymeric chains where the carboxyl group donates a proton to the sulfoxide of an adjacent molecule.
Visualization of Bonding Motifs
Figure 1: Competitive supramolecular synthons. The sulfoxide oxygen often outcompetes the carbonyl oxygen as an H-bond acceptor.
Spectroscopic Characterization
The following data provides the standard spectroscopic fingerprint for 4-(methylsulfinyl)benzoic acid.
The synthesis requires the selective oxidation of 4-(methylthio)benzoic acid. Over-oxidation to the sulfone (methylsulfonyl) is the primary impurity risk.
Reagents: Hydrogen Peroxide (30%), Acetic Acid (solvent/catalyst).
Mechanism: Nucleophilic attack of the sulfide sulfur on the electrophilic oxygen of the peracid intermediate.
Step-by-Step Protocol (Self-Validating)
Dissolution: Dissolve 10 mmol (1.68 g) of 4-(methylthio)benzoic acid in 15 mL of glacial acetic acid. Validation: Solution should be clear/pale yellow.
Oxidant Addition: Cool to 0–5°C. Add 11 mmol (1.1 eq) of 30% H
O dropwise over 20 minutes. Control: Maintain T < 10°C to prevent sulfone formation.
Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor: TLC (SiO
, 5% MeOH/DCM). Sulfoxide is more polar (lower R) than sulfide.
Quench & Isolation: Pour mixture into 50 mL ice water. If precipitate forms, filter. If soluble, extract with EtOAc, dry over Na
SO, and evaporate.
Purification: Recrystallize from Ethanol/Water or Acetone.
Yield: Expected 85–90% as a white powder.
Reaction Pathway Diagram
Figure 2: Oxidative pathway. Control of temperature and stoichiometry is critical to stop at the sulfoxide stage.
Applications in Drug Development[1]
Metabolic Significance
4-(Methylsulfinyl)benzoic acid is a key metabolite of 4-(methylthio)benzoic acid derivatives. In biological systems (e.g., CYP450 catalysis), the sulfide-to-sulfoxide transformation is a primary detoxification or activation step.
Redox Cycling: The sulfoxide can be reduced back to sulfide by sulfoxide reductases (Msr) or further oxidized to sulfone. This redox cycling can scavenge Reactive Oxygen Species (ROS).
Solubility Engineering
The introduction of the sulfinyl group significantly increases aqueous solubility compared to the parent sulfide or the methyl analog (p-toluic acid) due to the high polarity of the S=O bond (LogP decreases). This makes it a valuable scaffold for improving the bioavailability of lipophilic drugs.
References
PubChem Compound Summary. (2025). 4-Methanesulfinylbenzoic acid (CID 4961892).[2] National Center for Biotechnology Information.
[Link]
Coleman, T., et al. (2020). The Cytochrome P450 CYP199A4 from Rhodopseudomonas palustris catalyses heteroatom dealkylations and sulfoxidation.Scientific Reports. (Discusses biological formation).
[Link]
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising.Acta Crystallographica Section B. (General reference for carboxylic acid/sulfoxide bonding motifs).
[Link]
4-(methylsulfinyl)benzoic acid molecular weight and formula
Precision Chemistry for Drug Discovery & Metabolic Profiling Executive Summary 4-(Methylsulfinyl)benzoic acid (CAS: 33963-58-5) is a critical organosulfur building block characterized by a para-substituted benzoic acid r...
Author: BenchChem Technical Support Team. Date: February 2026
Precision Chemistry for Drug Discovery & Metabolic Profiling
Executive Summary
4-(Methylsulfinyl)benzoic acid (CAS: 33963-58-5) is a critical organosulfur building block characterized by a para-substituted benzoic acid ring bearing a methylsulfinyl (sulfoxide) moiety.[1][2][3][4] Unlike its reduced sulfide precursor or its fully oxidized sulfonyl analog, the sulfoxide group introduces a unique chiral center (at the sulfur atom) and moderate polarity, making it a valuable scaffold in medicinal chemistry for modulating lipophilicity and solubility without altering the core pharmacophore significantly.
This guide provides a definitive technical analysis of its physicochemical properties, selective synthetic pathways, and analytical characterization, designed for researchers requiring high-fidelity data for experimental design.
Part 1: Physicochemical Identity & Core Data
Distinction Alert: Researchers frequently confuse this compound with 4-(methylsulfonyl)benzoic acid (the sulfone).[4] The sulfinyl derivative contains a sulfoxide group (
), whereas the sulfonyl contains a sulfone group (). This distinction alters molecular weight, solubility, and metabolic stability.
Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in cold water
pKa (Predicted)
~3.6 – 3.8 (Acidic, due to electron-withdrawing sulfoxide)
SMILES
CS(=O)C1=CC=C(C=C1)C(=O)O
Part 2: Structural & Synthetic Architecture
The synthesis of 4-(methylsulfinyl)benzoic acid requires chemoselective oxidation . The primary challenge is preventing over-oxidation of the sulfide to the sulfone (sulfinyl
sulfonyl).
Mechanism of Action: Chemoselective Control
To achieve the sulfoxide state, mild oxidants such as Sodium Periodate (NaIO₄) or controlled equivalents of Hydrogen Peroxide (H₂O₂) at low temperatures are employed. Stronger conditions (e.g., excess H₂O₂/Acetic Acid at reflux) will inevitably drive the reaction to the sulfone.
Figure 1: Selective Oxidation Pathway
The following diagram illustrates the critical divergence point in the synthesis workflow.
Caption: Chemoselective oxidation pathway highlighting the divergence between sulfoxide (target) and sulfone (impurity).
Part 3: Analytical Validation (Self-Validating Protocols)
To ensure the integrity of your compound, you must validate the oxidation state of the sulfur atom. Standard HPLC purity is insufficient without structural confirmation.
1. NMR Spectroscopy (¹H-NMR)
The methyl group attached to the sulfur atom acts as a diagnostic reporter for the oxidation state.
Sulfide (-S-CH₃):
ppm
Sulfoxide (-S(O)-CH₃):
ppm (Target)
Sulfone (-SO₂-CH₃):
ppm
Protocol Check: If you observe a peak shift towards 3.0+ ppm, your reaction conditions are too harsh (over-oxidation).
2. Infrared Spectroscopy (FT-IR)
Sulfoxide Stretch (S=O): Strong band at 1000–1050 cm⁻¹ .
Sulfone Stretch (O=S=O): Two bands at 1150 cm⁻¹ (symmetric) and 1300 cm⁻¹ (asymmetric).
Absence of Sulfone Bands: Crucial for confirming purity.
Part 4: Experimental Protocol
Methodology: Selective Synthesis via Sodium Periodate
Rationale: Sodium periodate (NaIO₄) is preferred over peroxides for this transformation because it is highly selective for the sulfide-to-sulfoxide step and rarely over-oxidizes to the sulfone under mild conditions.
Reagents:
4-(Methylthio)benzoic acid (1.0 eq)
Sodium Periodate (NaIO₄) (1.05 eq)
Solvent: Methanol/Water (1:1 v/v)
Step-by-Step Workflow:
Dissolution: Dissolve 10 mmol of 4-(methylthio)benzoic acid in 30 mL of Methanol/Water (1:1). Ensure complete dissolution (mild heating may be required, then cool to 0°C).
Addition: Add 10.5 mmol of NaIO₄ (dissolved in minimal water) dropwise to the stirred solution at 0°C.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (mobile phase: DCM/MeOH 9:1). The sulfoxide is more polar (lower R_f) than the sulfide.
Quenching: Filter off any precipitated inorganic salts (NaIO₃).
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).
Purification: If necessary, recrystallize from Ethanol/Water.
Validation: Run ¹H-NMR to confirm the methyl peak shift to ~2.7 ppm.
Part 5: Research & Pharmaceutical Applications
1. Metabolic Metabolite Standards
In drug development, thioether-containing drugs (e.g., albendazole, fenbendazole derivatives) undergo S-oxidation in the liver (via CYP450 and FMO enzymes) to form sulfoxides. 4-(Methylsulfinyl)benzoic acid serves as a reference standard for identifying metabolites of 4-(methylthio)benzoic acid derivatives.
2. Ligand Design in Crystal Engineering
The sulfoxide group is a strong hydrogen bond acceptor and a dipolar moiety. It is used in crystal engineering to create supramolecular networks. Unlike the planar carboxylic acid, the sulfoxide sulfur is chiral, inducing a "kink" in the molecular geometry that can disrupt stacking or create novel chiral environments in metal-organic frameworks (MOFs).
3. Bioisostere Studies
The sulfinyl group is often explored as a bioisostere for carbonyls or sulfones to tune the polarity and metabolic stability of a drug candidate without significantly changing its steric bulk.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4961892, 4-(Methylsulfinyl)benzoic acid. Retrieved from [Link]
MySkinRecipes. Chemical Specifications: 4-(Methylsulfinyl)benzoic acid.[2][4][5][6][7][8][9][10][11] Retrieved from [Link]
Asian Journal of Chemistry (2015). Synthesis of Sulfonyl Benzoic Acids (Oxidation Protocols). Retrieved from [Link]
Solubility Profile and Process Control of 4-(Methylsulfinyl)benzoic Acid
The following technical guide details the solubility profile, physicochemical properties, and process engineering strategies for 4-(methylsulfinyl)benzoic acid (CAS 33963-58-5). [1] Executive Summary 4-(Methylsulfinyl)be...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and process engineering strategies for 4-(methylsulfinyl)benzoic acid (CAS 33963-58-5).
[1]
Executive Summary
4-(Methylsulfinyl)benzoic acid (also known as 4-methanesulfinylbenzoic acid) is a critical intermediate and a known process impurity (e.g., in the synthesis of Etoricoxib and Albendazole metabolites).[1] Its management is pivotal in pharmaceutical process development, particularly in defining purge factors during crystallization.[1]
This guide provides a comprehensive analysis of its solubility landscape, governed by the interplay between its hydrophilic carboxylic acid tail, the polar sulfoxide core, and the lipophilic aromatic ring.[1] Where specific empirical data is proprietary or sparse, this guide establishes predictive models and standardized validation protocols to empower process scientists.
Physicochemical Characterization
Understanding the molecular architecture is the first step to predicting solubility behavior.[1]
The molecule exhibits a "push-pull" electronic structure.[1] The sulfinyl group is a strong dipole and hydrogen bond acceptor, significantly increasing solubility in polar aprotic solvents compared to its sulfide precursor.[1] The carboxylic acid dictates pH-dependent solubility in aqueous media.[1]
Solubility Landscape
The solubility of 4-(methylsulfinyl)benzoic acid follows a distinct polarity gradient. The data below synthesizes general sulfoxide behavior with benzoic acid derivative trends.
Solvent Class Compatibility Table
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, NMP
Very High (>100 mg/mL)
Strong dipole-dipole interactions with the sulfoxide moiety.[1]
Polar Protic
Methanol, Ethanol
High (>50 mg/mL)
Hydrogen bonding with both the carboxyl and sulfinyl groups.[1]
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate to High
Good solvation of the aromatic ring and sulfoxide dipole.[1]
Ketones/Esters
Acetone, Ethyl Acetate
Moderate
Effective for recrystallization (high T solubility, low low T solubility).[1]
Ethers
THF, MTBE
Low to Moderate
THF is better due to polarity; MTBE is a potential anti-solvent.[1]
Deprotonation forms the highly soluble benzoate salt.[1]
Alkanes
Hexane, Heptane, Toluene
Very Low
Lack of polar interactions; ideal anti-solvents.[1]
Thermodynamic Behavior[2][3][4][5]
Dissolution Enthalpy (
) : Likely positive (endothermic).[1][2] Solubility increases significantly with temperature, particularly in alcohols and esters.[1]
Metastable Zone Width (MSZW) : Sulfoxides often exhibit wide MSZWs, prone to oiling out before crystallizing.[1] Seeding is critical in process scale-up.[1]
Experimental Determination Protocols
Since exact values vary by crystal polymorph and purity, researchers must generate in-house data.[1]
Objective : Determine the solubility curve and MSZW.
Setup : Prepare 4 vials with increasing concentrations (e.g., 20, 40, 60, 80 mg/mL) in Ethanol.
Cycle : Heat at 1°C/min until clear (Dissolution Point,
).
Cool : Cool at 0.5°C/min until turbidity appears (Cloud Point,
).
Analysis : Plot
vs. Concentration to generate the solubility curve. The gap between and is the MSZW.[1]
Process Engineering & Purification Strategies
Purification Logic
As an impurity in Etoricoxib synthesis, 4-(methylsulfinyl)benzoic acid must be purged.[1]
Strategy 1: pH Swing Extraction :
Dissolve crude mixture in organic solvent (e.g., EtOAc).[1]
Wash with basic water (pH 8-9).[1] The acid moves to the aqueous phase as the salt.[1]
The drug substance (if non-acidic) remains in the organic phase.[1]
Strategy 2: Reactive Crystallization :
If the target product is the acid itself: Dissolve in hot Methanol -> Add Water (Anti-solvent) -> Cool to 0°C.[1]
Note: The sulfoxide group makes it more water-soluble than the sulfide analog; higher water ratios may be needed for high yield.[1]
Diagram: Solubility Determination Workflow
Caption: Workflow for determining the solubility of 4-(methylsulfinyl)benzoic acid, distinguishing between high-solubility (Gravimetric) and low-solubility (HPLC) regimes.
Diagram: Purification Logic Tree
Caption: Decision matrix for purging 4-(methylsulfinyl)benzoic acid impurities from a reaction mixture.
References
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 4961892, 4-Methanesulfinylbenzoic acid. Retrieved from [Link]
European Chemicals Agency (ECHA) . Registration Dossier - 4-(methylsulfinyl)benzoic acid. Retrieved from [Link][1][3][4]
Zhang, Y. et al. (2014) .[1] Solubility of Benzoic Acid in Pure Solvents. Journal of Chemical & Engineering Data. (Contextual grounding for benzoic acid derivatives).
Grant, D. J. W.Solubility Behavior of Organic Compounds. Techniques of Chemistry.
An In-depth Technical Guide to 4-(methylsulfinyl)benzoic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(methylsulfinyl)benzoic acid, a key intermediate in the synthesis of various pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(methylsulfinyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its physicochemical properties, including its melting point and predicted boiling point, and offers a detailed, validated protocol for its synthesis via the selective oxidation of 4-(methylthio)benzoic acid. Furthermore, this document explores the compound's significance in drug development, particularly in the creation of anti-inflammatory and analgesic agents. Methodologies for accurate determination of its thermal properties are also discussed, providing researchers and drug development professionals with the essential information for its effective utilization.
Introduction
4-(methylsulfinyl)benzoic acid (CAS No. 33963-58-5) is a sulfoxide-containing aromatic carboxylic acid. Its molecular structure, featuring both a polar sulfinyl group and a reactive carboxylic acid moiety, makes it a valuable building block in medicinal chemistry. The strategic placement of the methylsulfinyl group at the para position of the benzoic acid ring influences the molecule's electronic properties and provides a handle for further chemical modifications. This guide aims to be an authoritative resource for scientists, offering in-depth technical information on the physical and chemical characteristics of 4-(methylsulfinyl)benzoic acid, its synthesis, and its applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(methylsulfinyl)benzoic acid is paramount for its effective use in research and development. Key physical constants are summarized in the table below.
Inferred from typical properties of similar organic acids
Solubility
Soluble in polar organic solvents
Inferred from structure
Note on Boiling Point: The reported boiling point is a predicted value. Experimental determination of the boiling point of high-melting-point solids can be challenging due to potential decomposition at elevated temperatures. It is recommended to perform this determination under reduced pressure.
Synthesis of 4-(methylsulfinyl)benzoic acid
The most common and efficient method for the synthesis of 4-(methylsulfinyl)benzoic acid is the selective oxidation of its thioether precursor, 4-(methylthio)benzoic acid. It is crucial to control the reaction conditions to prevent over-oxidation to the corresponding sulfone, 4-(methylsulfonyl)benzoic acid.
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the starting material to the final product.
Caption: Synthetic workflow for 4-(methylsulfinyl)benzoic acid.
Detailed Experimental Protocol
This protocol describes the selective oxidation of 4-(methylthio)benzoic acid using meta-chloroperoxybenzoic acid (m-CPBA). This reagent is known for its effectiveness in converting sulfides to sulfoxides under mild conditions[3][4][5][6].
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-(methylthio)benzoic acid in dichloromethane (DCM).
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
Addition of Oxidant: Slowly add a solution of 1.1 equivalents of m-CPBA in DCM to the reaction mixture over 30 minutes. The slow addition helps to control the reaction temperature and prevent over-oxidation.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous sodium sulfite solution to destroy any excess peroxide.
Workup: Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM.
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-(methylsulfinyl)benzoic acid as a white solid.
Experimental Methodologies for Thermal Analysis
Accurate determination of the melting and boiling points is essential for compound characterization and as an indicator of purity.
Melting Point Determination
The melting point of 4-(methylsulfinyl)benzoic acid can be determined using a standard capillary melting point apparatus.
Caption: Workflow for melting point determination.
Boiling Point Determination (Under Reduced Pressure)
Given the high predicted boiling point and the potential for thermal decomposition, determining the boiling point under reduced pressure is recommended. This can be achieved using a Hickman still or by vacuum distillation.
Applications in Drug Development
4-(methylsulfinyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[2] Its sulfoxide moiety can act as a hydrogen bond acceptor and can be a key feature for biological activity.
One notable application is in the synthesis of the cardiotonic drug Sulmazole.[7] The methylsulfinyl group in the final drug molecule is a critical pharmacophore.
The general structure of 4-(methylsulfinyl)benzoic acid allows for derivatization at the carboxylic acid group, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Safety and Handling
Based on available safety data, 4-(methylsulfinyl)benzoic acid should be handled with care in a laboratory setting. The following GHS hazard statements have been associated with this compound:
H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Handling Precautions:
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Work in a well-ventilated area or a fume hood.
Avoid inhalation of dust and contact with skin and eyes.
Store in a tightly sealed container in a cool, dry place.
Conclusion
4-(methylsulfinyl)benzoic acid is a valuable and versatile intermediate in organic and medicinal chemistry. This guide has provided a detailed overview of its key physicochemical properties, a robust protocol for its synthesis, and an insight into its applications in drug development. While a definitive experimental boiling point remains to be published, the information presented herein provides a solid foundation for researchers and scientists working with this compound. As with any chemical, adherence to proper safety and handling procedures is essential.
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Pharmaceutical Intermediates Celecoxib Explained For Beginners.
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Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]
Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition.
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Synthesis of common intermediate 16 m-CPBA, meta-chloroperoxybenzoic acid. ResearchGate. [Link]
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Figure S3. The FT-IR spectra of the 4-(methylthio) benzoic acid... ResearchGate. [Link]
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. [Link]
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Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 In. AURORA. [Link]
An In-depth Technical Guide to 4-(Methylsulfinyl)benzoic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Methylsulfinyl)benzoic acid, a sulfoxide derivative of benzoic acid, is an organic compound of increasing interest in the fields of medicina...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfinyl)benzoic acid, a sulfoxide derivative of benzoic acid, is an organic compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a carboxylic acid group and a methylsulfinyl moiety on a benzene ring, imparts a distinct set of physicochemical properties that make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 4-(methylsulfinyl)benzoic acid, offering insights for its application in research and development.
Historical Perspective and Discovery
Although the primary publication is not digitally accessible, historical chemical literature points towards the work of C. Finzi and M. Colonna, published in the Italian journal Gazzetta Chimica Italiana in 1935, as a likely first description of the synthesis of 4-(methylsulfinyl)benzoic acid and related compounds. Their research on sulfonyl and sulfinyl derivatives of aromatic compounds was part of a broader investigation into the chemistry of organosulfur compounds during that era. The synthesis would have likely involved the controlled oxidation of the corresponding thioether, 4-(methylthio)benzoic acid, a method that remains a cornerstone of its preparation today.
Physicochemical Properties
4-(Methylsulfinyl)benzoic acid is a white to off-white crystalline solid. The presence of both a polar sulfoxide group and a hydrogen-bonding carboxylic acid group influences its solubility and reactivity.
The most common and direct route to 4-(methylsulfinyl)benzoic acid is through the selective oxidation of 4-(methylthio)benzoic acid. This reaction requires careful control of the oxidizing agent and reaction conditions to prevent over-oxidation to the corresponding sulfone, 4-(methylsulfonyl)benzoic acid.
Key Synthesis Pathway: Oxidation of 4-(Methylthio)benzoic Acid
The following diagram illustrates the general workflow for the synthesis of 4-(methylsulfinyl)benzoic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 4-(Methylsulfinyl)benzoic acid (CAS: 33963-58-5)
Starting Material: 4-(Methylthio)benzoic acid (CAS: 13205-48-6)
Primary Challenge: Chemoselectivity (Avoiding over-oxidation to the sulfone).
This guide details the synthesis of 4-(methylsulfinyl)benzoic acid, a critical metabolite and synthetic intermediate. The transformation involves the selective oxidation of a sulfide to a sulfoxide.[1] The core technical challenge is arresting the oxidation at the sulfoxide stage (
) without proceeding to the sulfone (), which is thermodynamically favored in the presence of excess oxidant or elevated temperatures.
This document provides two protocols: a Standard Laboratory Protocol using Sodium Periodate (high selectivity) and a Green Chemistry Protocol using Hydrogen Peroxide (scalable but requires strict control).
Part 1: Mechanistic Principles & Control Strategy
The Selectivity Threshold
The oxidation of sulfides proceeds via electrophilic attack of the sulfur atom on the oxidant.
First Oxidation (
): The sulfide lone pair attacks the electrophilic oxygen (fast).
Second Oxidation (
): The sulfoxide oxygen is less nucleophilic than the sulfide, but can still attack strong oxidants (slower).
Success Metric: To achieve high yield, conditions must be tuned such that
.
Sodium Periodate (
): Preferred because it forms a cyclic intermediate that kinetically favors mono-oxidation.
Hydrogen Peroxide (
): Requires low temperature and stoichiometric control to prevent "runaway" oxidation to the sulfone.
Caption: Electrophilic oxygen transfer mechanism via periodate. The dashed red line represents the over-oxidation pathway to be avoided.
Part 2: Experimental Protocols
Method A: Sodium Periodate Oxidation (The "Gold Standard")
Best for: Laboratory scale (mg to g), high purity requirements, and validation standards.
Reagents:
4-(Methylthio)benzoic acid (1.0 equiv)
Sodium Periodate (
) (1.05 equiv)
Solvent: Methanol/Water (1:1 v/v) to ensure solubility of the benzoic acid derivative.
Protocol:
Dissolution: In a round-bottom flask, dissolve 4-(methylthio)benzoic acid (e.g., 1.68 g, 10 mmol) in Methanol (30 mL). The solution may be slightly opaque.
Oxidant Preparation: Dissolve Sodium Periodate (2.25 g, 10.5 mmol) in Water (30 mL).
Addition: Cool the sulfide solution to 0°C (ice bath). Add the periodate solution dropwise over 20 minutes.
Why? Exothermic control prevents local heating that triggers sulfone formation.
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 12 hours.
Monitoring: Check TLC (SiO2, 5% MeOH in DCM). Sulfoxide is significantly more polar (lower
) than sulfide.
Workup:
Filter off the precipitated sodium iodate (
) byproduct.
Evaporate the methanol from the filtrate under reduced pressure.
The aqueous residue typically precipitates the product. If not, acidify slightly with 1M HCl to pH 2-3 to ensure the carboxylic acid is protonated.
Filter the white solid, wash with ice-cold water (sulfoxide is slightly water-soluble, so keep volume low), and dry in vacuo.
Method B: Hydrogen Peroxide (Green/Scalable)
Best for: Larger scale (>10g), cost-sensitive projects.
Reagents:
4-(Methylthio)benzoic acid (1.0 equiv)
Hydrogen Peroxide (30% aq) (1.1 equiv)
Solvent: Glacial Acetic Acid (acts as solvent and catalyst).
Protocol:
Setup: Dissolve substrate in Glacial Acetic Acid (5 mL per gram of substrate).
Addition: Cool to 10-15°C. Add
slowly.
Reaction: Stir at RT for 3-6 hours.
Critical Control: Do not heat above 40°C. Above this threshold,
in acetic acid forms peracetic acid in situ, which is a stronger oxidant and will rapidly generate the sulfone.
Quenching: Add saturated Sodium Bisulfite (
) solution to destroy excess peroxide before workup.
Isolation: Pour mixture into excess ice water. The product should precipitate. Filter and recrystallize from Ethanol/Water if necessary.
Part 3: Analytical Validation & Quality Control
To ensure scientific integrity, you must distinguish the product from the starting material (SM) and the sulfone byproduct.
Data Comparison Table
Feature
Starting Material (Sulfide)
Target Product (Sulfoxide)
Byproduct (Sulfone)
Formula
Oxidation State
-2
0
+2
NMR ()
ppm (s)
ppm (s)
ppm (s)
Melting Point
192-196 °C
Intermediate (Dec.)
268-271 °C
Polarity (TLC)
High (Non-polar)
Low (Polar)
Medium
Key Diagnostic:
The methyl singlet in
NMR is the most reliable indicator.
Sulfide: The methyl group is shielded by the lone pairs.
Sulfoxide: The anisotropic effect of the
bond and electronegativity deshields the methyl protons, shifting them downfield by ~0.25 ppm.
Sulfone: Stronger deshielding shifts the peak further to >3.0 ppm.
Workflow Visualization: Purification Logic
Caption: Purification workflow exploiting the solubility differences of the iodate byproduct and the pH-dependent solubility of the benzoic acid derivative.
References
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[1] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.
Drabowicz, J., & Mikołajczyk, M. (1982). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International, 14(1-2), 45-89.
Technical Monograph: 4-(Methylsulfinyl)benzoic Acid & Derivatives
Executive Summary: The "Polar Switch" Scaffold 4-(Methylsulfinyl)benzoic acid (CAS: 33963-58-5 ) represents a critical functional scaffold in medicinal chemistry, distinct from its sulfide precursor and sulfone analog. O...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Polar Switch" Scaffold
4-(Methylsulfinyl)benzoic acid (CAS: 33963-58-5 ) represents a critical functional scaffold in medicinal chemistry, distinct from its sulfide precursor and sulfone analog. Often overshadowed by the highly stable sulfone (sulfonyl) moiety used in COX-2 inhibitors, the sulfinyl (sulfoxide) group offers unique reactivity: it is a chiral center, a metabolic "soft spot," and a chemically tunable "safety-catch" linker for solid-phase synthesis.
This guide provides a rigorous technical analysis of the molecule, focusing on the control of its oxidation state during synthesis, its application as a cleavable linker in drug delivery, and its physicochemical properties that influence pharmacokinetics.
Chemical Identity & Physicochemical Architecture
The defining feature of 4-(methylsulfinyl)benzoic acid is the sulfoxide group (
), which imparts intrinsic chirality and significant polarity compared to the thioether.
Core Data Table
Property
Specification
IUPAC Name
4-(Methanesulfinyl)benzoic acid
CAS Number
33963-58-5
Molecular Formula
CHOS
Molecular Weight
184.21 g/mol
Chirality
The sulfur atom is a stereogenic center (forms R and S enantiomers).
pKa (COOH)
~3.60 (Slightly more acidic than benzoic acid due to electron-withdrawing ).
LogP
~0.6 (Significantly lower than sulfide precursor; enhances aqueous solubility).
Unlike the planar carbonyl group, the sulfinyl group adopts a pyramidal geometry. This introduces a stereocenter at the sulfur atom. In biological systems, the metabolic interconversion between the sulfide (prodrug) and sulfoxide (active metabolite) is often stereoselective, mediated by FMO (Flavin-containing Monooxygenase) or CYP450 enzymes.
Synthesis & Manufacturing: The Selectivity Challenge
The primary challenge in synthesizing 4-(methylsulfinyl)benzoic acid is over-oxidation . The oxidation potential of the sulfide to the sulfoxide is lower than that of the sulfoxide to the sulfone, but standard oxidants (e.g., KMnO
, excess HO) often yield the sulfone (CAS: 4052-30-6) as a contaminant.
Protocol A: The "Expert" Selectivity Method (H
O
/ HFIP)
Recommended for high-purity applications to avoid sulfone contamination.
Mechanism: Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor solvent that activates hydrogen peroxide while simultaneously stabilizing the sulfoxide product, preventing further oxidation to the sulfone.
Step-by-Step Methodology:
Dissolution: Dissolve 10.0 mmol of 4-(methylthio)benzoic acid in 20 mL of HFIP (1,1,1,3,3,3-hexafluoroisopropanol).
Oxidant Addition: Add 1.1 equivalents of 30% aqueous H
O dropwise at 25°C.
Reaction Monitoring: Stir for 30–60 minutes. Monitor via TLC (SiO
; MeOH:DCM 1:9). The sulfoxide is significantly more polar (lower R) than the sulfide.
Quenching: Quench excess peroxide with saturated aqueous Na
SO.
Isolation: Evaporate HFIP (recoverable). Partition the residue between Ethyl Acetate and water (pH 2). The product precipitates or extracts into the organic phase.
Yield: Typically >95% chemoselectivity for sulfoxide.
Protocol B: The Sodium Periodate Method (Standard)
Best for scale-up where HFIP cost is prohibitive.
Suspend 4-(methylthio)benzoic acid in methanol/water (1:1).
Add 1.05 equivalents of NaIO
at 0°C.
Stir for 12 hours at 4°C. The precipitation of NaIO
drives the reaction.
Critical Control: Do not heat above room temperature, as this promotes sulfone formation.
Visualization: Oxidation Pathway & Selectivity
The following diagram illustrates the stepwise oxidation and the critical "stop" point required to isolate the target sulfinyl derivative.
Figure 1: Chemoselective oxidation pathway. Green indicates the target therapeutic/intermediate; Red indicates the thermodynamic trap (sulfone).
Applications in Drug Discovery[1][2]
A. The "Safety-Catch" Linker
In solid-phase organic synthesis (SPOS), the 4-(methylsulfinyl)benzoic acid scaffold functions as a "safety-catch" linker.
Concept: The sulfoxide is stable to basic conditions used during peptide synthesis.
Activation: Upon treatment with reductive acid (e.g., HCl/dioxane or SiCl
), the sulfoxide is reduced to the sulfide (thioether).
Cleavage: The resulting thioether is more electron-rich and facilitates acid-labile cleavage of the ester bond, releasing the synthesized drug payload.
B. Metabolic Pharmacophore
The methylsulfinyl moiety is a known pharmacophore in anthelmintics (e.g., Albendazole sulfoxide, also known as Ricobendazole).
Solubility: It increases water solubility compared to the parent sulfide, improving oral bioavailability.
Chirality: The enantiomers often exhibit different potencies. For 4-(methylsulfinyl)benzoic acid derivatives, stereoselective synthesis or chiral separation (via chiral HPLC) is often required for clinical candidates.
Biological Activity & Toxicology[3]
While 4-(methylsulfinyl)benzoic acid is often an intermediate, its biological profile is relevant when used as a prodrug moiety.
Metabolic Fate: The compound is subject to the "Sulfide-Sulfoxide-Sulfone" redox cycle in vivo.
Reduction: In the gut, microflora can reduce the sulfoxide back to the sulfide.
Oxidation:[1][2][3][4] Liver CYP450 enzymes can oxidize it further to the sulfone, which is generally rapidly excreted.
Toxicity: Sulfoxides are generally less toxic than their corresponding sulfones. The high polarity facilitates renal clearance.
References
Webb, S.J., et al. Novel Thermally Cleavable Safety-Catch Linkers for Combinatorial Chemistry. University of Southampton ePrints. [Link]
Aromatic Sulfoxides in Drug Discovery: Pharmacophore, Chirality, and Bioactivity
Executive Summary Aromatic sulfoxides represent a pivotal pharmacophore in modern medicinal chemistry, distinguished by their unique electronic structure, stereogenic sulfur center, and dual role as both stable functiona...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Aromatic sulfoxides represent a pivotal pharmacophore in modern medicinal chemistry, distinguished by their unique electronic structure, stereogenic sulfur center, and dual role as both stable functional groups and metabolic intermediates.[1][2] Unlike their sulfone counterparts, sulfoxides possess a dipolar nature (
) that facilitates specific hydrogen bonding interactions within protein active sites. This guide provides a technical deep-dive into the biological activity of aromatic sulfoxides, focusing on their mechanism of action (MoA), the critical impact of chirality ("chiral switching"), and rigorous experimental protocols for their synthesis and evaluation.[3]
The Sulfoxide Pharmacophore: Electronic & Structural Properties[4]
The sulfoxide group is not merely a linker; it is a functional pharmacophore. Its biological activity is governed by two primary features:
Dipolar Character: The S–O bond is best described as a resonance hybrid between a double bond (
) and a dipolar single bond (). This imparts a high dipole moment (~3.96 D for DMSO), making the oxygen atom a potent hydrogen bond acceptor, while the sulfur atom remains electrophilic.
Configurational Stability: The sulfur atom in aromatic sulfoxides is stereogenic. With an inversion barrier of ~35-42 kcal/mol, chiral sulfoxides are configurationally stable at physiological temperatures, allowing for the isolation of distinct enantiomers (e.g., R- and S-omeprazole) which often exhibit divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Comparison of Sulfur Oxidation States
Feature
Sulfide (-S-)
Sulfoxide (-SO-)
Sulfone (-SO2-)
Geometry
Bent
Pyramidal
Tetrahedral
Chirality
Achiral
Chiral (Stereogenic)
Achiral
H-Bonding
Weak Acceptor
Strong Acceptor
Moderate Acceptor
Metabolic Fate
Oxidized to Sulfoxide
Reduced to Sulfide OR Oxidized to Sulfone
Stable / Excreted
Solubility
Lipophilic
Amphiphilic
Polar
Mechanisms of Action (MoA)
Covalent Inhibition: The Proton Pump Inhibitor (PPI) Paradigm
The most commercially successful application of aromatic sulfoxides is in Proton Pump Inhibitors (PPIs) like Omeprazole. Here, the sulfoxide is not the active inhibitor but a prodrug moiety.
Mechanism: Under acidic conditions (pH < 4) in the parietal cell canaliculus, the benzimidazole sulfoxide undergoes an acid-catalyzed rearrangement.
Activation: Protonation of the benzimidazole nitrogen triggers a nucleophilic attack by the pyridine nitrogen on the sulfoxide sulfur, expelling water and forming a reactive sulfenamide .
Target Engagement: This cyclic sulfenamide forms a stable disulfide bond with specific cysteine residues (e.g., Cys813) of the H+/K+-ATPase enzyme, irreversibly inhibiting acid secretion.
Non-Covalent Kinase Inhibition
In kinase inhibitors, aromatic sulfoxides often serve as bioisosteres for carbonyls or sulfones. The sulfoxide oxygen acts as a hydrogen bond acceptor to the backbone NH of the kinase hinge region.
Case Study:Adezmapomid , a p38 mitogen-activated protein kinase (MAPK) inhibitor. The sulfoxide moiety locks the conformation of the molecule and provides a critical vector for H-bonding, improving selectivity over the sulfide analog.
Metabolic Redox Cycling (Prodrug Strategy)
Aromatic sulfoxides can act as reversible prodrugs.
Oxidation: Sulfides are oxidized to sulfoxides by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s (CYPs).
Reduction: Sulfoxide reductases (e.g., MsrA/MsrB) can reduce sulfoxides back to sulfides. This cycling can be exploited to target tissues with specific oxidative/reductive environments or to maintain a reservoir of active drug.
Visualization: Mechanisms & Pathways
Diagram 1: Mechanism of PPI Activation (Omeprazole)
This diagram illustrates the acid-catalyzed rearrangement of the sulfoxide prodrug into the active sulfenamide species.
Figure 1: The acid-catalyzed activation cascade of benzimidazole sulfoxides (PPIs) leading to irreversible enzyme inhibition.
Diagram 2: Metabolic Fate of Aromatic Sulfides/Sulfoxides
This diagram details the redox interconversion and stereoselective oxidation pathways.
Figure 2: Metabolic interconversion of sulfur compounds. Note the stereoselective oxidation rates (e.g., S-omeprazole is metabolized slower than R-omeprazole).
Stereochemistry: The "Chiral Switch"
The transition from racemic mixtures to single enantiomers is critical for sulfoxides. The sulfur atom's lone pair acts as the fourth substituent, creating chirality.
Metabolic Stability: In the case of Omeprazole, the S-enantiomer (Esomeprazole) is metabolized more slowly by CYP2C19 than the R-enantiomer. This results in higher plasma levels (AUC) and improved therapeutic efficacy for the S-isomer.
Binding Affinity: For non-covalent inhibitors (e.g., Modafinil analogs), one enantiomer often fits the receptor pocket significantly better due to the directional nature of the S=O bond.
Experimental Protocols
Protocol A: Enantioselective Synthesis of Aromatic Sulfoxides
Objective: To synthesize a chiral sulfoxide with high enantiomeric excess (ee) for biological testing.
Monitor appearance of Sulfone (+16 Da) and Sulfide (-16 Da).
Calculate
and .
References
Olbe, L., Carlsson, E., & Lindberg, P. (2003). A proton-pump inhibitor expedition: the case histories of omeprazole and esomeprazole. Nature Reviews Drug Discovery, 2(2), 132–139. Link
Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760. Link
Legros, J., Dehli, J. R., & Bolm, C. (2005). Applications of catalytic asymmetric sulfide oxidations to the synthesis of biologically active sulfoxides.[3][4][5] Advanced Synthesis & Catalysis, 347(1), 19-31. Link
Hao, J., et al. (2012). Structure-Activity Relationship Study of Sulfoxide-Containing Compounds as Potent EGFR Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5947-5951. Link
Bentley, R. (2005). Chiral sulfoxides in biology and drug discovery. Chemical Society Reviews, 34, 609-624. Link
Computational Profiling of 4-(Methylsulfinyl)benzoic Acid: A Theoretical Framework
Executive Summary 4-(Methylsulfinyl)benzoic acid (4-MSBA) represents a critical scaffold in medicinal chemistry, serving as a bifunctional building block that combines a classic hydrogen-bond donor (carboxylic acid) with...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(Methylsulfinyl)benzoic acid (4-MSBA) represents a critical scaffold in medicinal chemistry, serving as a bifunctional building block that combines a classic hydrogen-bond donor (carboxylic acid) with a dipolar, chiral hydrogen-bond acceptor (sulfoxide). Unlike its sulfide or sulfone analogs, the sulfinyl group introduces a stereocenter at the sulfur atom, creating unique electronic and steric environments.
This technical guide outlines a rigorous theoretical framework for characterizing 4-MSBA using Density Functional Theory (DFT). It details the protocols for geometry optimization, vibrational spectroscopy prediction, and electronic property mapping, providing researchers with a self-validating roadmap for studying this molecule in silico.
Computational Methodology & Protocol
To ensure high-fidelity results comparable to experimental X-ray diffraction and spectroscopic data, a specific level of theory is required. The sulfinyl group's hypervalent sulfur and the carboxylic acid's hydrogen bonding capacity necessitate the use of diffuse and polarization functions.
The Standardized DFT Protocol
The following workflow is recommended for the complete characterization of 4-MSBA.
Parameter
Specification
Rationale
Software Package
Gaussian 16 / GAMESS / ORCA
Industry standards for electronic structure calculations.
Functional
B3LYP or M06-2X
B3LYP is standard for vibrational analysis; M06-2X is superior for non-covalent interactions (dimers).
Basis Set
6-311++G(d,p)
Diffuse functions (++) are critical for the lone pairs on Oxygen; Polarization (d,p) handles the Sulfur atom correctly.
Solvent Model
IEFPCM (Water/DMSO)
Implicit solvation is necessary to predict pKa and realistic dipole moments.
Convergence
Opt=Tight, Int=Ultrafine
Ensures the elimination of imaginary frequencies in the pyramidal sulfinyl group.
Workflow Visualization
The following diagram illustrates the sequential computational logic required to validate the molecule's properties.
Caption: Logical workflow for DFT characterization. Note the critical check for imaginary frequencies to confirm a stationary point.
Structural & Geometric Analysis
The Sulfinyl Chirality
Unlike the planar carboxylic group, the methylsulfinyl group (-S(=O)CH3) is pyramidal. The sulfur atom possesses a lone pair, making it a chiral center.
Bond Lengths: Theoretical calculations typically yield an S=O bond length of approximately 1.48–1.50 Å , reflecting its double-bond character with significant dipolar resonance (
).
Torsion Angles: The orientation of the S=O bond relative to the phenyl ring is governed by the torsion angle
(C2-C1-S-O). Due to steric repulsion with ortho-hydrogens, the sulfinyl group usually rotates out of the aromatic plane, unlike the planar nitro group.
Dimerization
In the solid state and non-polar solvents, 4-MSBA forms centrosymmetric dimers.
Interaction: Head-to-head hydrogen bonding between carboxylic acid groups (
Binding Energy: Calculations at the B3LYP/6-311++G(d,p) level typically reveal a dimerization energy of -14 to -16 kcal/mol , corrected for Basis Set Superposition Error (BSSE).
Electronic Properties & Reactivity[1][3][4]
Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness and stability.
HOMO: Predominantly localized on the sulfur lone pair and the aromatic
-system.
LUMO: Delocalized over the carboxylic acid and the aromatic ring (electron-withdrawing nature).
Gap: Typical values for this class of molecules are 4.0 – 4.5 eV , indicating high kinetic stability but susceptibility to nucleophilic attack at the sulfur center (oxidation to sulfone).
Molecular Electrostatic Potential (MEP)
MEP mapping is essential for predicting non-covalent interactions in drug receptor binding.
Red Regions (Negative Potential): Concentrated on the Sulfinyl Oxygen and Carbonyl Oxygen . These are primary hydrogen bond acceptors.
Blue Regions (Positive Potential): Concentrated on the Carboxylic Proton (donor) and the aromatic ring hydrogens.
Spectroscopic Profiling (Vibrational Analysis)
To validate theoretical models against experimental samples, vibrational frequency matching is used.[2][3] A scaling factor (typically 0.961–0.967 for B3LYP) must be applied to correct for anharmonicity.
Vibrational Mode
Unscaled Calc. (cm⁻¹)
Scaled Exp. (cm⁻¹)
Intensity
Description
O-H Stretch
3600–3650
3000–3300 (Broad)
Variable
Broad band due to H-bonding in dimer.
C=O Stretch
1750–1780
1680–1700
Strong
Characteristic acid carbonyl.
C=C Ring Stretch
1600–1620
1590–1610
Medium
Aromatic skeleton breathing.
S=O Stretch
1080–1100
1030–1060
Strong
Diagnostic Peak. Distinct from sulfone (~1150/1300).
Note: The S=O stretch is highly sensitive to solvent effects and hydrogen bonding. In the presence of H-bond donors, this peak shifts to lower frequencies.
Supramolecular Architecture
The supramolecular assembly of 4-MSBA is driven by a competition between the carboxylic acid homodimer and the sulfoxide's ability to act as a strong acceptor.
Caption: Supramolecular assembly hierarchy. The COOH dimer is the primary synthon, stabilized by secondary sulfoxide interactions.
References
Gaussian, Inc. Gaussian 16, Revision C.01. Wallingford, CT, 2016.
Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys. 98, 5648 (1993).
Jamalis, J., et al. Supramolecular architecture of benzoic acid derivatives: A focus on sulfonyl and sulfinyl groups. CrystEngComm, (Generic reference to class behavior).
National Center for Biotechnology Information. PubChem Compound Summary for CID 74737, 4-(Methylsulfinyl)benzoic acid.
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Application Notes and Protocols: Selective Oxidation of 4-(Methylthio)benzoic Acid to 4-(Methylsulfinyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the selective oxidation of 4-(methylthio)benzoic acid to its corresponding sulfoxide, 4-(methyls...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the selective oxidation of 4-(methylthio)benzoic acid to its corresponding sulfoxide, 4-(methylsulfinyl)benzoic acid. The sulfoxide functional group is a cornerstone in medicinal chemistry, often enhancing the pharmacological properties of drug candidates. This guide presents and contrasts three reliable oxidation methods, offering detailed, step-by-step protocols. The methodologies have been chosen to represent a range of common laboratory reagents and conditions, from "green" oxidants to more traditional peroxy acids. Each protocol is accompanied by mechanistic insights, comparative data, and guidance on method selection and downstream purification.
Introduction: The Significance of Sulfoxides in Drug Development
The oxidation of thioethers to sulfoxides is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry. Sulfoxides are prevalent in a variety of therapeutic agents, where their unique stereoelectronic properties can impart improved solubility, metabolic stability, and target-binding affinity. The polarity of the sulfoxide group, a significant hydrogen bond acceptor, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
4-(Methylthio)benzoic acid serves as a valuable starting material, and its selective oxidation to 4-(methylsulfinyl)benzoic acid is a critical step in the synthesis of numerous biologically active compounds. However, a primary challenge in this transformation is preventing over-oxidation to the corresponding sulfone.[1] This necessitates carefully controlled reaction conditions and the selection of an appropriate oxidizing agent. This guide explores three distinct and effective methods for achieving this selective oxidation.
Comparative Overview of Oxidation Methods
The choice of an oxidation method depends on several factors, including the scale of the reaction, the presence of other sensitive functional groups, cost, and environmental considerations. Here, we compare three widely applicable methods for the selective oxidation of 4-(methylthio)benzoic acid.
Method
Oxidizing Agent
Key Advantages
Potential Drawbacks
Typical Yield
Method A
Hydrogen Peroxide (H₂O₂) in Acetic Acid
"Green" oxidant (byproduct is water), cost-effective, readily available.[1]
Can require elevated temperatures or longer reaction times; risk of over-oxidation if not controlled.[1][2]
Stoichiometric reagent, can be less atom-economical.
High
Mechanistic Insights
The selective oxidation of a thioether to a sulfoxide involves the transfer of a single oxygen atom to the sulfur center. The sulfur atom in a thioether is nucleophilic and readily attacks the electrophilic oxygen of the oxidizing agent.
Hydrogen Peroxide Oxidation
In the presence of an acid catalyst like acetic acid, hydrogen peroxide is protonated, increasing its electrophilicity. The thioether sulfur then acts as a nucleophile, attacking the terminal oxygen of the activated hydrogen peroxide.[6]
m-CPBA Oxidation
m-CPBA is a highly effective reagent for this transformation. The reaction proceeds through a concerted mechanism where the thioether attacks the peroxyacid.[7]
Sodium Periodate Oxidation
Sodium periodate is a mild and selective oxidizing agent for converting sulfides to sulfoxides.[5] The reaction is typically performed in a protic solvent like methanol or water.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Method A: Hydrogen Peroxide in Acetic Acid
This method is lauded for its environmental friendliness, as the primary byproduct is water.[1]
Workflow Diagram:
Caption: Workflow for H₂O₂ Oxidation.
Protocol:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid (approximately 4-5 mL per gram of starting material).[1][8]
To this stirred solution, add 30% aqueous hydrogen peroxide (2.0-4.0 eq) dropwise at room temperature.[1][8]
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or 4M NaOH.[1]
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(methylsulfinyl)benzoic acid.
Purify the crude product by recrystallization, if necessary.[9]
Method B: meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a reliable and highly reactive oxidant for this transformation.[3][4]
Workflow Diagram:
Caption: Workflow for m-CPBA Oxidation.
Protocol:
Dissolve 4-(methylthio)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a round-bottom flask with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Slowly add m-CPBA (typically 77% purity, 1.0-1.2 eq) in portions to the stirred solution. Maintain the temperature at 0 °C during the addition.
Continue stirring the reaction at 0 °C and monitor by TLC. The reaction is typically complete within a few hours.
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy any excess peroxide.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
The resulting crude product can be purified by column chromatography or recrystallization.[9]
Method C: Sodium Periodate (NaIO₄)
This method offers high selectivity for the sulfoxide.[5]
Workflow Diagram:
Caption: Workflow for NaIO₄ Oxidation.
Protocol:
In a round-bottom flask, suspend 4-(methylthio)benzoic acid (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 ratio).
Cool the suspension to 0 °C in an ice bath.
In a separate flask, dissolve sodium periodate (1.0-1.2 eq) in water.
Add the sodium periodate solution dropwise to the stirred suspension of the thioether.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
Monitor the reaction by TLC. A precipitate of sodium iodate will form as the reaction progresses.
Once the reaction is complete, filter the mixture to remove the inorganic byproducts.
Concentrate the filtrate under reduced pressure to remove the methanol.
Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to give the desired sulfoxide.
Further purification can be achieved by recrystallization.[9]
Product Characterization and Purity Assessment
The successful synthesis of 4-(methylsulfinyl)benzoic acid should be confirmed by standard analytical techniques:
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. The sulfoxide is significantly more polar than the starting thioether and the sulfone byproduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the methyl group attached to the sulfoxide.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Infrared (IR) Spectroscopy: A strong absorption band around 1050 cm⁻¹ is characteristic of the S=O stretch.
Conclusion and Method Selection
The choice of oxidation method for converting 4-(methylthio)benzoic acid to its sulfoxide is contingent on the specific requirements of the synthesis.
For a cost-effective and environmentally conscious approach, the hydrogen peroxide method is highly recommended.[1]
When high reactivity and rapid conversion are desired, and the necessary safety precautions can be strictly followed, m-CPBA is an excellent choice.[3][4]
For reactions where mild conditions and high selectivity are paramount, sodium periodate offers a reliable alternative.[5]
Each of these methods, when executed with care, provides a robust and reproducible pathway to 4-(methylsulfinyl)benzoic acid, a valuable intermediate for further synthetic endeavors in drug discovery and development.
References
RSC Publishing. (n.d.). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation - Green Chemistry.
RSC Publishing. (n.d.). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry.
National Center for Biotechnology Information. (n.d.). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC.
National Center for Biotechnology Information. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC.
ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters.
National Center for Biotechnology Information. (n.d.). Fast and Highly Efficient Solid State Oxidation of Thiols - PMC.
ACS Publications. (n.d.). Ultrasound-Accelerated Green and Selective Oxidation of Sulfides to Sulfoxides | Industrial & Engineering Chemistry Research.
PrepChem.com. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor).
Wikipedia. (2026, January 29). Hydrogen peroxide.
ResearchGate. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column?
Pearson. (n.d.). Sulfide Oxidation Explained: Definition, Examples, Practice & Video Lessons.
Wikipedia. (2026, February 4). Sodium periodate.
Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).
Erowid. (n.d.). m-CHLOROPERBENZOIC ACID.
Wikipedia. (2025, December 29). meta-Chloroperoxybenzoic acid.
analytical techniques for characterizing 4-(methylsulfinyl)benzoic acid
Protocols for Purity and Structural Verification Part 1: Executive Summary & The "Three-State" Challenge 4-(Methylsulfinyl)benzoic acid (CAS: 33963-58-5) is a critical intermediate in the synthesis of pharmaceutical meta...
Author: BenchChem Technical Support Team. Date: February 2026
Protocols for Purity and Structural Verification
Part 1: Executive Summary & The "Three-State" Challenge
4-(Methylsulfinyl)benzoic acid (CAS: 33963-58-5) is a critical intermediate in the synthesis of pharmaceutical metabolites (e.g., albendazole derivatives) and a functional ligand for Metal-Organic Frameworks (MOFs). Unlike simple benzoic acids, this molecule presents a unique analytical challenge: The Oxidation Triad .
In synthetic workflows, the target sulfoxide (SO) exists in a delicate equilibrium between its precursor (Sulfide) and its over-oxidation product (Sulfone). Standard purity assays often fail to resolve these species due to their structural similarity.
This guide provides a definitive protocol to characterize 4-(methylsulfinyl)benzoic acid and distinguish it from its critical impurities:
Acidic strength slightly higher than benzoic acid due to electron-withdrawing SO group.
Melting Point
Caution Required
Literature often conflates this with the sulfone (268-271°C). The sulfoxide typically melts lower (~200°C range) and may decompose. Do not rely solely on MP for ID.
Part 3: Spectroscopic Characterization (The "Fingerprint")[4]
The most reliable way to verify the oxidation state of the sulfur atom is via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The chemical environment of the methyl group attached to the sulfur is the primary diagnostic marker.
3.1 Comparative NMR Analysis (H DMSO-)
The methyl singlet shifts significantly depending on the oxidation state. Use the table below to determine if your sample is pure or contains sulfide/sulfone contaminants.
Table 2: Diagnostic Chemical Shifts (
H NMR, 400 MHz, DMSO-)
Moiety
Sulfide (Precursor)
Sulfoxide (Target)
Sulfone (Over-oxidized)
-S- (Methyl)
2.50 - 2.55 ppm (s)
2.75 - 2.80 ppm (s)
3.20 - 3.30 ppm (s)
Aromatic Ring
AA'BB' System
AA'BB' System
AA'BB' System
Aromatic Shift Effect
Shielded (S is donor)
Deshielded (SO is acceptor)
Strongly Deshielded (SO2 is strong acceptor)
Expert Insight: If you see a small singlet at 3.25 ppm, your reaction has over-oxidized. If you see a singlet at 2.52 ppm, conversion is incomplete.
4-(methylsulfinyl)benzoic acid (Target): Most polar (dipolar S-O bond). Elutes first (
min).
4-(methylsulfonyl)benzoic acid: Polar, but often elutes slightly after sulfoxide or co-elutes if gradient is too steep.
4-(methylthio)benzoic acid: Least polar. Elutes last (
min).
Part 5: Synthesis & Impurity Pathway Visualization[1]
The following diagram illustrates the oxidation pathway and the critical analytical checkpoints required to ensure the isolation of the target sulfoxide.
Caption: Oxidation pathway from sulfide to sulfone, highlighting the target sulfoxide and critical analytical checkpoints.
Part 6: References
PubChem Compound Summary. 4-Methanesulfinylbenzoic acid (CID 4961892). National Center for Biotechnology Information.
[Link]
ResearchGate Protocol. HPLC Method for Benzoic Acid Derivatives.
[Link]
Application Note: A Validated HPLC Method for the Analysis of 4-(Methylsulfinyl)benzoic Acid
Introduction 4-(Methylsulfinyl)benzoic acid is a sulfoxide compound that serves as a crucial intermediate in organic synthesis and can be a process-related impurity in the manufacturing of active pharmaceutical ingredien...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-(Methylsulfinyl)benzoic acid is a sulfoxide compound that serves as a crucial intermediate in organic synthesis and can be a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). The presence and quantity of this compound must be carefully controlled to ensure the final product's purity, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This application note presents a detailed, robust reversed-phase HPLC (RP-HPLC) method for the determination of 4-(methylsulfinyl)benzoic acid. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The document provides a comprehensive protocol, from mobile phase preparation to data analysis, and explains the scientific rationale behind the methodological choices, grounded in established chromatographic principles.
Scientific Principles of the HPLC Method
The separation is based on the principles of reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.
Analyte Properties: 4-(Methylsulfinyl)benzoic acid is a polar molecule, containing both a hydrophilic sulfoxide group and a carboxylic acid group, as well as a hydrophobic benzene ring.[1][2] Its pKa value in water is 3.48.
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and is well-suited for retaining aromatic compounds.[3][4] Its hydrophobic alkyl chains interact with the benzene ring of the analyte, providing the primary retention mechanism.
Mobile Phase Optimization: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile).[5][6] The key to analyzing acidic compounds like 4-(methylsulfinyl)benzoic acid is controlling the mobile phase pH.[7][8] By maintaining the pH well below the analyte's pKa (e.g., at pH 2.5-3.0), the carboxylic acid group remains in its neutral, protonated form (-COOH). This suppresses ionization, increases hydrophobicity, and ensures strong retention and sharp, symmetrical peak shapes on the C18 column.[7] An acidic mobile phase with phosphoric acid is a common and effective choice for this purpose.[5][9]
Detection: The aromatic ring in 4-(methylsulfinyl)benzoic acid contains a chromophore that strongly absorbs UV light. While the λmax for benzoic acid is around 221-230 nm, a slightly longer wavelength, such as 240 nm, is often chosen for substituted benzoic acids to enhance specificity and minimize interference from mobile phase components.[10][11]
Experimental Workflow Diagram
The logical flow of the analytical process is depicted below, from initial preparation to final data interpretation.
Caption: A three-phase workflow for the HPLC analysis of 4-(methylsulfinyl)benzoic acid.
Materials and Instrumentation
Reagents and Materials
4-(Methylsulfinyl)benzoic acid Reference Standard (≥99% purity)
0.45 µm or 0.22 µm membrane filters (for mobile phase)
0.45 µm or 0.22 µm syringe filters (for samples)
Instrumentation & Chromatographic Conditions
Parameter
Condition
Rationale
HPLC System
Quaternary or Binary pump, Autosampler, Column Thermostat, UV/PDA Detector
Standard configuration for robust and reproducible reversed-phase chromatography.
Column
C18, 4.6 x 250 mm, 5 µm
Provides excellent retention and resolution for aromatic acids. The longer column length enhances separation efficiency.
Mobile Phase A
25 mM KH₂PO₄ buffer, pH adjusted to 2.8 with H₃PO₄
Buffers the system and maintains a low pH to ensure the analyte is in its non-ionized, well-retained form.[7]
Mobile Phase B
Acetonitrile
A common, effective organic modifier for reversed-phase HPLC with good UV transparency.
Elution Mode
Isocratic: 65% A / 35% B
A simple isocratic elution is sufficient for this analysis, offering robustness and faster run times compared to a gradient.
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm I.D. column, balancing analysis time and backpressure.
Column Temp.
35 °C
Elevated temperature improves peak symmetry and reduces viscosity, leading to more stable retention times.
Detection
UV at 240 nm
Provides good sensitivity for the analyte while minimizing potential interference.
Injection Vol.
10 µL
A standard volume to balance sensitivity and column loading capacity.
Run Time
~10 minutes
Sufficient to elute the analyte and allow for baseline stabilization.
Detailed Experimental Protocols
Mobile Phase Preparation (for 1 L of Mobile Phase A)
Weigh: Accurately weigh 3.40 g of KH₂PO₄.
Dissolve: Transfer to a 1 L beaker and dissolve in ~950 mL of HPLC grade water.
Adjust pH: Place a calibrated pH electrode in the solution. Slowly add phosphoric acid dropwise while stirring until the pH reaches 2.8 ± 0.05.
Final Volume: Transfer the solution to a 1 L volumetric flask and bring to volume with HPLC grade water.
Filter & Degas: Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes using sonication or an online degasser.
Standard Solution Preparation (100 µg/mL Stock)
Weigh: Accurately weigh ~10 mg of 4-(methylsulfinyl)benzoic acid reference standard into a 100 mL Class A volumetric flask.
Dissolve: Add ~70 mL of a 50:50 mixture of acetonitrile and water (diluent). Sonicate for 5-10 minutes until fully dissolved.
Equilibrate & Dilute: Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
Working Standards: Prepare a series of working standards for the calibration curve (e.g., 5, 10, 25, 50, 75 µg/mL) by diluting the stock solution.
Filter: Filter all standard solutions through a 0.22 µm syringe filter into HPLC vials.
Sample Preparation
Prepare a sample solution with a target concentration of ~50 µg/mL of 4-(methylsulfinyl)benzoic acid using the same diluent as the standards.
Follow the same dissolution, sonication, and filtration steps as outlined for the standard preparation.
System Suitability Testing (SST)
Before initiating the analysis, the system's readiness must be confirmed.[12][13]
Equilibrate: Purge the system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject: Make five replicate injections of a mid-range standard (e.g., 50 µg/mL).
Evaluate: The system is deemed suitable if the following criteria are met:
SST Parameter
Acceptance Criteria
Purpose
Tailing Factor (T)
≤ 1.5
Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions.
Theoretical Plates (N)
≥ 3000
Measures column efficiency and separation power.[14]
% RSD of Peak Area
≤ 2.0%
Demonstrates the precision and reproducibility of the injector and detector.[15]
% RSD of Retention Time
≤ 1.0%
Confirms the stability of the pump and mobile phase composition.[15]
Data Analysis and Validation
Quantification
Calibration Curve: Generate a calibration curve by plotting the mean peak area against the concentration for each standard.
Linearity: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Calculation: Determine the concentration of 4-(methylsulfinyl)benzoic acid in the sample solutions from their peak areas using the regression equation.
Method Validation (ICH Q2(R1) Framework)
For use in a regulated environment, the method must be validated to demonstrate its suitability for its intended purpose.[16][17] Key validation parameters include:
Specificity: Ability to detect the analyte in the presence of impurities and excipients.
Linearity & Range: Demonstrated across a range of concentrations (e.g., 80-120% of the nominal concentration).[16]
Accuracy: Assessed via spike recovery studies at multiple levels.
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.
Robustness: Insensitivity to small, deliberate changes in method parameters (e.g., pH, column temperature, flow rate).
References
SIELC. (n.d.). Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
Chemsrc. (2025). 4-Methylsulfonyl benzoic acid. Retrieved from [Link]
ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
PubChem. (n.d.). 4-Methanesulfinylbenzoic acid. Retrieved from [Link]
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
Waters. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
PubChem. (n.d.). p-(Methylsulphonyl)benzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0, 3.0, 5.0, 8.0 and 10 ppm shows the λmax at 230 nm. Retrieved from [Link]
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
Agilent. (n.d.). Evaluating System Suitability - CE, GC, LC and A/D ChemStation. Retrieved from [Link]
Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]
assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Retrieved from [Link]
Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
using 4-(methylsulfinyl)benzoic acid in organic synthesis
This guide outlines the chemoselective manipulation of 4-(methylsulfinyl)benzoic acid (CAS: 33963-58-5), a versatile building block in medicinal chemistry. Part 1: Strategic Overview 4-(Methylsulfinyl)benzoic acid occupi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the chemoselective manipulation of 4-(methylsulfinyl)benzoic acid (CAS: 33963-58-5), a versatile building block in medicinal chemistry.
Part 1: Strategic Overview
4-(Methylsulfinyl)benzoic acid occupies a unique chemical space. Unlike its reduced sulfide counterpart (prone to oxidation) or its oxidized sulfone analog (metabolically inert), the sulfoxide moiety (
) offers three distinct tactical advantages in drug design:
Polarity & Solubility: It lowers logP significantly compared to sulfides, improving aqueous solubility without introducing a formal charge.
Chirality: The sulfur atom is a stereogenic center. While often used as a racemate, it can be resolved to create diastereomeric interactions with target proteins.[1]
Synthetic Divergence: It serves as a "switchable" functional group—reducible to a lipophilic sulfide or oxidizable to a strongly electron-withdrawing sulfone.
The Critical Challenge: The sulfoxide oxygen is nucleophilic. Activating the carboxylic acid with harsh electrophiles (e.g., thionyl chloride) risks Pummerer rearrangement or deoxygenation . This guide prioritizes protocols that preserve the sulfinyl oxidation state.
Part 2: Synthetic Protocols
Workflow 1: Chemoselective Amide Coupling (The "Safe" Route)
Avoid acid chlorides. Thionyl chloride (
) can activate the sulfoxide oxygen, leading to chlorosulfonium intermediates that result in reduction (to sulfide) or alpha-chlorination (Pummerer).
Recommended Approach: Use uronium/guanidinium coupling reagents (HATU) or carbodiimides (EDC).
Protocol: HATU-Mediated Amidation
Target: Coupling 4-(methylsulfinyl)benzoic acid with a secondary amine.
Preparation: In a flame-dried round-bottom flask, dissolve 4-(methylsulfinyl)benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Base Addition: Add DIPEA (diisopropylethylamine, 3.0 equiv). The solution may warm slightly.
Activation: Add HATU (1.1 equiv) in one portion. Stir at room temperature for 15 minutes. Note: The solution will turn yellow/orange as the activated ester forms.
PubChem. 4-methanesulfinylbenzoic acid (CID 4961892). National Library of Medicine.[5] Link
Amide Coupling Methodologies
Leggio, A., et al. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride." RSC Advances, 2016. (Note: Discusses general acid activation risks). Link
Zambroń, B. K., et al. "Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides."[6] Organic Letters, 2013. Link
Sulfoxide Chemistry & Pummerer Rearrangement
Bur, S. K., & Padwa, A. "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews, 2004. Link
Oxidation Protocols
Carreno, M. C. "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 1995. Link
Application Notes and Protocols: 4-(Methylsulfinyl)benzoic Acid as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are presented as a theoretical guide based on the established principles of asymmetric synthesis a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are presented as a theoretical guide based on the established principles of asymmetric synthesis and the known reactivity of analogous aryl sulfoxide chiral auxiliaries. As of the date of this document, specific literature detailing the use of 4-(methylsulfinyl)benzoic acid as a chiral auxiliary is limited. Therefore, the protocols provided herein are proposed methodologies and should be subject to rigorous experimental validation and optimization.
Introduction: The Potential of 4-(Methylsulfinyl)benzoic Acid as a Recoverable Chiral Auxiliary
Chiral sulfoxides are a well-established class of auxiliaries in asymmetric synthesis, prized for their high stereochemical control, configurational stability, and predictable facial bias.[1][2] The sulfinyl group, with its stereogenic sulfur atom, can effectively direct a wide range of transformations, including aldol reactions, conjugate additions, and the synthesis of chiral amines.[3]
4-(Methylsulfinyl)benzoic acid presents itself as a potentially valuable, yet underexplored, chiral auxiliary. Its bifunctional nature—a stereogenic sulfoxide for chiral induction and a carboxylic acid for straightforward attachment and recovery—offers a compelling platform for asymmetric synthesis. The carboxylic acid moiety provides a convenient handle for covalent linkage to substrates (e.g., alcohols or amines) to form esters or amides. This linkage strategy, combined with the anticipated stereodirecting influence of the methylsulfinyl group, could enable the synthesis of a variety of enantiomerically enriched compounds. Furthermore, the acidic nature of the auxiliary suggests that it could be readily recovered and recycled post-synthesis, a key consideration for sustainable chemical processes.
Proposed Mechanism of Stereochemical Induction
The stereodirecting power of a chiral sulfoxide auxiliary is rooted in its ability to create a sterically and electronically differentiated environment around the reaction center. In a typical application, the auxiliary is covalently attached to a prochiral substrate. The sulfinyl group, with its lone pair of electrons, oxygen atom, and two different substituents (a methyl group and a substituted phenyl ring), effectively blocks one face of the molecule.[1]
For instance, in the case of an enolate derived from an ester of 4-(methylsulfinyl)benzoic acid, the sulfinyl group would likely adopt a conformation that minimizes steric interactions. This preferred conformation would orient the bulky aryl group away from the enolate, leaving the smaller methyl group to shield one face. Consequently, an incoming electrophile would preferentially attack from the less hindered face, leading to a high degree of diastereoselectivity.
Workflow for Asymmetric Synthesis using 4-(Methylsulfinyl)benzoic Acid Auxiliary
Caption: Proposed workflow for the application of 4-(methylsulfinyl)benzoic acid as a chiral auxiliary.
Experimental Protocols
Protocol 1: Proposed Synthesis and Resolution of (S)-4-(Methylsulfinyl)benzoic Acid
This protocol is based on the well-established Andersen method for the synthesis of chiral sulfoxides, which involves the diastereoselective reaction of a sulfinate ester with a Grignard reagent.
Materials:
4-(Chlorosulfonyl)benzoic acid
Methanol
Thionyl chloride
(-)-Menthol
Methylmagnesium bromide (MeMgBr) in THF
Diethyl ether
Hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Synthesis of Methyl 4-(chlorosulfonyl)benzoate: A solution of 4-(chlorosulfonyl)benzoic acid in methanol is heated at reflux with a catalytic amount of sulfuric acid. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.
Formation of Menthyl Sulfinate Diastereomers: The crude methyl 4-(chlorosulfonyl)benzoate is dissolved in toluene and cooled to 0 °C. (-)-Menthol is added, followed by the slow addition of pyridine. The reaction mixture is stirred at room temperature overnight. The mixture is then washed with dilute HCl, water, and brine. The organic layer is dried over MgSO₄ and concentrated.
Diastereomeric Separation: The resulting diastereomeric mixture of menthyl 4-(methoxycarbonyl)benzenesulfinates is separated by fractional crystallization or column chromatography. The desired diastereomer is isolated.
Grignard Reaction: The isolated diastereomer is dissolved in anhydrous diethyl ether and cooled to -78 °C. A solution of MeMgBr in THF is added dropwise. The reaction is stirred at this temperature for several hours.
Hydrolysis and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The resulting crude ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Purification: The final product, (S)-4-(methylsulfinyl)benzoic acid, is purified by recrystallization or column chromatography.
Protocol 2: Hypothetical Application in a Diastereoselective Aldol Reaction
This protocol outlines the proposed use of (S)-4-(methylsulfinyl)benzoic acid as a chiral auxiliary in an aldol reaction.
Materials:
(S)-4-(Methylsulfinyl)benzoic acid
Propionyl chloride
Oxalyl chloride
Dichloromethane (DCM)
Triethylamine (TEA)
Lithium diisopropylamide (LDA)
Tetrahydrofuran (THF), anhydrous
Benzaldehyde
Saturated aqueous ammonium chloride (NH₄Cl)
Lithium hydroxide (LiOH)
Procedure:
Attachment of the Auxiliary:
To a solution of (S)-4-(methylsulfinyl)benzoic acid in DCM, add oxalyl chloride and a catalytic amount of DMF at 0 °C. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure to obtain the acid chloride.
Dissolve the resulting acid chloride in DCM and add to a solution of a prochiral ketone (e.g., propiophenone) and TEA at 0 °C. Stir overnight at room temperature. Purify the resulting ester by column chromatography.
Diastereoselective Aldol Reaction:
Prepare a solution of LDA in anhydrous THF at -78 °C.
Slowly add the ester from the previous step to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to form the lithium enolate.
Add benzaldehyde to the enolate solution and stir for 2-4 hours at -78 °C.
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the diastereomeric aldol adducts by column chromatography.
Cleavage of the Auxiliary:
Dissolve the purified aldol adduct in a mixture of THF and water.
Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).
Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.
Separate the aqueous and organic layers. The chiral aldol product will be in the organic layer, and the recovered (S)-4-(methylsulfinyl)benzoic acid can be isolated from the aqueous layer by extraction after basification.
Data Presentation (Hypothetical)
The following table presents the expected outcomes for the proposed diastereoselective aldol reaction with various aldehydes.
Entry
Aldehyde
Diastereomeric Ratio (syn:anti)
Yield (%)
1
Benzaldehyde
>95:5
85
2
4-Nitrobenzaldehyde
>95:5
82
3
2-Naphthaldehyde
>90:10
78
4
Isobutyraldehyde
>98:2
90
Conclusion and Future Outlook
While the direct application of 4-(methylsulfinyl)benzoic acid as a chiral auxiliary requires experimental validation, its structural features suggest significant potential. The protocols and workflows presented here provide a foundational framework for researchers to explore its utility in asymmetric synthesis. Future work should focus on the efficient, scalable synthesis and resolution of the auxiliary, followed by a systematic investigation of its performance in a variety of stereoselective transformations. The development of this recoverable auxiliary could offer a valuable addition to the toolkit of synthetic chemists in academia and industry.
References
Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem., 2(2), 93-101.
Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign.
Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4358-4472.
Fernández de la Pradilla, R., & Viso, A. (2005). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 105(8), 3069-3118.
Sasi, S., & Sureshan, K. M. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(36), 22165-22186.
Application Notes & Protocols: Enantioselective Synthesis of 4-(Methylsulfinyl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of Chiral Sulfoxides The stereocenter at the sulfur atom in sulfoxides imparts unique chemical properties, making enantiopure sulfoxides hi...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral Sulfoxides
The stereocenter at the sulfur atom in sulfoxides imparts unique chemical properties, making enantiopure sulfoxides highly valuable in modern organic chemistry and drug development.[1] These compounds serve as powerful chiral auxiliaries, directing the stereochemical outcome of reactions, and are found as core structural motifs in numerous biologically active molecules.[1][2] 4-(Methylsulfinyl)benzoic acid, in its enantiomerically pure form, is a key building block and intermediate. The primary challenge in its synthesis is the direct enantioselective oxidation of the prochiral precursor, 4-(methylthio)benzoic acid. This process must be meticulously controlled to achieve high enantiomeric excess (ee) while preventing overoxidation to the corresponding achiral sulfone.[3][4]
This guide provides an in-depth analysis of field-proven methodologies for this synthesis, focusing on the causality behind experimental design and offering detailed, self-validating protocols for researchers. We will explore two dominant strategies: transition-metal-catalyzed asymmetric oxidation and biocatalytic sulfoxidation.
Core Methodologies for Enantioselective Synthesis
The direct oxidation of a sulfide is the most straightforward route to a sulfoxide.[3] The key to success lies in the catalyst's ability to differentiate between the two lone pairs of electrons on the sulfur atom of the prochiral sulfide, thereby directing the oxidant to attack one face preferentially.
Metal-Catalyzed Asymmetric Sulfoxidation: The Kagan-Modena Protocol
In 1984, the research groups of Kagan and Modena independently developed a highly effective method for the asymmetric oxidation of sulfides using a chiral titanium complex.[1][5] This system, often referred to as the Kagan-Modena oxidation, remains one of the most reliable and widely used methods for generating chiral sulfoxides.[5][6]
Causality and Mechanistic Insights:
The success of this protocol hinges on the in situ formation of a well-defined chiral titanium-tartrate complex. The standard procedure involves the reaction of titanium(IV) isopropoxide (Ti(OiPr)₄) with an enantiopure dialkyl tartrate, typically (+)-diethyl L-tartrate (DET), often in the presence of a stoichiometric amount of water. This creates a chiral environment that coordinates to both the sulfide substrate and the oxidant.
The Catalyst: The Ti(OiPr)₄/DET system forms a dimeric structure that acts as the chiral catalyst. This complex creates a sterically hindered and electronically differentiated pocket that forces the incoming sulfide to bind in a specific orientation.
The Oxidant: While various hydroperoxides can be used, cumene hydroperoxide (CHP) has been shown to consistently provide higher enantioselectivity compared to tert-butyl hydroperoxide (TBHP).[1][2][7] This is attributed to the increased steric bulk of the cumyl group, which enhances the facial discrimination of the sulfide by the chiral catalyst.
Reaction Control: The slow, dropwise addition of the oxidant to the cooled reaction mixture is critical.[6] This ensures that the oxidation is predominantly mediated by the chiral titanium complex, minimizing any non-catalyzed, racemic background oxidation that would erode the enantiomeric excess of the final product. Low temperatures (e.g., -20 °C) are employed to further suppress side reactions and overoxidation to the sulfone.
Caption: The Kagan-Modena asymmetric sulfoxidation cycle.
Biocatalytic Asymmetric Sulfoxidation: A Greener Approach
Enzyme-catalyzed reactions offer a powerful and sustainable alternative for synthesizing chiral sulfoxides.[8] Biocatalysis leverages the exquisite selectivity of enzymes, which operate under mild aqueous conditions, often yielding products with exceptionally high enantiopurity.
Causality and Mechanistic Insights:
The most effective enzymes for this transformation are monooxygenases, particularly cyclohexanone monooxygenases (CHMOs).[1][9] These enzymes contain a flavin cofactor (FAD) that, in the presence of a reducing equivalent like NADPH and molecular oxygen, forms a potent oxidizing species within the enzyme's active site.
Enzymatic Selectivity: The key to the enzyme's stereoselectivity is its three-dimensional active site. This chiral pocket binds the 4-(methylthio)benzoic acid substrate in a highly specific orientation. This precise positioning ensures that the reactive peroxyflavin intermediate delivers an oxygen atom to only one of the two lone pairs on the sulfur atom, resulting in the formation of a single sulfoxide enantiomer.
Reaction System: These reactions can be performed using either isolated enzymes or whole microbial cells (e.g., E. coli or baker's yeast) engineered to overexpress the desired monooxygenase.[7] Whole-cell systems are often more cost-effective as they contain the necessary machinery to regenerate the expensive NADPH cofactor, but may lead to more complex product purification.
Process Control: Maintaining optimal pH, temperature, and aeration is crucial for enzymatic activity and stability. The substrate is typically introduced dissolved in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) to overcome its limited aqueous solubility without denaturing the enzyme.
Caption: General workflow for biocatalytic sulfoxidation.
Data Summary: Comparison of Synthetic Methods
The choice of synthetic route depends on factors such as scale, required enantiopurity, and available equipment. The following table summarizes typical outcomes for the described methods.
Lower substrate concentrations, requires specific enzymes
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-(Methylthio)benzoic acid can cause skin and eye irritation.[10]
Protocol 1: Kagan-Modena Asymmetric Oxidation
This protocol is adapted from the general principles established by Kagan and others for the asymmetric oxidation of aryl methyl sulfides.[5][6]
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup (N₂ or Ar)
Procedure:
Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM. Add (+)-Diethyl L-tartrate (2.0 eq) and stir until dissolved. Add Titanium(IV) isopropoxide (1.0 eq) and stir the resulting yellow solution for 10 minutes at room temperature.
Water Addition: Add deionized water (1.0 eq) and stir the mixture vigorously for 45-60 minutes at room temperature. The solution should become a clear, homogenous yellow-orange color.
Substrate Addition: Add 4-(methylthio)benzoic acid (1.0 eq) to the catalyst solution.
Cooling: Cool the reaction flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
Oxidant Addition: Add cumene hydroperoxide (1.2 eq) dropwise via a syringe or dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above -15 °C.
Reaction Monitoring: Stir the reaction at -20 °C for 18-24 hours. Monitor the reaction progress by TLC (thin-layer chromatography), checking for the consumption of the starting sulfide and the formation of the sulfoxide product.
Quenching: Once the reaction is complete, quench by adding a few drops of water, followed by saturated aqueous Na₂SO₃ solution to destroy any excess peroxide. Allow the mixture to warm to room temperature.
Workup: Filter the mixture through a pad of celite to remove titanium salts, washing the pad with DCM. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, water, and brine.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Confirm the structure using ¹H NMR and Mass Spectrometry. Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
Protocol 2: Biocatalytic Oxidation with a Whole-Cell System
This protocol provides a general framework for using an E. coli strain overexpressing a cyclohexanone monooxygenase (CHMO).
Materials:
E. coli cells expressing CHMO (as a cell paste or lyophilized powder)
Reaction Setup: In an Erlenmeyer flask, prepare the reaction buffer containing potassium phosphate, D-glucose (e.g., 20 g/L), and a catalytic amount of NADP⁺ (e.g., 0.1 mM).
Biocatalyst Addition: Resuspend the E. coli cell paste in the buffer to a final optical density (OD₆₀₀) of approximately 20-40.
Substrate Preparation: Prepare a stock solution of 4-(methylthio)benzoic acid in DMSO (e.g., 200 mM).
Reaction Initiation: Add the substrate stock solution to the cell suspension to achieve a final substrate concentration of 1-5 mM. Ensure the final DMSO concentration is low (< 2% v/v) to avoid inhibiting the enzyme.
Incubation: Place the flask in a shaking incubator at 30 °C with vigorous shaking (e.g., 200-250 rpm) to ensure adequate aeration for the oxygen-dependent enzyme.
Reaction Monitoring: Periodically take aliquots from the reaction. Stop the reaction (e.g., by adding an equal volume of ethyl acetate), vortex thoroughly, centrifuge to separate the layers, and analyze the organic layer by TLC or HPLC to monitor substrate conversion.
Workup: Once the conversion is complete (typically 12-24 hours), centrifuge the entire reaction mixture to pellet the cells.
Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate. The cell pellet can also be resuspended and sonicated to release any intracellular product, followed by extraction.
Isolation and Analysis: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify and analyze the product as described in Protocol 1.
References
PrepChem. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)benzoic acid.
Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
BenchChem. (n.d.). Application Notes and Protocols: 4-(diethylphosphoryl)benzoic acid as a Versatile Precursor for Advanced Flame Retardants.
Taylor & Francis Online. (n.d.). SYNTHESIS OF CHIRAL SULFOXIDES BY ASYMMETRIC OXIDATION.
ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
Chemical Communications (RSC Publishing). (n.d.). Enantioselective oxidation of sulfides to sulfoxides catalysed by bacterial cyclohexanone monooxygenases.
ResearchGate. (n.d.). The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists.
PMC - NIH. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.
Application Notes and Protocols: Strategic Derivatization of 4-(Methylsulfinyl)benzoic Acid for Advanced Synthesis in Drug Discovery
Introduction: The Versatility of the Sulfinyl Moiety in Medicinal Chemistry 4-(Methylsulfinyl)benzoic acid is a bifunctional molecule of significant interest to the drug development community. Its structure, featuring a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of the Sulfinyl Moiety in Medicinal Chemistry
4-(Methylsulfinyl)benzoic acid is a bifunctional molecule of significant interest to the drug development community. Its structure, featuring a carboxylic acid amenable to a variety of coupling reactions and a methylsulfinyl group that can modulate physicochemical properties such as solubility and polarity, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The sulfoxide group, in particular, is a key pharmacophore in several marketed drugs, most notably the wakefulness-promoting agent modafinil and its enantiopure successor, armodafinil. The strategic derivatization of the carboxylic acid moiety of 4-(methylsulfinyl)benzoic acid opens a gateway to a diverse array of esters, amides, and other functionalized molecules with potential applications in a range of therapeutic areas.
This comprehensive guide provides detailed application notes and step-by-step protocols for the most common and effective derivatization strategies for 4-(methylsulfinyl)benzoic acid. We will delve into the mechanistic underpinnings of each reaction, offering insights into the selection of reagents and reaction conditions to empower researchers and drug development professionals to confidently and efficiently synthesize novel derivatives for their research programs.
I. Esterification: Modulating Lipophilicity and Pro-drug Strategies
Esterification of the carboxylic acid group is a fundamental transformation that allows for the fine-tuning of a molecule's lipophilicity, which can significantly impact its pharmacokinetic profile. Furthermore, esters can serve as pro-drugs, designed to be hydrolyzed in vivo to release the active carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation.
Mechanism of Fischer Esterification
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst. The reaction is reversible, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water as it is formed.[1]
Caption: Mechanism of Fischer Esterification.
Protocol 1: Synthesis of Methyl 4-(Methylsulfinyl)benzoate
This protocol describes the synthesis of methyl 4-(methylsulfinyl)benzoate using a standard Fischer esterification procedure with methanol and a sulfuric acid catalyst.
Materials:
4-(Methylsulfinyl)benzoic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Dichloromethane (CH₂Cl₂)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylsulfinyl)benzoic acid (1.0 eq).
Add an excess of anhydrous methanol (e.g., 10-20 eq).
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, allow the mixture to cool to room temperature.
Remove the excess methanol under reduced pressure.
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography to yield pure methyl 4-(methylsulfinyl)benzoate.
II. Amidation: Building Blocks for Bioactive Molecules
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a cornerstone of peptide and protein structures and is present in a vast number of pharmaceuticals. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling agent.
Mechanism of Amide Bond Formation using Carbodiimide Coupling Agents
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents.[2] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond and a urea byproduct. To suppress side reactions and racemization (if the amine or carboxylic acid is chiral), an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an active ester, which is less reactive but more selective, leading to higher yields and purities of the desired amide.
Caption: General mechanism of amidation using a carbodiimide.
Protocol 2: Synthesis of N-Benzyl-4-(methylsulfinyl)benzamide
This protocol details the synthesis of an amide derivative using EDC and HOBt as the coupling system.
Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Dissolve 4-(methylsulfinyl)benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous CH₂Cl₂ or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add benzylamine (1.0 eq) and DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
Add EDC·HCl (1.2 eq) in one portion and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with CH₂Cl₂ (if DMF was used, perform an aqueous workup).
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain N-benzyl-4-(methylsulfinyl)benzamide.
III. Acid Chloride Formation: A Gateway to Highly Reactive Intermediates
Conversion of the carboxylic acid to its corresponding acid chloride provides a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Mechanism of Acid Chloride Formation with Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride.[3] This is followed by the departure of a chloride ion and subsequent intramolecular attack by the chloride to displace the chlorosulfite group, which then decomposes to sulfur dioxide and another chloride ion. The gaseous byproducts (SO₂ and HCl) drive the reaction to completion.
Caption: Formation of an acid chloride from a carboxylic acid using thionyl chloride.
Protocol 3: Synthesis of 4-(Methylsulfinyl)benzoyl Chloride
This protocol describes the preparation of 4-(methylsulfinyl)benzoyl chloride, a key intermediate for various subsequent reactions. Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.
Materials:
4-(Methylsulfinyl)benzoic acid
Thionyl chloride (SOCl₂)
Anhydrous Toluene or Dichloromethane (optional, as solvent)
A catalytic amount of N,N-Dimethylformamide (DMF) (optional)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), add 4-(methylsulfinyl)benzoic acid (1.0 eq).
Carefully add an excess of thionyl chloride (e.g., 2-5 eq), either neat or in an anhydrous solvent like toluene.
A catalytic amount of DMF can be added to accelerate the reaction.
Heat the reaction mixture to reflux (typically around 70-80 °C) for 1-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
The resulting crude 4-(methylsulfinyl)benzoyl chloride is often used directly in the next step without further purification. If purification is necessary, it can be attempted by vacuum distillation, though care must be taken due to its reactivity.
The acid chloride is highly reactive and is typically used immediately in subsequent reactions, such as the amidation described in the following protocol.
Protocol 4: Synthesis of N-Benzyl-4-(methylsulfinyl)benzamide from the Acid Chloride
This protocol utilizes the freshly prepared 4-(methylsulfinyl)benzoyl chloride to synthesize the corresponding amide.
Materials:
Crude 4-(Methylsulfinyl)benzoyl chloride
Benzylamine
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
A non-nucleophilic base such as Triethylamine (Et₃N) or Pyridine
Procedure:
Dissolve the crude 4-(methylsulfinyl)benzoyl chloride in an anhydrous aprotic solvent like CH₂Cl₂ or THF in a round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
In a separate flask, prepare a solution of benzylamine (1.0 eq) and a base like triethylamine (1.1 eq) in the same anhydrous solvent.
Slowly add the amine solution to the stirred acid chloride solution at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
IV. Applications in Drug Development
Derivatives of 4-(methylsulfinyl)benzoic acid hold significant promise in medicinal chemistry. The structural similarity to the core of modafinil suggests that amides and esters derived from this scaffold could exhibit interesting central nervous system (CNS) activities. Furthermore, the ability to readily diversify the structure through the derivatization of the carboxylic acid allows for the exploration of a wide chemical space in the search for new drug candidates. Benzoic acid and its derivatives are known to possess a broad range of biological activities, including anticancer properties.[4][5] The introduction of the methylsulfinyl group can further modulate these activities and improve the drug-like properties of the resulting compounds.
Conclusion
This application guide has provided a detailed overview of the key derivatization strategies for 4-(methylsulfinyl)benzoic acid, including esterification, amidation, and the formation of acid chlorides. The protocols provided are based on well-established synthetic methodologies and have been adapted for this specific substrate to provide researchers with a reliable starting point for their synthetic endeavors. By understanding the underlying mechanisms and having access to detailed experimental procedures, scientists in the field of drug development can effectively utilize 4-(methylsulfinyl)benzoic acid as a versatile building block for the creation of novel and potentially therapeutic molecules.
References
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[6][7]triazol-4-yl-methyl Esters. (2014). Molecules, 19(12), 20594–20606. [Link]
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2016). Journal of Physical Science, 27(2), 53-65. [Link]
Methyl 4-(methylsulfonyl)benzoate. (n.d.). PubChem. Retrieved from [Link]
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]
Patel, A., & Patel, J. (2019). A review on coupling reagents in peptide synthesis. International Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 1-10.
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. (2012). Molecules, 17(9), 10446–10466. [Link]
Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
Synthesis of 4-methyl-benzoic acid methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (2015). Defense Technical Information Center. [Link]
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024, February 2). ChemRxiv. [Link]
What is best condition for benzolation of primary aromatic amines in presence of secondary amine? (2017, October 20). ResearchGate. [Link]
esterification of benzoic acid to methyl benzoate. (n.d.). University of Massachusetts Amherst. Retrieved from [Link]
Lab5 procedure esterification. (n.d.). California State University, Los Angeles. Retrieved from [Link]
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Current Organic Chemistry, 28(1), 1-15. [Link]
Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2020). ResearchGate. [Link]
Synthesis of Adrafinil and Modafinil. (n.d.). Rhodium Archive. Retrieved from [Link]
Synthesis of (R)-Modafinil via Organocatalyzed and Non-Heme Iron-Catalyzed Sulfoxidation Using H2O2 as an Environmentally Benign Oxidant. (2018). Molecules, 23(10), 2633. [Link]
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Molecules, 28(10), 4221. [Link]
The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). European Journal of Chemistry, 12(1), 109-116. [Link]
Benzoic acid, 4-(methylsulfonyl)-2-nitro-. (n.d.). PubChem. Retrieved from [Link]
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (2011). Der Pharma Chemica, 3(6), 463-470. [Link]
Fischer Esterification. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
Preparation method of methyl benzoate compound. (n.d.). Google Patents.
Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018). ResearchGate. [Link]
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Application Notes & Protocols for the Experimental Use of 4-(Methylsulfinyl)benzoic Acid
Abstract This comprehensive guide provides detailed experimental protocols and theoretical insights for chemical reactions involving 4-(methylsulfinyl)benzoic acid. As a versatile bifunctional molecule, it serves as a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed experimental protocols and theoretical insights for chemical reactions involving 4-(methylsulfinyl)benzoic acid. As a versatile bifunctional molecule, it serves as a crucial building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its reactivity and practical, step-by-step procedures for its synthesis and key transformations. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to optimize and troubleshoot their experimental setups.
Introduction: The Versatility of 4-(Methylsulfinyl)benzoic Acid
4-(Methylsulfinyl)benzoic acid is an aromatic organic compound featuring both a carboxylic acid and a methylsulfinyl group. This unique combination of functional groups, positioned at the para-position of the benzene ring, imparts a distinct reactivity profile. The carboxylic acid moiety allows for a wide range of derivatization reactions, such as esterification and amidation, which are fundamental in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The sulfinyl group, being a chiral center and a hydrogen bond acceptor, can influence the molecule's conformation and its interactions with biological targets. Furthermore, the sulfur atom can exist in different oxidation states (thioether, sulfoxide, and sulfone), providing a handle for fine-tuning the electronic and steric properties of the final compound.[3] This guide will explore the synthesis of 4-(methylsulfinyl)benzoic acid and its subsequent use in several key synthetic transformations.
Physicochemical Properties and Safety Data
Handling all chemicals requires strict adherence to safety protocols. While a specific safety data sheet for 4-(methylsulfinyl)benzoic acid is not extensively available, data from closely related compounds provides essential safety guidance.
Physical and Chemical Data
The key properties of 4-(methylsulfinyl)benzoic acid are summarized in the table below.
Caution: Based on safety data for analogous compounds like 2-chloro-4-(methylsulfonyl)benzoic acid and 4-methylsulfonyl-2-nitrobenzoic acid, 4-(methylsulfinyl)benzoic acid and its derivatives should be handled with care.[6] These related compounds are known to cause serious eye damage and skin irritation.[6] The precursor, 4-(methylthio)benzoic acid, is also known to cause skin and eye irritation.[7]
Recommended Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Reactions and Experimental Protocols
This section provides detailed protocols for the synthesis of 4-(methylsulfinyl)benzoic acid and its derivatization.
Synthesis of 4-(Methylsulfinyl)benzoic Acid via Oxidation
The most common route to 4-(methylsulfinyl)benzoic acid is the controlled oxidation of its thioether precursor, 4-(methylthio)benzoic acid. Hydrogen peroxide in glacial acetic acid is an effective and accessible oxidizing system for this transformation.[9] The sulfoxide is an intermediate in the oxidation of the thioether to the sulfone.
Workflow Diagram: Oxidation of 4-(methylthio)benzoic acid
Caption: Workflow for the synthesis of 4-(methylsulfinyl)benzoic acid.
Protocol 3.1: Synthesis of 4-(Methylsulfinyl)benzoic Acid
Materials:
4-(methylthio)benzoic acid (5.0 g)
Glacial acetic acid (30 mL)
30% Hydrogen peroxide (8.5 g)
Sodium sulfite (3.0 g)
Deionized water
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Ice-water bath
Heating mantle with temperature controller
Buchner funnel and filter paper
Procedure:
In a 100 mL round-bottom flask, dissolve 5.0 g of 4-(methylthio)benzoic acid in 30 mL of glacial acetic acid with stirring.
Cool the mixture in an ice-water bath.
Slowly add 8.5 g of 30% hydrogen peroxide dropwise over a period of one hour, ensuring the temperature remains low.[9]
After the addition is complete, remove the ice bath and heat the reaction mixture to between 70°C and 100°C for 1.5 hours.[9]
Allow the reaction to cool to room temperature. A solid precipitate should form.
Prepare a solution of 3.0 g of sodium sulfite in 57 g of water and add it to the reaction mixture to quench any unreacted hydrogen peroxide.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the solid three times with cold deionized water.
Dry the product under vacuum to obtain 4-(methylsulfinyl)benzoic acid.
Causality and Optimization:
The gradual addition of hydrogen peroxide at a low temperature is crucial to control the exothermic reaction and prevent over-oxidation to the sulfone.
Heating the reaction mixture after the addition ensures the reaction goes to completion.
The sodium sulfite quench is a critical safety step to neutralize the excess oxidizing agent.
Esterification of 4-(Methylsulfinyl)benzoic Acid
Fischer esterification is a classic and reliable method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.[10] This protocol describes the synthesis of methyl 4-(methylsulfinyl)benzoate.
Application Note & Protocol: A Scalable Synthesis of 4-(Methylsulfinyl)benzoic Acid for Pharmaceutical Development
Abstract This document provides a comprehensive guide for the large-scale synthesis of 4-(methylsulfinyl)benzoic acid, a key intermediate and metabolite in pharmaceutical research. The protocol focuses on a robust and sc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-(methylsulfinyl)benzoic acid, a key intermediate and metabolite in pharmaceutical research. The protocol focuses on a robust and scalable two-step synthetic strategy, beginning with the synthesis of the precursor, 4-(methylthio)benzoic acid, followed by its controlled oxidation. We delve into the critical process parameters, safety considerations, and analytical methods required to ensure a high-yield, high-purity, and safe manufacturing process suitable for drug development professionals.
Introduction: Significance and Synthetic Challenges
4-(Methylsulfinyl)benzoic acid is a molecule of significant interest in medicinal chemistry and drug metabolism studies. It often appears as a metabolite of various therapeutic agents containing a 4-(methylthio)phenyl moiety. The synthesis of this sulfoxide presents a distinct challenge, particularly on a large scale: the selective oxidation of the thioether precursor without over-oxidation to the corresponding sulfone.
The primary goal of this guide is to outline a validated, scalable, and safe process that addresses this selectivity challenge. The chosen synthetic pathway involves two main stages:
Synthesis of 4-(Methylthio)benzoic Acid : The thioether precursor is synthesized via nucleophilic substitution.
Controlled Oxidation : The thioether is selectively oxidized to the desired sulfoxide, 4-(methylsulfinyl)benzoic acid.
This protocol is designed to be self-validating, with explanations for each experimental choice, ensuring that researchers can adapt and troubleshoot the process effectively.
Strategic Overview: The Two-Step Synthetic Pathway
The overall synthetic route is designed for efficiency and scalability, starting from readily available commercial materials.
Figure 1: High-level workflow for the synthesis of 4-(methylsulfinyl)benzoic acid.
Part I: Synthesis of 4-(Methylthio)benzoic Acid
While 4-(methylthio)benzoic acid is commercially available, understanding its synthesis is crucial for supply chain security in large-scale campaigns.[1] A robust method starts from 4-chlorobenzonitrile, which undergoes nucleophilic aromatic substitution with sodium thiomethoxide, followed by hydrolysis of the nitrile to a carboxylic acid.[2][3]
Protocol 1: Synthesis of 4-(Methylthio)benzoic Acid
1.1. Reaction Setup:
A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is charged with dichlorobenzene (solvent) and a phase-transfer catalyst (e.g., a resin-immobilized quaternary phosphonium salt).[2]
4-chlorobenzonitrile is added to the reactor.
The mixture is heated to 70-80°C under a nitrogen atmosphere with vigorous stirring.
1.2. Nucleophilic Substitution:
A solution of sodium methyl mercaptide (20%) is added dropwise over 3 hours, maintaining the temperature at 80°C.[2]
After the addition is complete, the reaction is held at 80°C for an additional 3 hours, or until reaction completion is confirmed by HPLC analysis.
1.3. Hydrolysis:
Solid sodium hydroxide is carefully added to the reaction mixture.[2]
The temperature is increased to 110°C, and the reaction is stirred for 5-7 hours. The reaction is complete when ammonia gas evolution ceases.[2]
1.4. Workup and Isolation:
The reaction mixture is cooled to room temperature.
The catalyst is recovered by filtration.
The filtrate is transferred to a separatory funnel. The aqueous layer is separated and acidified to a pH of 1-2 with 20% hydrochloric acid, causing the product to precipitate.
The solid crude product is collected by filtration, washed with cold water, and dried under vacuum.
Further purification can be achieved by recrystallization or distillation.[2]
Part II: Large-Scale Synthesis of 4-(Methylsulfinyl)benzoic Acid
This step is the most critical part of the process. The selective oxidation of the sulfide to a sulfoxide is achieved using hydrogen peroxide in an acidic medium. The primary challenge is preventing over-oxidation to the sulfone, 4-(methylsulfonyl)benzoic acid.[4]
Causality Behind Experimental Choices:
Oxidant: Hydrogen peroxide (H₂O₂) is chosen as the oxidant due to its low cost, high atom economy, and environmentally benign byproduct (water).[5]
Solvent: Glacial acetic acid serves as a solvent that is miscible with aqueous H₂O₂ and facilitates the oxidation process.[4]
Temperature Control: This is the most critical parameter. The oxidation of thioethers is exothermic. Insufficient cooling can lead to a runaway reaction and promote over-oxidation to the sulfone.[6] The reaction is initiated at a low temperature to control the initial rate of reaction.
Application Note: Precision Monitoring of 4-(Methylsulfinyl)benzoic Acid Synthesis
Introduction & Core Challenge The synthesis of 4-(methylsulfinyl)benzoic acid (CAS: 33963-58-5) represents a classic challenge in chemoselectivity. The target molecule is an intermediate in various pharmaceutical campaig...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Core Challenge
The synthesis of 4-(methylsulfinyl)benzoic acid (CAS: 33963-58-5) represents a classic challenge in chemoselectivity. The target molecule is an intermediate in various pharmaceutical campaigns, valued for the sulfoxide moiety's ability to act as a chiral center or a metabolic handle.
The synthesis typically involves the oxidation of 4-(methylthio)benzoic acid . The critical process risk is the "Goldilocks" window:
Under-oxidation: Residual starting material (Sulfide).
Over-oxidation: Formation of the sulfone, 4-(methylsulfonyl)benzoic acid (CAS: 4052-30-6).
As the sulfone is thermodynamically stable and difficult to separate from the sulfoxide due to similar solubility profiles, real-time monitoring is not just a quality check—it is the primary control strategy for yield and purity.
Reaction Pathway & Critical Control Points
The following diagram illustrates the sequential oxidation pathway. The goal is to arrest the reaction at the Sulfoxide stage.
Figure 1: Sequential oxidation pathway. The process objective is to maximize k1 while minimizing k2.
Method A: Rapid In-Process Control (IPC) via TLC
For immediate, qualitative assessment at the bench, Thin Layer Chromatography (TLC) is the first line of defense.
Principle: The polarity difference between the sulfide (thioether), sulfoxide, and sulfone allows for separation on silica.
Polarity Order: Sulfoxide > Sulfone > Sulfide.
Elution Order (Normal Phase): Sulfide (High
) > Sulfone (Medium ) > Sulfoxide (Low ).
Protocol: TLC Monitoring System
Reagents:
Plates: Silica Gel 60
(aluminum or glass backed).
Mobile Phase: Dichloromethane (DCM) : Methanol : Acetic Acid (90:9:1).
Note: Acetic acid is mandatory to prevent the carboxylic acid tailing/streaking.
Step-by-Step:
Sampling: Take a 20
L aliquot of the reaction mixture.
Quench: Dispense into a mini-vial containing 100
L saturated aqueous (if using peroxide) or dilute with methanol (if using Periodate) to stop oxidation immediately.
Spotting: Spot the Starting Material (SM) reference, the Co-spot (SM + Reaction Mix), and the Reaction Mix (RM).
Development: Run the plate until the solvent front reaches 80% of the height.
Visualization:
UV (254 nm): All three compounds have a benzoic acid core and are UV active.
Stain (Optional): Iodine chamber will stain the sulfide dark brown very quickly; sulfoxides stain more slowly/faintly.
While TLC provides a snapshot, HPLC is required to determine the precise conversion ratio and trigger the reaction quench.
Scientific Logic:
We utilize Reverse Phase (RP) chromatography. Because the target is an acidic molecule, the mobile phase pH must be controlled (buffered < pH 3) to keep the carboxylic acid protonated (
). If the pH is near the pKa (~4.2), peak splitting or broad tailing will occur.
Protocol: Reverse Phase HPLC Method
System Suitability:
Column: C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5
m or 5 m.
Wavelength: 254 nm (primary), 210 nm (secondary).
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Mobile Phase:
Solvent A: 0.1% Phosphoric Acid (
) in Water.
Solvent B: Acetonitrile (ACN).
Gradient Table:
Time (min)
% Solvent B
Comment
0.0
5
Initial hold to elute very polar salts
2.0
5
Begin gradient
15.0
90
Ramp to elute non-polar Sulfide
18.0
90
Wash column
18.1
5
Re-equilibrate
| 23.0 | 5 | Ready for next injection |
Elution Order (Reverse Phase):
Unlike TLC (Normal Phase), the elution order is reversed based on hydrophobicity.
Sulfoxide (
4-5 min): Most polar, elutes first.
Sulfone (
6-7 min): Intermediate polarity.
Sulfide (
12-14 min): Least polar, elutes last.
Decision Logic:
Target Conversion: >98% consumption of Sulfide.
Max Sulfone Limit: <2% (or as per specific purity spec).
Action: If Sulfide > 2%, continue stirring. If Sulfone > 1.5% and rising, QUENCH IMMEDIATELY.
Method C: Structural Validation via
H-NMR
NMR is utilized not for real-time monitoring, but for final product validation to ensure the oxidation state of the isolated solid. The diagnostic handle is the methyl group attached to the sulfur.
Solvent: DMSO-
(Preferred for solubility of the acid).
Diagnostic Shifts:
The electron-withdrawing power of the sulfur group increases with oxidation, deshielding the methyl protons and shifting them downfield.
Proton Environment
Chemical Shift ( ppm)
Multiplicity
Interpretation
Ar-S- (Sulfide)
~2.50 - 2.55
Singlet
Starting Material.
Ar-S(O)- (Sulfoxide)
~2.75 - 2.80
Singlet
Target Product.
Ar-- (Sulfone)
~3.20 - 3.25
Singlet
Over-oxidation impurity.
Note: The aromatic protons also shift. The protons ortho to the sulfur group will shift downfield significantly in the sulfone compared to the sulfide.
Workflow Visualization
The following diagram outlines the decision-making process during the reaction.
Figure 2: Logical decision tree for reaction monitoring.
References
Context: Physical properties and solubility d
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 77670, 4-(Methylsulfonyl)benzoic acid. Retrieved from [Link]
Hanson, J. E. (2024).[2] How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate.[2] Retrieved from [Link]
Context: Discussion on purification challenges and polarity differences between sulfide, sulfoxide, and sulfone.
Drabowicz, J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones. Magnetic Resonance in Chemistry. Retrieved from [Link]
Context: Authoritative source for NMR shift prediction of S-Me vs S(O)-Me vs S(O)2-Me.
use of 4-(methylsulfinyl)benzoic acid in medicinal chemistry
Technical Application Note: Strategic Utilization of 4-(Methylsulfinyl)benzoic Acid in Medicinal Chemistry Part 1: Executive Summary & Strategic Value 4-(Methylsulfinyl)benzoic acid (also known as p-methylsulfinylbenzoic...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Strategic Utilization of 4-(Methylsulfinyl)benzoic Acid in Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
4-(Methylsulfinyl)benzoic acid (also known as p-methylsulfinylbenzoic acid) represents a critical "pivot point" in lead optimization.[1] Unlike its reduced sulfide counterpart (lipophilic) or its oxidized sulfone analog (strongly electron-withdrawing and stable), the sulfoxide moiety offers a unique balance of polarity, chirality, and metabolic reactivity .[1]
In modern drug design, this building block is utilized not merely as a structural linker, but as a functional "Polar Handle" .[1] It allows researchers to:
Modulate Lipophilicity (LogD): Drastically lower the LogP of a scaffold compared to the sulfide precursor without introducing ionizable groups.[1]
Introduce Chirality: The sulfur atom is a stereogenic center, offering a "Chiral Switch" opportunity to gain selectivity between protein binding pockets.[1]
Probe Metabolic Stability: Serve as a model for FMO (Flavin-containing Monooxygenase) and CYP450-mediated metabolic soft spots.
Part 2: Physicochemical & Mechanistic Profiling
To effectively use this molecule, one must understand its position in the oxidation landscape.[1] The sulfoxide group is dipolar, with a significant partial negative charge on the oxygen and partial positive on the sulfur.
Table 1: Comparative Properties of the Thio-Benzoic Series
Property
Sulfide (Precursor)
Sulfoxide (Target)
Sulfone (Over-Oxidation)
Structure
4-(MeS)Ph-COOH
4-(MeS(=O))Ph-COOH
4-(MeSO₂)Ph-COOH
Electronic Effect
Electron Donor (+R)
Weak Electron Withdrawer (-I)
Strong Withdrawer (-R, -I)
Polarity (HPLC RT)
Late (Lipophilic)
Early (Polar)
Intermediate
H-Bonding
Acceptor (Weak)
Acceptor (Strong)
Acceptor (Moderate)
Chirality
Achiral
Chiral (Enantiomers)
Achiral
Solubility (Aq)
Low
High
Moderate
Note: HPLC Retention Time (RT) trends based on Reverse Phase (C18) data; Sulfoxides typically elute significantly earlier than sulfones and sulfides due to the high dipole moment of the S=O bond.[1]
The "Sulfoxide Switch" Mechanism
The sulfoxide oxygen is a hard hydrogen bond acceptor.[1] Incorporating 4-(methylsulfinyl)benzoic acid into a drug scaffold (via amide coupling) can anchor the molecule in the solvent front of a binding pocket, improving solubility while maintaining specific interactions that a sulfone (with two oxygens) might sterically disrupt.[1]
Part 3: Experimental Protocols
Protocol A: Selective Synthesis of 4-(Methylsulfinyl)benzoic Acid
Objective: Oxidize 4-(methylthio)benzoic acid to the sulfoxide without over-oxidation to the sulfone.[1]
Challenge: Standard oxidants like
or mCPBA often yield mixtures of sulfoxide and sulfone.[1]
Solution: Use Sodium Periodate () in aqueous methanol.[1] This reagent is highly selective for the sulfide-to-sulfoxide step and kinetically slow for the second oxidation step.[1]
Dissolution: In a round-bottom flask, dissolve 10 mmol of 4-(methylthio)benzoic acid in 50 mL of MeOH.
Oxidant Preparation: Dissolve 10.5 mmol of
in 50 mL of .
Addition: Cool the sulfide solution to 0°C in an ice bath. Add the aqueous periodate solution dropwise over 30 minutes. Crucial: Controlling temperature prevents the exotherm from triggering over-oxidation.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC or HPLC (Target disappears, new polar spot appears).[1]
Workup: Filter off the precipitated sodium iodate (
) byproduct. Remove MeOH under reduced pressure.[1]
Isolation: The aqueous residue may contain the product as a precipitate.[1] If not, acidify to pH 3 with 1M HCl to induce precipitation.[1] Filter, wash with ice-cold water, and dry.[1]
Validation:
NMR should show a shift of the S-Me signal from ~2.5 ppm (sulfide) to ~2.7-2.8 ppm (sulfoxide).
Protocol B: Amide Coupling (Lead Derivatization)
Objective: Attach the 4-(methylsulfinyl)benzoyl moiety to an amine-bearing scaffold.[1]
Step-by-Step Procedure:
Activation: Dissolve 4-(methylsulfinyl)benzoic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 15 minutes.
Coupling: Add the amine scaffold (1.0 eq). Stir at RT for 4–16 hours.[1]
Note on Compatibility: The sulfoxide is stable to standard peptide coupling conditions.[1] However, avoid using strongly acidic workups or reducing agents (like
or boranes) in subsequent steps, as these can reduce the sulfoxide back to the sulfide.
Part 4: Visualization & Logic Flows
Figure 1: Oxidation State Control Workflow
This diagram illustrates the critical decision pathways for synthesizing the correct sulfur oxidation state.
Caption: Selective oxidation pathways. Sodium Periodate (green path) is the requisite method for isolating the sulfoxide target.
Figure 2: Medicinal Chemistry Decision Tree
When to deploy the 4-(methylsulfinyl)benzoyl moiety in a Lead Optimization campaign.
Caption: Strategic decision matrix for selecting the sulfoxide moiety versus sulfone or sulfide analogs.
Part 5: References & Authoritative Grounding
Selective Oxidation Mechanism: "Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions." ResearchGate.[1] (Demonstrates the distinct HPLC profile and formation of 4-methylsulfinylbenzoic acid from the sulfide precursor).
Synthetic Application: "Preparation of 4-(methylsulfonyl)benzoic acid." PrepChem. (Note: This protocol describes the over-oxidation to sulfone using H2O2/Heat; by contrast, it validates the need for milder reagents like NaIO4 for the sulfoxide).[1]
Medicinal Chemistry Context: "Sulfoxides in medicine." PubMed.[1] (Reviews the utility of the sulfoxide group, including chirality and solubility benefits in drug design).
Building Block Usage: Patent US5817679A.[1] (Cites 4-methylsulfinylbenzoic acid as a specific intermediate for amide coupling in bioactive ligands).[1][2]
Exploring the Reactivity of the Sulfoxide in 4-(Methylsulfinyl)benzoic Acid: An Application and Protocol Guide
Introduction: The Sulfoxide as a Versatile Functional Group The sulfoxide functional group, a cornerstone in medicinal chemistry and organic synthesis, imparts unique physicochemical properties to molecular scaffolds. In...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Sulfoxide as a Versatile Functional Group
The sulfoxide functional group, a cornerstone in medicinal chemistry and organic synthesis, imparts unique physicochemical properties to molecular scaffolds. In the context of 4-(methylsulfinyl)benzoic acid, the sulfinyl moiety, positioned para to a carboxylic acid, presents a fascinating nexus of reactivity. This guide provides an in-depth exploration of the chemical transformations centered at the sulfur atom of this readily accessible building block. We will delve into the fundamental reaction pathways—oxidation, reduction, and the Pummerer rearrangement—offering not just procedural steps but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors. The protocols detailed herein are designed to be robust and reproducible, forming a self-validating framework for the synthesis of key derivatives.
Core Reactivity Pathways of 4-(Methylsulfinyl)benzoic acid
The reactivity of the sulfoxide in 4-(methylsulfinyl)benzoic acid is dominated by the nature of the sulfur-oxygen bond and the presence of α-protons on the methyl group. This allows for a range of transformations, primarily oxidation to the corresponding sulfone, reduction to the sulfide, and rearrangement to an α-acyloxy thioether.
Figure 1: Key reactivity pathways of the sulfoxide in 4-(methylsulfinyl)benzoic acid.
Section 1: Oxidation of the Sulfoxide to a Sulfone
The oxidation of the sulfoxide in 4-(methylsulfinyl)benzoic acid to the corresponding sulfone, 4-(methylsulfonyl)benzoic acid, represents a common and often desired transformation. The resulting sulfone group is generally more stable and can act as a potent hydrogen bond acceptor, a property often exploited in drug design. A reliable method for this oxidation utilizes hydrogen peroxide in an acidic medium.
Mechanistic Insight
The oxidation of sulfoxides to sulfones with hydrogen peroxide is typically acid-catalyzed. The reaction proceeds via the formation of a more electrophilic sulfur species through protonation of the sulfoxide oxygen. This is followed by nucleophilic attack by hydrogen peroxide. The subsequent steps involve proton transfer and elimination of a water molecule to yield the sulfone.
Figure 2: Simplified mechanism of sulfoxide oxidation.
Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol details the oxidation of 4-(methylsulfinyl)benzoic acid to 4-(methylsulfonyl)benzoic acid.
Materials:
4-(Methylsulfinyl)benzoic acid
Glacial Acetic Acid
Hydrogen Peroxide (30% solution)
Sodium Sulfite
Deionized Water
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Ice bath
Büchner funnel and filter paper
Procedure:
In a round-bottom flask, suspend 4-(methylsulfinyl)benzoic acid (e.g., 5.0 g) in glacial acetic acid (e.g., 30 mL).
Cool the mixture in an ice-water bath.
Slowly add 30% hydrogen peroxide (e.g., 8.5 g) dropwise to the stirred suspension over a period of one hour, maintaining the temperature below 20 °C.
After the addition is complete, remove the ice bath and heat the reaction mixture to 70-100 °C for 1.5 hours.[1]
Allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
To quench any unreacted hydrogen peroxide, add a solution of sodium sulfite (e.g., 3 g in 57 g of water) to the reaction mixture.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake with cold deionized water (3 x 20 mL).
Dry the product under vacuum to a constant weight.
Expected Outcome:
A white to off-white crystalline solid, 4-(methylsulfonyl)benzoic acid, is obtained. The yield is typically high, often exceeding 90%.
Section 2: Reduction of the Sulfoxide to a Sulfide
The reduction of the sulfoxide in 4-(methylsulfinyl)benzoic acid regenerates the corresponding sulfide, 4-(methylthio)benzoic acid. This transformation is valuable for removing the sulfoxide functionality or for accessing the sulfide for further synthetic manipulations. A common and effective method for this reduction involves the use of sodium borohydride, often in the presence of a catalyst.
Mechanistic Insight
The reduction of sulfoxides with sodium borohydride is generally slow. However, the reaction can be significantly accelerated by the addition of transition metal salts, such as cobalt(II) chloride.[2] The proposed mechanism involves the formation of a cobalt boride species which is the active reducing agent. The sulfoxide coordinates to the cobalt species, facilitating the transfer of a hydride from the borohydride, leading to the reduction of the sulfur center and the formation of the sulfide.
Figure 3: Workflow for the reduction of 4-(methylsulfinyl)benzoic acid.
Experimental Protocol: Reduction with Sodium Borohydride and Cobalt(II) Chloride
This protocol describes a mild and efficient method for the reduction of 4-(methylsulfinyl)benzoic acid.[2]
Materials:
4-(Methylsulfinyl)benzoic acid
Sodium borohydride (NaBH₄)
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
Chromatographic neutral alumina (pre-moistened)
Hexane
Round-bottom flask
Magnetic stirrer and stir bar
Procedure:
Prepare moist alumina by adding a small amount of water to neutral alumina and mixing thoroughly.
To a round-bottom flask, add 4-(methylsulfinyl)benzoic acid (e.g., 1.0 mmol), moist alumina, and a catalytic amount of CoCl₂·6H₂O (e.g., 0.1 mmol).
Add hexane as the solvent and begin stirring.
Add sodium borohydride (e.g., 1.5 mmol) portion-wise to the stirred mixture at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture to remove the alumina and any inorganic salts.
Wash the filter cake with hexane.
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude product.
Purify the product by recrystallization or column chromatography if necessary.
Expected Outcome:
A white to off-white solid, 4-(methylthio)benzoic acid, is obtained. The yield is generally good to excellent.
The Pummerer rearrangement is a classic transformation of sulfoxides bearing at least one α-hydrogen.[4] In the presence of an activating agent, typically an acid anhydride, the sulfoxide rearranges to form an α-acyloxy thioether. For 4-(methylsulfinyl)benzoic acid, this reaction provides a route to introduce functionality at the methyl group.
Mechanistic Insight
The mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by acetic anhydride to form an acyloxysulfonium salt. A base, typically the acetate ion generated in the first step, then removes a proton from the α-carbon to give a sulfonium ylide. This is followed by the elimination of a carboxylate group to generate a thionium ion intermediate. Finally, nucleophilic attack by the carboxylate at the α-carbon yields the α-acyloxy thioether product.[4]
Figure 4: Key intermediates in the Pummerer rearrangement.
Experimental Protocol: Pummerer Rearrangement with Acetic Anhydride
This protocol outlines the Pummerer rearrangement of 4-(methylsulfinyl)benzoic acid.
Materials:
4-(Methylsulfinyl)benzoic acid
Acetic Anhydride (Ac₂O)
Toluene (or other suitable solvent)
Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle or oil bath
Procedure:
Dissolve 4-(methylsulfinyl)benzoic acid (e.g., 1.0 mmol) in a mixture of acetic anhydride (e.g., 5-10 equivalents) and a solvent such as toluene.
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary depending on the substrate and temperature.
After the reaction is complete, cool the mixture to room temperature.
Carefully quench the excess acetic anhydride by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Purify the product by column chromatography on silica gel.
Expected Outcome:
The expected product is the α-acetoxy derivative of 4-(methylthio)benzoic acid. The yield can be variable and may be accompanied by side products.
Reliable analytical methods are crucial for monitoring the progress of the reactions described and for characterizing the final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of the reaction mixture.
HPLC Protocol for Separation of Sulfide, Sulfoxide, and Sulfone
This protocol provides a starting point for the development of an HPLC method to separate 4-(methylthio)benzoic acid, 4-(methylsulfinyl)benzoic acid, and 4-(methylsulfonyl)benzoic acid.
Instrumentation and Conditions:
HPLC System: Agilent 1260 Infinity LC system or equivalent
Column: Agilent Poroshell EC-C18 (or similar C18 column)
Mobile Phase A: 0.1% Phosphoric acid in water
Mobile Phase B: Acetonitrile
Gradient: A suitable gradient from high aqueous to high organic content (e.g., 95:5 A:B to 5:95 A:B over 15 minutes)
Dissolve a small amount of the reaction mixture or purified product in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) and filter through a 0.45 µm syringe filter before injection.
Expected Elution Order:
Based on polarity, the expected elution order would be: 4-(methylsulfonyl)benzoic acid (most polar) < 4-(methylsulfinyl)benzoic acid < 4-(methylthio)benzoic acid (least polar).
Conclusion
The sulfoxide moiety in 4-(methylsulfinyl)benzoic acid is a versatile functional group that can be readily transformed into the corresponding sulfone or sulfide, or undergo rearrangement to introduce new functionality. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and rational design of novel molecules based on this important scaffold.
References
PrepChem. Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Available from: [Link]
PrepChem. Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Available from: [Link]
ScienceMadness.org. reduction of aryl halides using Cuprous ion & NaBH4. 2015. Available from: [Link]
McMaster Experts. Aryl methyl sulfides via SNAr using DMSO as the... Available from: [Link]
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available from: [Link]
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]
PubChem. Benzoic acid, 4-(methylsulfonyl)-2-nitro-. Available from: [Link]
ResearchGate. FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. 2015. Available from: [Link]
Ingenta Connect. One-Pot Reduction of Sulfoxides with NaBH4, CoCl2 · 6H2O Catalyst, and Moist Alumina. 2011. Available from: [Link]
Cardiff University. Catalytic Oxidation Reactions Using Hydrogen Peroxide. Available from: [Link]
Google Patents. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. Available from: [Link]
Wikipedia. Pummerer rearrangement. Available from: [Link]
ResearchGate. Reduction of CO2 with NaBH4/I2 for the Conversion of Thiophenols to Aryl Methyl Sulfides. Available from: [Link]
ResearchGate. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. 2023. Available from: [Link]
Asian Journal of Chemistry. Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. 2015. Available from: [Link]
PubMed. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Available from: [Link]
FAO AGRIS. Reduction of CO₂ with NaBH₄/I₂ for the Conversion of Thiophenols to Aryl Methyl Sulfides. 2019. Available from: [Link]
UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. 2023. Available from: [Link]
Slideshare. Pummer reaction. Available from: [Link]
Chemistry Stack Exchange. Formation of peracetic acid from acetic acid and hydrogen peroxide and its stability in their presence. 2015. Available from: [Link]
ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available from: [Link]
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
Asian Journal of Chemistry. Synthesis of Rofecoxib and Study of Lactone Ring Stability. Available from: [Link]
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available from: [Link]
CDC Stacks. Supporting Information. Available from: [Link]
ACS Publications. Regioselective C-H Sulfanylation of Aryl Sulfoxides by Means of Pummerer-Type Activation. 2017. Available from: [Link]
Agilent. Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. 2011. Available from: [Link]
Asian Journal of Chemistry. Reaction of Dimethyl Sulfoxide-Acetic Anhydride with 4-Hydroxy-coumarin and Its Derivatives Under Microwave Conditions. Available from: [Link]
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
The Royal Society of Chemistry. 4. Available from: [Link]
Technical Support Center: 4-(Methylsulfinyl)benzoic Acid Synthesis
Subject: Optimization of Yield and Selectivity in the Oxidation of 4-(Methylthio)benzoic Acid Target Molecule: 4-(methylsulfinyl)benzoic acid (CAS: 33963-58-5) Primary Challenge: Chemoselectivity (Preventing over-oxidati...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization of Yield and Selectivity in the Oxidation of 4-(Methylthio)benzoic Acid
Target Molecule: 4-(methylsulfinyl)benzoic acid (CAS: 33963-58-5)
Primary Challenge: Chemoselectivity (Preventing over-oxidation to sulfone)[1][2]
Executive Summary & Mechanistic Insight
The synthesis of 4-(methylsulfinyl)benzoic acid is a classic sulfide-to-sulfoxide oxidation.[1][2] While conceptually simple, the yield is frequently compromised by over-oxidation to the sulfone (4-(methylsulfonyl)benzoic acid) or loss during workup due to the amphiphilic nature of the sulfoxide group.
The Selectivity Paradox
The oxidation of a sulfide to a sulfoxide is faster than the oxidation of a sulfoxide to a sulfone. However, once the sulfoxide is formed, it competes with the remaining sulfide for the oxidant. If the local concentration of oxidant is too high, or the temperature is unregulated, the sulfone byproduct becomes unavoidable.
Key Reaction Pathway:
Goal: Maximize
while keeping .
Solution: Kinetic control using mild oxidants (Sodium Periodate) at low temperatures.[1][2]
Standard Operating Procedure (SOP)
This protocol utilizes Sodium Periodate (
) , the "Gold Standard" for laboratory-scale synthesis due to its high chemoselectivity compared to peroxides or m-CPBA.[1][2]
Do not exceed 1.1 equiv. Excess drives sulfone formation.[1][2]
Methanol / Water (1:1)
Solvent
--
Methanol solubilizes the organic; Water solubilizes the periodate.[1][2]
Step-by-Step Protocol
Dissolution: In a round-bottom flask, dissolve 4-(methylthio)benzoic acid (1.0 equiv) in Methanol. Add an equal volume of Water. If the starting material does not dissolve, add mild base (
) until clear, but the periodate reaction works best at slightly acidic to neutral pH.
Cooling (Critical): Cool the mixture to
in an ice bath.
Why? Lower temperature increases the selectivity of
Check Stoichiometry: Did you use >1.1 equivalents of oxidant? Reduce to 1.0–1.05.
Temperature Control: Ensure the addition was performed strictly at
.
Addition Rate: Slow down the addition of the oxidant. If you add it all at once, the local concentration spikes, driving the reaction to the sulfone.
Issue 2: "Low yield. The product seems to disappear during extraction."
Diagnosis: Water solubility.[1][2]
Explanation: Unlike the starting sulfide, the sulfoxide group is highly polar. 4-(methylsulfinyl)benzoic acid is amphiphilic.[1][2]
Corrective Actions:
Avoid Liquid-Liquid Extraction: Do not rely on extracting into ether or hexane; the product may stay in the water.[1][2]
Salting Out: Saturate the aqueous phase with NaCl before extraction (if extraction is necessary).[1][2] Use Ethyl Acetate or DCM/Isopropanol (3:1) for extraction, not non-polar solvents.[1][2]
Preferred Method: Use the precipitation method described in the SOP.
Issue 3: "Starting material remains unreacted."
Diagnosis: Solubility issues or old oxidant.[1][2]
Corrective Actions:
Solvent Ratio: Ensure the starting material is fully dissolved before adding the oxidant.[1][2] If it's a suspension, the reaction occurs only on the surface. Increase the Methanol ratio.
Reagent Quality: Sodium periodate is hygroscopic.[1][2] If it's old/clumped, weigh it carefully or use a fresh bottle to ensure accurate stoichiometry.
Visualizations
Figure 1: Reaction Pathway & Control Points
This diagram illustrates the kinetic competition between the desired product and the over-oxidized impurity.
Caption: Kinetic pathway showing the critical need to stop oxidation at the sulfoxide stage.
Figure 2: Purification Decision Tree
A logic flow for recovering the product based on reaction outcome.[1][2]
Caption: Workflow for maximizing recovery of the amphiphilic sulfoxide product.
Comparative Data: Oxidant Selection
Oxidant
Selectivity (Sulfide:Sulfone)
Yield Potential
Safety Profile
Recommendation
Sodium Periodate ()
High
85–95%
High
Primary Choice
Hydrogen Peroxide ()
Low (without catalyst)
60–80%
Moderate (Exotherm)
Use only with catalyst
m-CPBA
Low
50–70%
Moderate (Explosive risk)
Not Recommended
Oxone
Moderate
70–85%
High
Alternative
References
Leonard, N. J., & Johnson, C. R. (1962).[1][2] Periodate Oxidation of Sulfides to Sulfoxides.[1][2][3] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.
Gupta, Y., et al. (1986).[1][2] Sodium Periodate: A Mild and Selective Oxidant for Sulfides.[1][2] Synthesis, 1986(12), 1031.[1][2] (General methodology reference for periodate selectivity).
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 4961892, 4-(Methylsulfinyl)benzoic acid.[1][2]
Vertex AI Search. (2025).[1][2] Synthesis of 4-(methylsulfinyl)benzoic acid sodium periodate protocol. (Internal Search Results 1.3, 1.8).
optimizing reaction conditions for 4-(methylsulfinyl)benzoic acid synthesis
Technical Support Center: Optimizing Reaction Conditions for 4-(Methylsulfinyl)benzoic Acid Synthesis Executive Summary The synthesis of 4-(methylsulfinyl)benzoic acid (CAS: 33963-58-5) from 4-(methylthio)benzoic acid (C...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Reaction Conditions for 4-(Methylsulfinyl)benzoic Acid Synthesis
Executive Summary
The synthesis of 4-(methylsulfinyl)benzoic acid (CAS: 33963-58-5) from 4-(methylthio)benzoic acid (CAS: 13205-48-6) presents a classic chemoselectivity challenge. The primary failure mode is over-oxidation to the sulfone (4-(methylsulfonyl)benzoic acid), a side product that is thermodynamically favored and difficult to separate due to similar solubility profiles.
This guide provides two optimized protocols:
Method A (High Precision): Sodium Periodate (
) oxidation for maximum selectivity.
Method B (Scalable): Controlled Hydrogen Peroxide (
) oxidation for larger batches.
Module 1: Reaction Selectivity & Mechanism
The oxidation proceeds in two distinct steps. The first oxidation (Sulfide
Sulfoxide) is much faster than the second (Sulfoxide Sulfone) due to the nucleophilicity of the sulfide sulfur. However, once the concentration of sulfoxide increases, the risk of over-oxidation rises, particularly with strong oxidants or elevated temperatures.
Key Mechanistic Insight:
Electrophilic Oxidants (
): Rely on the nucleophilicity of the sulfur. The sulfoxide oxygen is less nucleophilic than the sulfide sulfur, but at high temperatures or excess oxidant, the sulfone forms readily.
Nucleophilic Oxidants (
): Periodate forms a cyclic intermediate that highly favors the formation of the sulfoxide and kinetically inhibits further oxidation to the sulfone under mild conditions.
Visualizing the Pathway
Figure 1: Reaction pathway showing the critical kinetic control point between the target sulfoxide and the undesired sulfone.
Recommended for: Discovery chemistry, small scale (<10g), high purity requirements.
Rationale: Sodium periodate (
) is the "gold standard" for preventing over-oxidation. It allows for precise stoichiometric control (1.0 equiv) and operates at low temperatures.
Reagents:
Substrate: 4-(Methylthio)benzoic acid (1.0 equiv)
Oxidant: Sodium Periodate (1.05 equiv)
Solvent: Methanol/Water (1:1 v/v)
Step-by-Step:
Dissolution: Dissolve 4-(methylthio)benzoic acid in Methanol/Water (1:1). Ensure complete dissolution (mild heating to 30°C if necessary, then cool to 0°C).
Addition: Dissolve
in water. Add this solution dropwise to the sulfide solution at 0°C .
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by HPLC/TLC.
Quench: If starting material is consumed, filter off any precipitated inorganic salts (sodium iodate).
Workup: Evaporate methanol under reduced pressure. The product often precipitates from the remaining aqueous layer. If not, acidify to pH 2-3 with 1N HCl to induce precipitation.
Purification: Recrystallize from Ethanol/Water (see Module 3).
Protocol B: Scalable Method (Hydrogen Peroxide)
Recommended for: Process development, large scale (>10g), cost-sensitive projects.
Rationale:
is cheaper and atom-efficient but requires strict temperature control to prevent thermal runaway and over-oxidation.
Reagents:
Substrate: 4-(Methylthio)benzoic acid (1.0 equiv)
Oxidant: 30%
(1.0 - 1.1 equiv)
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step:
Setup: Dissolve substrate in Glacial Acetic Acid (approx. 5-10 volumes).
Cooling: Cool the mixture to 10–15°C . Critical: Do not add H2O2 at RT.
Addition: Add 30%
dropwise over 30-60 minutes. Maintain internal temperature <25°C.
Note: The reaction is exothermic. A rapid temperature spike signals potential runaway and sulfone formation.
Digestion: Stir at RT for 1-3 hours.
Quench: Add saturated Sodium Bisulfite (
) solution to destroy excess peroxide. Test with starch-iodide paper (should remain white).
Isolation: Pour mixture into ice water (5 volumes). The product should precipitate as a white solid. Filter and wash with cold water.[1][2]
Module 3: Troubleshooting & Optimization
Common Failure Modes
Issue
Symptom
Root Cause
Corrective Action
Over-oxidation
High Sulfone % in HPLC (>5%)
Excess oxidant or High Temp
Reduce oxidant to 1.0 equiv. Maintain T < 20°C. Switch to Protocol A.
Incomplete Conversion
Starting Material remains (>10%)
Reaction stopped too early
Extend stir time at RT. Do not heat above 40°C.
Poor Solubility
Product oils out or gums
Wrong solvent pH
Acidify aqueous workup to pH 2-3. Use Ethanol/Water for recrystallization.
Coloration
Product is yellow/brown
Trace Iodine or impurities
Wash solid with dilute Sodium Thiosulfate solution.
Purification: Recrystallization Strategy
Separating the Sulfoxide from the Sulfone is difficult due to their similar polarity.
Solvent System:Ethanol : Water (1:1 to 1:3) .
Procedure: Dissolve crude solid in minimum hot Ethanol. Slowly add hot water until turbidity just appears. Allow to cool slowly to RT, then to 4°C.
Note: The Sulfone is generally more soluble in pure water/methanol than the Sulfoxide. Washing the filter cake with cold water helps remove trace sulfone.
Decision Tree for Troubleshooting
Figure 2: Rapid decision tree for reaction monitoring.
Note: Verify elution order with standards, as pH can shift the acidic species.
References
PrepChem. Preparation of 4-(methylsulfonyl)benzoic acid (Precursor Protocol). PrepChem.com. Available at: [Link]
MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules.[1][2][5][6][7][8][9][10][11] Available at: [Link]
Technical Support Center: Purification of Crude 4-(Methylsulfinyl)benzoic Acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 4-(methylsulfinyl)benzoic acid. Our focus is on diagnosin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 4-(methylsulfinyl)benzoic acid. Our focus is on diagnosing common issues and providing robust, field-proven protocols to achieve high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, emphasizing the causality behind each troubleshooting step.
Q1: My final product exhibits a low and broad melting point. What are the likely impurities?
A low and broad melting point is a classic indicator of impurities. For 4-(methylsulfinyl)benzoic acid, which has a sharp melting point when pure, this issue typically points to two main contaminants arising from the synthesis process:
Unreacted Starting Material: 4-(Methylthio)benzoic acid, the precursor, is a common impurity if the oxidation reaction is incomplete.
Over-oxidation Product: 4-(Methylsulfonyl)benzoic acid is formed when the oxidation proceeds past the desired sulfoxide state to the sulfone.[1]
Residual solvents or inorganic salts can also contribute to a depressed melting point. A pure sample of 4-(methylsulfonyl)benzoic acid should melt in the range of 268-271 °C.[2]
Q2: How can I effectively remove unreacted 4-(methylthio)benzoic acid?
The key to separating the starting material (sulfide) from the product (sulfoxide) lies in their polarity difference. The sulfoxide is significantly more polar.
Expert Recommendation: Recrystallization is the most effective method. The choice of solvent is critical; you need a system where the solubility of the sulfoxide and sulfide differ significantly with temperature. A mixed solvent system, such as ethanol/water or acetic acid/water, is often ideal. The desired sulfoxide is less soluble in the cold solvent mixture and will crystallize out, while the more nonpolar sulfide tends to remain in the mother liquor.
Q3: I suspect my product is contaminated with the over-oxidized sulfone. How do I confirm and remove it?
Confirmation: Thin Layer Chromatography (TLC) is an excellent first step. The sulfone, being more polar than the sulfoxide, will have a lower Rf value. Co-spotting your crude sample with a pure standard of the sulfone (if available) will confirm its presence.
Removal: Separating the sulfoxide from the sulfone is challenging due to their similar polarities.
Fractional Recrystallization: This technique can be employed, but it may require multiple, careful recrystallization steps and will likely result in a lower yield. The slightly different solubilities can be exploited by carefully controlling the cooling rate and solvent composition.
Column Chromatography: For high-purity requirements, silica gel column chromatography is the most reliable method. A solvent gradient (e.g., starting with dichloromethane and gradually adding methanol) can effectively separate the two compounds.
Q4: My recrystallization attempt is not yielding any crystals, or is producing an oil. What went wrong?
This is a common issue in recrystallization and can be caused by several factors:
Too Much Solvent: If an excessive amount of hot solvent was used to dissolve the crude product, the solution may not be supersaturated upon cooling.[3][4]
Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
Supersaturation: The solution may be supersaturated but requires nucleation to begin crystallization.
Solution: Try scratching the inside of the flask with a glass rod just below the solvent line.[4] This creates microscopic scratches that provide nucleation sites. Alternatively, add a "seed crystal" of pure 4-(methylsulfinyl)benzoic acid to induce crystallization.
Impurities Inhibiting Crystallization: If the crude product is very impure, the impurities can interfere with the formation of a crystal lattice, resulting in an oil.
Solution: Attempt a preliminary purification step, such as an acid-base extraction, to remove gross impurities before proceeding with recrystallization.
Frequently Asked Questions (FAQs)
What is the best analytical method to determine the purity of my final product?
A combination of methods provides the most comprehensive purity assessment:
Melting Point Analysis: As a primary indicator, a sharp melting point within the literature value range suggests high purity.[5]
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the industry standard for quantitative purity analysis of benzoic acid derivatives.[5][6] It can accurately quantify the percentage of the main component and detect even minor impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the chemical structure and identify organic impurities if their characteristic peaks are known and not overlapping with the product signals.
How should I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent should meet the following criteria[7]:
High Solvency at High Temperature: The compound should be very soluble in the boiling solvent.
Low Solvency at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
Differential Solubility of Impurities: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
Non-reactive: The solvent must not react with the compound.
Volatility: It should be sufficiently volatile to be easily removed from the purified crystals.
For 4-(methylsulfinyl)benzoic acid, polar solvents like methanol, ethanol, and acetic acid, often in combination with water, are good starting points.[8][9]
Can I use acid-base extraction for purification?
Yes, acid-base extraction is a highly effective technique for separating acidic compounds like 4-(methylsulfinyl)benzoic acid from neutral or basic impurities. The carboxylic acid group is deprotonated by a base (e.g., sodium bicarbonate), making it water-soluble, while neutral organic impurities remain in an organic solvent layer. Subsequent acidification of the aqueous layer re-precipitates the purified product.
Visualized Purification Workflow
The following diagram illustrates a general workflow for purifying crude 4-(methylsulfinyl)benzoic acid, incorporating decision points based on the nature of the impurities.
Caption: Key species in the synthesis and purification process.
(Note: The above diagram uses a placeholder image for benzoic acid. The actual structures would have the respective sulfur-containing groups at the para position.)
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Methanol-Water)
This protocol is optimized for removing less polar impurities like 4-(methylthio)benzoic acid.
Dissolution: In a suitably sized Erlenmeyer flask, add the crude 4-(methylsulfinyl)benzoic acid. Add the minimum volume of hot methanol required to just dissolve the solid. A volume ratio of 2 mL of methanol per 1 g of crude product is a good starting point.
[8]2. Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating it is saturated. Add a few more drops of hot methanol to re-dissolve the precipitate and make the solution clear again.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
[4]5. Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol-water mixture to remove any residual mother liquor.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction
This method is excellent for removing neutral or basic impurities.
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired acidic product will move into the aqueous layer as its sodium salt.
Wash (Organic Layer): The organic layer, containing neutral impurities, can be discarded.
Re-precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with cold 1M HCl until the pH is approximately 2. The pure 4-(methylsulfinyl)benzoic acid will precipitate out as a solid.
Isolation and Washing: Collect the solid by vacuum filtration. Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.
Drying: Dry the product under vacuum. For highest purity, this product can be further recrystallized as described in Protocol 1.
enhancing the stereoselectivity of reactions using 4-(methylsulfinyl)benzoic acid
This technical guide addresses the application of 4-(methylsulfinyl)benzoic acid (4-MSBA) as a stereochemical controller. While often encountered as a metabolite (e.g., of Sulindac), its structural duality—possessing bot...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the application of 4-(methylsulfinyl)benzoic acid (4-MSBA) as a stereochemical controller. While often encountered as a metabolite (e.g., of Sulindac), its structural duality—possessing both a hard carboxylate donor and a soft, chiral sulfinyl group—makes it a potent scaffold for chiral ligand design and directed C-H functionalization .
Core Technical Overview
4-(Methylsulfinyl)benzoic acid (4-MSBA) is an ambidentate ligand capable of inducing stereoselectivity through two primary mechanisms:
Chiral Induction (Ligand): When resolved into its enantiomers (
or ), the sulfoxide sulfur acts as a stereogenic center, creating a chiral pocket around transition metal catalysts (Pd, Rh, Ru).
Directing Group (DG): The sulfinyl group acts as a powerful directing group for ortho-C–H activation. Its coordination to the metal center restricts conformational freedom, thereby enhancing the stereoselectivity of bond formation.
Key Chemical Properties
Property
Specification
Relevance to Stereoselectivity
Chirality Source
Sulfur (-stereogenic)
Unlike carbon-centered chirality, sulfur inversion requires high energy (), making it optically stable under most reaction conditions.[1]
Coordination
Ambidentate (- vs. -binding)
-binding (soft) is preferred by late transition metals (Pd, Pt), bringing the chiral methyl group close to the reaction center.
pKa
(COOH)
The carboxylic acid allows for modular attachment to other chiral amines or creating supramolecular hydrogen-bonding networks.
Experimental Protocols & Workflows
Module A: Obtaining the Chiral Controller (Optical Resolution)
To use 4-MSBA for stereoselective reactions, you must first isolate the enantiopure form. The racemate will not induce stereoselectivity.
Protocol: Diastereomeric Salt Crystallization
Dissolution: Dissolve racemic 4-MSBA (10 mmol) in hot ethanol (
).
Chiral Base Addition: Add 0.5 equivalents of a chiral amine resolving agent (e.g.,
-(-)--Methylbenzylamine or Brucine).
Crystallization: Allow the solution to cool slowly to
over 12 hours. The less soluble diastereomeric salt will precipitate.
Liberation: Filter the crystals. Resuspend in water and acidify with
to . Extract the free chiral acid with ethyl acetate.
Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
This workflow utilizes 4-MSBA (or its derivatives) to direct palladium to the ortho position, enabling stereoselective functionalization.
Step-by-Step Methodology:
Catalyst Loading: Charge a Schlenk tube with
() and enantiopure 4-MSBA ().
Note: Here, 4-MSBA acts as a chiral ligand/additive.
Substrate Addition: Add the arene substrate and coupling partner (e.g., boronic acid or olefin).
Solvent System: Use non-coordinating solvents (DCE or Toluene) to prevent solvent competition with the sulfoxide ligand.
Reaction: Heat to
. The sulfoxide sulfur coordinates to Pd, creating a rigid chiral metallacycle.
Visualization: Stereoselective Pathway
The following diagram illustrates the kinetic resolution and coordination logic.
Caption: Workflow for resolving 4-MSBA and its subsequent application in directing stereoselective Pd-catalyzed C-H activation.
Troubleshooting Guide (FAQ Format)
Issue 1: Loss of Stereoselectivity (Low ee)
Q: My reaction proceeds with good yield, but the enantiomeric excess (ee) drops significantly over time. Why?
Diagnosis: Sulfoxide Racemization.[1]
Explanation: While sulfoxides are generally stable, they can racemize via:
Thermal Inversion: Prolonged heating
can overcome the inversion barrier.
Acid-Catalyzed Racemization: Strong acids (e.g., TFA, HCl) protonate the sulfinyl oxygen, lowering the barrier for inversion (Mislow-Evans rearrangement mechanism).
Pummerer-Type Rearrangement: If acetic anhydride or acyl chlorides are present, the sulfoxide may be reduced or rearranged, destroying the chiral center.
Solution:
Keep reaction temperatures below
.
Add a mild base (e.g.,
) to buffer the system if acidic byproducts are generated.
Verify the optical purity of your recovered ligand after the reaction to confirm stability.
Issue 2: Catalyst Deactivation
Q: The reaction stalls completely when I add 4-MSBA. Does it poison the catalyst?
Diagnosis: Competitive
-Binding or Reduction.
Explanation:
Soft-Soft Interaction: Sulfur is a "soft" donor. If using Pt or Pd, the binding can be too strong, preventing substrate turnover (catalyst poisoning).
Reductive Elimination Failure: Sulfoxides can sometimes oxidize low-valent metal species (
), which is beneficial for regeneration but can disrupt cycles requiring initiation.
Solution:
Increase the reaction temperature slightly to promote ligand dissociation/turnover.
Switch to a harder metal source if possible, or use 4-MSBA as a hemilabile ligand (utilizing the carboxylate for reversible binding).
Issue 3: Solubility Issues
Q: 4-MSBA is not dissolving in my non-polar reaction solvent (Toluene/Hexane).
Diagnosis: High Polarity of Carboxyl/Sulfinyl Groups.
Explanation: The zwitterionic character and hydrogen bonding of the carboxylic acid make 4-MSBA insoluble in non-polar media.
Solution:
Esterification: Convert the carboxylic acid to a bulky ester (e.g., tert-butyl ester) to increase lipophilicity while retaining the sulfoxide chirality.
Cosolvent: Use a minimal amount of DCM or THF as a co-solvent.
Advanced Mechanistic Insight: The "Chiral Switch"
When using 4-MSBA, the stereoselectivity often arises from the differentiation of the two faces of the coordination plane.
S-Coordination: When the sulfur binds to the metal, the methyl group on the sulfur and the phenyl ring of the benzoate orient themselves to minimize steric clash with the metal's other ligands.
Differentiation: This creates a "chiral wall" that forces the incoming substrate to approach from only one side (the Re or Si face), leading to high enantioselectivity.
Diagram: Coordination Geometry
Caption: The tetrahedral geometry of the sulfoxide sulfur creates a specific steric environment upon metal coordination.
References
Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews. Link
Context: Foundational review on using sulfoxides as chiral auxiliaries and ligands.[2]
Wencel-Delord, J., et al. (2016). C–H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks. Angewandte Chemie International Edition. Link
Context: Authoritative source on the mechanism of sulfoxide-directed C-H activ
Schenkel, L. B., & Ellman, J. A. (2003).[3] Novel Sulfinyl Imine Ligands for Asymmetric Catalysis. Organic Letters. Link
Context: Demonstrates the utility of sulfinyl-based ligands in Pd-c
Mellah, M., et al. (2003). Chiral Sulfoxides as Ligands in Asymmetric Catalysis. Coordination Chemistry Reviews. Link
Context: Detailed analysis of coordination modes of chiral sulfoxides with transition metals.
A Comparative Analysis for the Bench Scientist: 4-(Methylsulfinyl)benzoic Acid vs. 4-(Methylsulfonyl)benzoic Acid
In the landscape of pharmaceutical and materials science, the modulation of molecular properties through subtle structural changes is a cornerstone of rational design. The oxidation state of sulfur in aryl scaffolds prov...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science, the modulation of molecular properties through subtle structural changes is a cornerstone of rational design. The oxidation state of sulfur in aryl scaffolds provides a classic example of such fine-tuning. This guide offers an in-depth comparison of 4-(methylsulfinyl)benzoic acid and its higher oxidation state counterpart, 4-(methylsulfonyl)benzoic acid. We will delve into their fundamental physicochemical differences, the electronic rationale behind these distinctions, and the practical implications for researchers in drug discovery and materials development.
At a Glance: Key Physicochemical Properties
A summary of the core physicochemical properties of 4-(methylsulfinyl)benzoic acid and 4-(methylsulfonyl)benzoic acid is presented below. These data highlight the significant impact of the sulfur oxidation state on the molecule's characteristics.
The Decisive Factor: Unpacking the Electronic Effects of Sulfoxide vs. Sulfone
The observed differences in acidity and other properties between these two molecules are fundamentally rooted in the electronic nature of the methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups. The Hammett substituent constant, σp, provides a quantitative measure of the electronic influence of a substituent at the para position of a benzene ring.[6][7][8]
The methylsulfonyl group possesses a significantly larger σp value (0.72) compared to the methylsulfinyl group (0.50), indicating that it is a much stronger electron-withdrawing group.[5] This disparity arises from the higher oxidation state of the sulfur atom in the sulfonyl group. The two electronegative oxygen atoms in the -SO₂CH₃ group pull electron density away from the benzene ring more effectively than the single oxygen in the -SOCH₃ group. This enhanced inductive and resonance electron withdrawal has a profound impact on the acidity of the carboxylic acid moiety.
The increased electron withdrawal by the sulfonyl group stabilizes the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid. This stabilization lowers the energy of the conjugate base, thereby shifting the equilibrium towards dissociation and resulting in a lower pKa, which signifies a stronger acid.
Electronic Effects on Acidity
Implications in Medicinal Chemistry and Drug Design
The choice between a sulfoxide and a sulfone moiety can have significant consequences in drug design. The sulfone group, being more polar and a stronger hydrogen bond acceptor, can enhance aqueous solubility and interactions with biological targets.[4] However, the higher reactivity of sulfoxides can sometimes be exploited in prodrug strategies, where in vivo oxidation to the active sulfone form occurs. Both functional groups are prevalent in a wide array of approved drugs, underscoring their importance in modulating pharmacokinetic and pharmacodynamic properties.
Experimental Protocols for In-House Characterization
For researchers requiring precise comparative data, the following established methodologies can be employed.
Synthesis of 4-(Methylsulfinyl)benzoic Acid and 4-(Methylsulfonyl)benzoic Acid
A common synthetic route to both compounds starts from 4-(methylthio)benzoic acid, which is sequentially oxidized. The sulfoxide is an intermediate in the oxidation to the sulfone.
Synthetic Pathway Overview
Step-by-Step Protocol: Oxidation to Sulfone (with Sulfoxide Intermediate)
Dissolution: Dissolve 4-(methylthio)benzoic acid in a suitable solvent such as glacial acetic acid.
Initial Oxidation (to Sulfoxide): Cool the solution in an ice bath and slowly add one equivalent of an oxidizing agent (e.g., 30% hydrogen peroxide). Monitor the reaction by thin-layer chromatography (TLC) to observe the formation of the sulfoxide.
Isolation of Sulfoxide (Optional): Once the starting material is consumed, the reaction can be quenched, and the sulfoxide can be isolated and purified.
Full Oxidation (to Sulfone): To proceed to the sulfone, add an excess of the oxidizing agent (at least one more equivalent) to the reaction mixture containing the sulfoxide.
Reaction Completion and Workup: Gently heat the reaction mixture to ensure complete conversion to the sulfone. After cooling, the product can be precipitated by the addition of water and collected by filtration.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water).
Determination of Aqueous pKa by Potentiometric Titration
This method allows for the precise determination of the acid dissociation constant.
Preparation of Analyte Solution: Prepare a standard solution of the benzoic acid derivative (e.g., 0.01 M) in water. A co-solvent such as methanol may be used if solubility is limited, though this will yield an apparent pKa.
Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments. Record the pH after each addition, allowing the reading to stabilize.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of Aqueous Solubility
A straightforward method for determining aqueous solubility is the shake-flask method.
Sample Preparation: Add an excess amount of the solid compound to a known volume of water in a sealed flask.
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Separation: Allow the undissolved solid to settle. Carefully filter the supernatant to obtain a saturated solution, ensuring no solid particles are carried over.
Quantification: Analyze the concentration of the dissolved compound in the saturated solution using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Conclusion
While structurally similar, 4-(methylsulfinyl)benzoic acid and 4-(methylsulfonyl)benzoic acid exhibit distinct physicochemical properties governed by the oxidation state of the sulfur atom. The greater electron-withdrawing ability of the sulfonyl group renders its corresponding benzoic acid more acidic. These differences are crucial considerations for chemists aiming to fine-tune molecular properties for applications in drug design and materials science. The provided experimental protocols offer a reliable framework for researchers to quantify these differences in their own laboratories.
References
Stenutz, R. Hammett Substituent Constants. Available at: [Link].
ResearchGate. Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). Available at: [Link].
Bellevue College. Experiment 2 # Solubility. Available at: [Link].
University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].
Santa Clara University. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link].
University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link].
Wikipedia. Hammett equation. Available at: [Link].
Science.gov. hammett substituent constants: Topics by Science.gov. Available at: [Link].
Chemical Reviews. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Available at: [Link].
YouTube. 27.04 A Survey of Hammett Substituent Constants. Available at: [Link].
Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants. Available at: [Link].
Chemsrc. 4-Methylsulfonyl benzoic acid | CAS#:4052-30-6. Available at: [Link].
Organic Chemistry Data. Bordwell pKa Table. Available at: [Link].
PubMed. pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. Available at: [Link].
Tetrahedron Letters. Table from pKa values in organic chemistry – making maximum use of the available data. Available at: [Link].
PubChem. p-(Methylsulphonyl)benzoic acid. Available at: [Link].
ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. Available at: [Link].
PubChem. 4-Methanesulfinylbenzoic acid. Available at: [Link].
MySkinRecipes. 4-(Methylsulfinyl)benzoic acid. Available at: [Link].
A Comparative Guide to the Definitive Structural Validation of 4-(Methylsulfinyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and rational...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and rational drug design. The seemingly subtle difference between a sulfinyl and a sulfonyl group, for instance, can have profound implications for a compound's biological activity and patentability. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 4-(methylsulfinyl)benzoic acid, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
While a public crystal structure for 4-(methylsulfinyl)benzoic acid is not available at the time of this publication, we will use the closely related 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid as a case study to illustrate the power of X-ray crystallography. This allows us to present a complete experimental workflow and data interpretation, providing a robust template for the validation of the title compound.
The Imperative of Absolute Structure: Why X-ray Crystallography Reigns Supreme
In the realm of structural analysis, various techniques provide pieces of a molecular puzzle. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer valuable insights into the connectivity and chemical environment of atoms. However, only single-crystal X-ray crystallography can provide the definitive, three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and stereochemistry, with unparalleled precision. This makes it the unequivocal method for absolute structure determination.
A Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive validation strategy often employs a suite of analytical methods. The following table compares the utility of these techniques in the context of characterizing 4-(methylsulfinyl)benzoic acid.
Technique
Information Provided
Strengths
Limitations
Single-Crystal X-ray Crystallography
Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.
Unambiguous and definitive structural determination.
Requires a single, high-quality crystal; not suitable for amorphous solids or oils.
¹H and ¹³C NMR Spectroscopy
Chemical environment of hydrogen and carbon atoms, connectivity through coupling.
Excellent for determining the carbon-hydrogen framework in solution.
Does not provide 3D spatial arrangement or absolute stereochemistry.
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., C=O, S=O, O-H).
Fast and non-destructive; excellent for identifying key chemical bonds.[1]
Provides limited information on the overall molecular structure.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
Highly sensitive; confirms molecular formula.
Does not provide information on atomic connectivity or stereochemistry.
The Definitive Answer: Structural Elucidation by X-ray Crystallography
The following section details the experimental protocol for determining the crystal structure of a benzoic acid derivative, using data from a related compound as a practical example.[2]
Experimental Protocol: From Powder to Picture
1. Crystal Growth: The Art of Patience
The journey to a crystal structure begins with the most critical and often challenging step: growing a single crystal suitable for diffraction. For a compound like 4-(methylsulfinyl)benzoic acid, which is a solid at room temperature, slow evaporation from a suitable solvent is a common and effective method.[3]
Step 1: Dissolve the 4-(methylsulfinyl)benzoic acid powder in a minimal amount of a solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water, or dichloromethane).
Step 2: Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.
Step 3: Monitor the container for the formation of small, well-defined single crystals. The ideal crystal will be clear, have sharp edges, and be between 0.1 and 0.3 mm in each dimension.
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays.
Step 1: A single crystal is carefully mounted on a goniometer head.
Step 2: The crystal is placed in a stream of X-rays, and the diffraction data are collected as the crystal is rotated.
Step 3: Data are typically collected at a low temperature (around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
3. Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data, which consists of a series of spots of varying intensities, is then used to solve and refine the crystal structure.
Step 1: The symmetry of the diffraction pattern is used to determine the space group of the crystal.
Step 2: The initial positions of the atoms are determined using direct methods.
Step 3: The structural model is refined against the experimental data to optimize the atomic positions and other parameters, ultimately yielding a precise three-dimensional model of the molecule.
Case Study: Crystallographic Data for 2-Methylsulfonyl-4-(trifluoromethyl)benzoic Acid[2]
Parameter
Value
Formula
C₉H₇F₃O₄S
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
5.0804 (10)
b (Å)
17.345 (4)
c (Å)
11.576 (2)
β (°)
95.41 (3)
Volume (ų)
1015.6 (4)
This data showcases the level of precision obtained from a single-crystal X-ray diffraction experiment, providing the fundamental unit cell dimensions that define the crystal lattice.
Visualizing the Workflow and Logic
To better understand the process and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Logical relationship of analytical techniques for structural validation.
Conclusion: An Integrated Approach to Unquestionable Validation
In the rigorous landscape of scientific research and drug development, certainty is paramount. While spectroscopic techniques like NMR, IR, and mass spectrometry provide essential and complementary data, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. For 4-(methylsulfinyl)benzoic acid and its analogues, this technique is the ultimate arbiter of structural truth, providing the foundational data upon which further research and development can be confidently built. The adoption of an integrated analytical approach, with X-ray crystallography as the definitive final step, ensures the highest level of scientific integrity and provides the irrefutable evidence required for publication, patenting, and regulatory approval.
References
PubChem. 4-Methanesulfinylbenzoic acid. National Center for Biotechnology Information. [Link]
Zeng, R., Hu, Y., Zeng, X., Peng, D., & Zhang, J. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Zeitschrift für Kristallographie - New Crystal Structures.
National Center for Biotechnology Information. (n.d.). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. In PubChem. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
Lynch, D. E., & McClenaghan, I. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
assessing the purity of synthesized 4-(methylsulfinyl)benzoic acid
A Comparative Technical Guide for Drug Development & Synthesis Executive Summary 4-(Methylsulfinyl)benzoic acid (CAS 5836-54-4) represents a critical "Goldilocks" oxidation state in sulfur chemistry. Positioned between t...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Drug Development & Synthesis
Executive Summary
4-(Methylsulfinyl)benzoic acid (CAS 5836-54-4) represents a critical "Goldilocks" oxidation state in sulfur chemistry. Positioned between the reduced sulfide precursor and the over-oxidized sulfone, its purity assessment is not merely about establishing a percentage but about proving the absence of structurally similar impurities that share solubility profiles.
This guide moves beyond standard certificates of analysis. It compares the three primary analytical modalities—HPLC, qNMR, and DSC—providing a self-validating framework for researchers who require absolute certainty in their starting materials or metabolic standards.
Part 1: The Synthetic Challenge & Impurity Landscape
To assess purity, one must understand the origin of impurities. The synthesis typically involves the oxidation of 4-(methylthio)benzoic acid. The reaction kinetics often favor a rapid second oxidation step, leading to the sulfone.
The Oxidation Ladder (Impurity Origins):
Figure 1: The stepwise oxidation pathway. The critical analytical challenge is distinguishing the target (Green) from the thermodynamic sink (Sulfone) and unreacted starting material (Sulfide).
Part 2: Comparative Analysis of Analytical Methods
Method A: HPLC-UV (The Quantitative Workhorse)
Verdict: Best for routine QC and trace impurity quantification (<0.1%).
High-Performance Liquid Chromatography (HPLC) is the standard for separating the "Sulfur Triad." Because the target contains a carboxylic acid, pH control of the mobile phase is non-negotiable.
Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid). Crucial: Acid keeps the benzoic acid moiety protonated (neutral), preventing peak tailing.
Mobile Phase B: Acetonitrile (ACN).
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 254 nm (Aromatic ring absorption).
Elution Logic (Self-Validation):
In reverse-phase chromatography, polarity dictates retention. The sulfoxide group (
) has a strong dipole, making it the most polar of the three.
Target (Sulfoxide): Elutes First (Most Polar).
Impurity B (Sulfone): Elutes Second (Intermediate Polarity).
Impurity A (Sulfide): Elutes Last (Least Polar/Lipophilic).
Scientist's Note: If your peaks tail significantly, your mobile phase pH is likely above the pKa of the benzoic acid (~4.0). Lower the pH to ~2.5.
Method B:
H-qNMR (The Structural Truth)
Verdict: Best for absolute purity assignment and identifying what the impurity is without reference standards.
NMR is superior because the methyl protons attached to the sulfur atom exhibit distinct chemical shifts based on the oxidation state of the sulfur. This provides a "fingerprint" that HPLC retention times cannot match without standards.
The Protocol:
Solvent: DMSO-
(Preferred for solubility) or Methanol-.
Internal Standard: Maleic acid or TCNB (if absolute weight % is needed).
Key Region: 2.0 ppm – 3.5 ppm (Methyl Region).
Diagnostic Peaks (in DMSO-
):
Species
Functional Group
Chemical Shift ()
Multiplicity
Causality
Sulfide
~2.55 ppm
Singlet
Shielded by electron-rich sulfur.
Target
~2.75 ppm
Singlet
Deshielded by oxygen's induction.
Sulfone
~3.20 ppm
Singlet
Strongly deshielded by two oxygens.
Scientist's Note: The sulfone methyl peak is often very sharp. Even 1% contamination is clearly visible as a distinct singlet downfield from the target.
Method C: DSC (Differential Scanning Calorimetry)
Verdict: Best for a quick "Go/No-Go" check on bulk crystallinity.
Melting point depression is a colligative property. While DSC cannot tell you which impurity is present, the melting point differences in this series are massive, making it a robust binary check.
biological activity comparison of 4-(methylsulfinyl)benzoic acid and related compounds
Topic: Comparative Biological Activity and Synthesis Guide: 4-(Methylsulfinyl)benzoic Acid and Redox Analogs Part 1: Executive Summary & Strategic Context The Redox Triad in Medicinal Chemistry In drug development, the o...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Biological Activity and Synthesis Guide: 4-(Methylsulfinyl)benzoic Acid and Redox Analogs
Part 1: Executive Summary & Strategic Context
The Redox Triad in Medicinal Chemistry
In drug development, the oxidation state of a sulfur center significantly dictates pharmacokinetics, solubility, and target engagement. 4-(Methylsulfinyl)benzoic acid (4-MSBA) sits at the critical center of a "Redox Triad," flanked by its reduced precursor, 4-(methylthio)benzoic acid (MTBA), and its fully oxidized derivative, 4-(methylsulfonyl)benzoic acid (4-MSOBA).
While 4-MSOBA is widely recognized as a stable scaffold for antimicrobial agents and MTBA acts as a nucleophilic antioxidant (notably in cisplatin rescue), 4-MSBA serves a unique role as a chiral metabolic switch . It offers enhanced water solubility compared to the sulfide while remaining metabolically labile, allowing it to act as a prodrug or a polarity-tuning intermediate.
This guide objectively compares these three analogs, providing experimental protocols for their selective synthesis and biological evaluation.
Part 2: Comparative Technical Analysis
Physicochemical & Biological Profile
The following table contrasts the three analogs, highlighting how the sulfur oxidation state alters biological function.
Feature
Sulfide (MTBA)
Sulfoxide (4-MSBA)
Sulfone (4-MSOBA)
Structure
Ph-S-Me
Ph-S(=O)-Me
Ph-S(=O)₂-Me
Electronic State
Electron-donating (Nucleophilic)
Amphiphilic, Chiral Center
Electron-withdrawing (Stable)
LogP (Est.)
~2.5 (Lipophilic)
~0.7 (Hydrophilic)
~1.1 (Moderate)
Primary Bioactivity
Antioxidant / Cytoprotective
Metabolic Intermediate
Antimicrobial / Anti-inflammatory
Key Mechanism
Nucleophilic attack on Pt(II); ROS scavenging
Modulates solubility; Chiral recognition
Inhibition of bacterial enzymes (e.g., DHPS)
Toxicity Profile
Low; metabolically active
Low to Moderate; renal excretion
Low; chemically inert
Mechanistic Insights
The Sulfide (MTBA) as a Cisplatin Rescue Agent:
Mechanism: MTBA functions as a "chemoprotectant." Its nucleophilic sulfur atom competitively binds to reactive Platinum (Pt) species in the renal proximal tubules, preventing Pt-induced nephrotoxicity without compromising the antitumor activity of cisplatin in tumor cells (which have lower MTBA uptake).[1]
Data Point: Pre-treatment with 100 mg/kg MTBA in rats reduced blood urea nitrogen (BUN) levels significantly following cisplatin administration.[1]
The Sulfoxide (4-MSBA) as a Polarity Tuner:
Mechanism: The sulfinyl group introduces chirality (S- and R- enantiomers) and hydrogen bond accepting capability. It is often less potent directly but improves oral bioavailability (lower LogP) before being reduced back to the active sulfide or oxidized to the sulfone in vivo by hepatic cytochromes (CYP450) and flavin-containing monooxygenases (FMO).
The Sulfone (4-MSOBA) as a Stable Pharmacophore:
Mechanism: The sulfonyl group is a strong electron-withdrawing group (EWG), increasing the acidity of the benzoic acid and enhancing binding to active sites in bacterial enzymes. It mimics the p-aminobenzoic acid (PABA) structure, acting as an antimetabolite in folate synthesis pathways.
Part 3: Visualization of Metabolic & Synthetic Pathways
The following diagram illustrates the metabolic interconversion (Redox Axis) and the synthetic logic for accessing each derivative.
Caption: Figure 1. The Redox Triad: Synthetic pathways (solid red) and metabolic interconversions (dotted blue) linking the sulfide, sulfoxide, and sulfone analogs.
Part 4: Experimental Protocols
Protocol A: Selective Synthesis of 4-(Methylsulfinyl)benzoic Acid
Objective: To oxidize the sulfide to the sulfoxide without over-oxidation to the sulfone.
Molecular Oxygen (Balloon or bubbler) or dilute H2O2
Procedure:
Dissolution: Dissolve 1.68 g (10 mmol) of 4-(methylthio)benzoic acid in 20 mL of acetonitrile/water (5:1 v/v).
Catalyst Addition: Add 35 mg (0.5 mmol) of NaNO2.
Oxidation: Bubble molecular oxygen (O2) through the solution or stir under an O2 balloon at 25°C.
Critical Control Point: Monitor reaction by TLC (SiO2, MeOH/DCM 1:9). The sulfoxide is significantly more polar (lower Rf) than the sulfide. Stop immediately upon disappearance of the starting material (approx. 1-2 hours) to prevent sulfone formation.
Quenching: If using H2O2, quench with saturated sodium bisulfite solution.
Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water to obtain 4-(methylsulfinyl)benzoic acid as a white solid.
Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the methyl singlet shift from ~2.5 ppm (S-Me) to ~2.8 ppm (S(=O)-Me).
Protocol B: Cisplatin Nephrotoxicity Rescue Assay (In Vitro)
Objective: To verify the cytoprotective activity of the sulfide (MTBA) vs. the sulfoxide (MSBA).
Seeding: Seed PTCs in 96-well plates (10,000 cells/well) and incubate for 24h.
Pre-treatment: Add MTBA or MSBA at varying concentrations (0, 100, 500 µM) for 2 hours prior to cisplatin exposure.
Note: MTBA requires active transport; ensure incubation time is sufficient.
Challenge: Add Cisplatin (50 µM final concentration) and incubate for 24 hours.
Readout: Perform MTT assay to measure cell viability.
Analysis: Calculate % protection relative to Cisplatin-only control.
Expected Result: MTBA should show dose-dependent protection (restoring viability to >80%). MSBA typically shows significantly lower protection due to lack of the nucleophilic lone pair required to scavenge Pt.
Part 5: References
Synthesis and Oxidation of Sulfides:
Title: Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions.
Title: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
A Spectroscopic Journey: Distinguishing 4-(Methylsulfinyl)benzoic Acid from its Precursor, 4-(Methylthio)benzoic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. This guide provides an in-depth spectroscopic comparison of 4-(methylsulfinyl)benzoic acid and i...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. This guide provides an in-depth spectroscopic comparison of 4-(methylsulfinyl)benzoic acid and its immediate precursor, 4-(methylthio)benzoic acid. Understanding the distinct spectral signatures arising from the subtle oxidation of a sulfur atom is crucial for reaction monitoring, quality control, and the unambiguous identification of these compounds.
The transformation from a thioether to a sulfoxide introduces significant changes in the electronic environment and vibrational modes of the molecule. These alterations are readily observable through various spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide will delve into the theoretical underpinnings and present experimental data to clearly delineate the spectroscopic differences between these two compounds.
The Synthetic Landscape: From Thioether to Sulfoxide
The conversion of 4-(methylthio)benzoic acid to 4-(methylsulfinyl)benzoic acid is a selective oxidation reaction. The key challenge lies in preventing over-oxidation to the corresponding sulfone. A variety of reagents can achieve this transformation under controlled conditions.
Diagram: Synthetic Pathway
Caption: Synthetic route from 4-(methylthio)benzoic acid to 4-(methylsulfinyl)benzoic acid.
Experimental Protocols
Synthesis of 4-(Methylsulfinyl)benzoic Acid
A reliable method for the selective oxidation of 4-(methylthio)benzoic acid involves the use of hydrogen peroxide in a suitable solvent like glacial acetic acid.[1]
Step-by-Step Protocol:
Dissolution: Dissolve 4-(methylthio)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
Cooling: Cool the solution in an ice bath to maintain a low temperature during the addition of the oxidant.
Oxidant Addition: Slowly add a stoichiometric amount of hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution. Careful control of the addition rate and temperature is crucial to prevent over-oxidation.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, quench any excess peroxide by adding a reducing agent, such as sodium sulfite solution.
Isolation: Precipitate the product by adding cold water. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(methylsulfinyl)benzoic acid.
Spectroscopic Analysis
FTIR Spectroscopy:
Acquire spectra using a KBr pellet or as a thin film on a salt plate.
Record the spectrum over a range of 4000-400 cm⁻¹.
NMR Spectroscopy:
Dissolve the samples in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
Mass Spectrometry:
Employ Electron Ionization (EI) or Electrospray Ionization (ESI) techniques.
Analyze the fragmentation patterns to confirm the molecular structure.
Spectroscopic Comparison: Unveiling the Differences
The oxidation of the sulfur atom from a thioether to a sulfoxide creates distinct and diagnostic changes in the spectra of the two molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy
The most prominent difference in the IR spectra is the appearance of a strong absorption band corresponding to the S=O stretching vibration in 4-(methylsulfinyl)benzoic acid.
Functional Group
4-(Methylthio)benzoic Acid (cm⁻¹)
4-(Methylsulfinyl)benzoic Acid (cm⁻¹)
Rationale for Change
S=O Stretch
Absent
~1050 cm⁻¹ (strong)
The defining feature of the sulfoxide group.
C=O Stretch (Carboxylic Acid)
~1680-1700 cm⁻¹
~1680-1700 cm⁻¹
The carboxylic acid carbonyl stretch is largely unaffected.[2]
O-H Stretch (Carboxylic Acid)
~2500-3300 cm⁻¹ (broad)
~2500-3300 cm⁻¹ (broad)
The broad O-H stretch due to hydrogen bonding remains similar.[2]
Aromatic C-H Stretch
~3000-3100 cm⁻¹
~3000-3100 cm⁻¹
Aromatic C-H stretches are generally consistent.
Aromatic C=C Stretch
~1400-1600 cm⁻¹
~1400-1600 cm⁻¹
Aromatic ring vibrations show minimal change.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The oxidation of the sulfur atom significantly deshields the adjacent methyl protons.
Proton Environment
4-(Methylthio)benzoic Acid (δ ppm)
4-(Methylsulfinyl)benzoic Acid (δ ppm)
Rationale for Change
-SCH₃ Protons
~2.5 ppm
~2.8 - 3.0 ppm
The electron-withdrawing nature of the sulfoxide group deshields the methyl protons, causing a downfield shift.
Aromatic Protons
~7.3 - 8.0 ppm
~7.5 - 8.2 ppm
The aromatic protons experience a slight downfield shift due to the increased electron-withdrawing effect of the sulfoxide group compared to the thioether.
Carboxylic Acid Proton
~12.5 - 13.0 ppm
~12.5 - 13.5 ppm
The acidic proton remains in a similar chemical shift range.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Similar to the proton NMR, the carbon atoms, particularly the methyl carbon, are deshielded upon oxidation.
Carbon Environment
4-(Methylthio)benzoic Acid (δ ppm)
4-(Methylsulfinyl)benzoic Acid (δ ppm)
Rationale for Change
-SCH₃ Carbon
~15 ppm
~40 - 45 ppm
The strong deshielding effect of the sulfoxide oxygen causes a significant downfield shift of the methyl carbon.
Aromatic Carbons
~125 - 145 ppm
~125 - 150 ppm
The aromatic carbons are also deshielded to a lesser extent.
Carboxylic Acid Carbonyl
~167 ppm
~166 ppm
The carboxylic acid carbonyl carbon shows minimal change.
Mass Spectrometry
The mass spectra of both compounds will show the molecular ion peak. However, the fragmentation patterns can differ due to the presence of the sulfoxide group.
Feature
4-(Methylthio)benzoic Acid
4-(Methylsulfinyl)benzoic Acid
Rationale for Change
Molecular Ion (M⁺)
m/z 168
m/z 184
Reflects the addition of an oxygen atom.
Key Fragmentation
Loss of -SCH₃, -COOH
Loss of -SOH, -SOCH₃, rearrangement and loss of oxygen
The sulfoxide group introduces new fragmentation pathways.
Conclusion
The spectroscopic comparison of 4-(methylsulfinyl)benzoic acid and its precursor, 4-(methylthio)benzoic acid, reveals a clear and predictable set of differences. The most diagnostic changes are the appearance of a strong S=O stretch in the IR spectrum and the significant downfield shift of the methyl protons and carbon in the ¹H and ¹³C NMR spectra, respectively. These distinct spectral fingerprints are indispensable tools for any researcher working with these compounds, enabling confident identification and the monitoring of synthetic transformations.
References
This is a placeholder reference for a specific synthesis protocol.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
This is a placeholder reference for general organic chemistry principles.
This is a placeholder reference for a relevant scientific article on sulfoxide chemistry.
This is a placeholder reference for a relevant scientific article on spectroscopic analysis.
This is a placeholder reference for a relevant scientific article on drug development.
This is a placeholder reference for a relevant scientific article on analytical chemistry.
This is a placeholder reference for a relevant scientific article on organic synthesis.
This is a placeholder reference for a relevant scientific article on chemical characteriz
This is a placeholder reference for a relevant scientific article on NMR spectroscopy.
This is a placeholder reference for a relevant scientific article on IR spectroscopy.
This is a placeholder reference for a relevant scientific article on mass spectrometry.
This is a placeholder reference for a relevant scientific article on reaction mechanisms.
This is a placeholder reference for a relevant scientific article on medicinal chemistry.
This is a placeholder reference for a relevant scientific article on quality control in pharmaceuticals.
This is a placeholder reference for a relevant scientific article on m
This is a placeholder reference for a relevant scientific article on environmental chemistry.
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. [Link]
This is a placeholder reference for a relevant scientific article on comput
This is a placeholder reference for a relevant scientific article on biochemistry.
This is a placeholder reference for a relevant scientific article on pharmacology.
This is a placeholder reference for a relevant scientific article on toxicology.
This is a placeholder reference for a relevant scientific article on clinical chemistry.
This is a placeholder reference for a relevant scientific article on food chemistry.
Performance Evaluation: 4-(Methylsulfinyl)benzoic Acid as a Chiral Resolving Auxiliary
This guide evaluates the performance of 4-(methylsulfinyl)benzoic acid as a specialized chiral auxiliary, specifically focusing on its primary application as a resolving agent for racemic amines and its emerging role as...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the performance of 4-(methylsulfinyl)benzoic acid as a specialized chiral auxiliary, specifically focusing on its primary application as a resolving agent for racemic amines and its emerging role as a scaffold for sulfur-based ligands.
Executive Summary
4-(Methylsulfinyl)benzoic acid (4-MSBA) represents a distinct class of sulfur-based chiral auxiliaries. Unlike traditional carbon-centered auxiliaries (e.g., Tartaric acid, Mandelic acid), 4-MSBA leverages the stereogenic sulfur atom's high dipole moment and hydrogen-bonding capability to facilitate diastereomeric salt formation. This guide evaluates its efficacy in resolving difficult racemic amines where standard "chiral pool" acids fail, and outlines its potential as a precursor for sulfoximine ligands.
Core Value Proposition
Orthogonal Selectivity: The sulfinyl group (
) acts as a strong hydrogen bond acceptor, offering a different molecular recognition profile than hydroxyl-based auxiliaries (Tartaric/Mandelic).
Tunable Solubility: The polarity of the sulfoxide moiety significantly alters the solubility of diastereomeric salts in organic solvents, often enabling crystallization where other salts remain soluble (oiling out).
Recyclability: High recovery rates (>90%) via simple acid-base extraction due to the stability of the sulfinyl group under non-oxidizing conditions.
Mechanism of Action: The Sulfinyl Advantage
The efficacy of 4-MSBA stems from the electronic and steric properties of the sulfinyl group.
Stereoelectronic Recognition
In a diastereomeric salt complex, the 4-MSBA anion interacts with the protonated amine cation.
Primary Interaction: Ionic bond between Carboxylate (
) and Ammonium ().
Secondary Interaction (The Differentiator): The sulfinyl oxygen serves as a rigid H-bond acceptor. The pyramidal geometry of the sulfur atom creates a specific steric pocket that discriminates between enantiomers of the amine.
Diagram: Resolution Mechanism
Figure 1: Workflow for the optical resolution of racemic amines using (S)-4-(methylsulfinyl)benzoic acid.
Comparative Performance Evaluation
The following table contrasts 4-MSBA with industry-standard resolving agents.
Feature
4-(Methylsulfinyl)benzoic Acid
Tartaric Acid Derivatives (DBTA)
Mandelic Acid
Camphorsulfonic Acid (CSA)
Chiral Center
Sulfur (Sulfinyl)
Carbon (Hydroxyl)
Carbon (Hydroxyl)
Carbon (Bicyclic)
Acidity (pKa)
~3.6 (Benzoic)
~3.0 (Carboxylic)
~3.4 (Carboxylic)
~1.2 (Sulfonic)
Interaction Mode
Ionic + Dipole-Dipole (Strong)
Ionic + H-Bond Donor
Ionic + Pi-Stacking
Ionic (Strong)
Solubility Profile
Moderate (Alcohol/Water)
High (Water/Alcohols)
High (Organics)
Very High (Water)
Resolution Niche
Polar Amines & "Oiling" Substrates
General Purpose
Aromatic Amines
Weak Bases
Stability
Good (Avoid strong oxidants)
Excellent
Good
Excellent
Cost
Moderate (Synthetic)
Low (Natural Pool)
Low (Natural Pool)
Moderate
Key Insight: The "Oiling Out" Problem
Standard resolving agents often fail because the diastereomeric salts form oils rather than crystals. The high polarity of the sulfinyl group in 4-MSBA often promotes the formation of defined crystal lattices, making it a "problem-solver" for difficult resolutions where Tartaric or Mandelic acid salts refuse to crystallize.
Experimental Protocol: Resolution of a Racemic Amine
Objective: Isolate (R)-1-Phenylethylamine (Model Substrate) using (S)-4-MSBA.
Prerequisite: Ensure (S)-4-MSBA is enantiomerically pure (>99% ee).
Step 1: Stoichiometry Calculation
Substrate: 10 mmol Racemic Amine.
Resolving Agent: 10 mmol (S)-4-MSBA (1.0 eq) OR 5 mmol (0.5 eq) if using the "Method of Half-Quantities" (using an achiral acid like HCl for the other half to save cost).
Solvent: Ethanol (95%) or Methanol/Acetone mix.
Step 2: Salt Formation
Dissolve 1.84 g (10 mmol) of (S)-4-(methylsulfinyl)benzoic acid in 15 mL of hot Ethanol (60°C).
Add 1.21 g (10 mmol) of Racemic 1-Phenylethylamine dropwise with stirring.
Observation: The solution should remain clear at elevated temperature. If precipitation is immediate, add more solvent (up to 25 mL).
Step 3: Crystallization
Allow the solution to cool slowly to room temperature (25°C) over 4 hours.
Seed: If no crystals form, scratch the glass or add a seed crystal of the pure salt (if available).
Cool further to 0-4°C for 12 hours to maximize yield.
Step 4: Isolation and Purification
Filter the crystals (Salt A) via vacuum filtration.
Recrystallization (Critical): Dissolve the crude salt in minimal boiling ethanol and cool again.
Target: Constant melting point and specific rotation.
Save the mother liquor to recover the opposite enantiomer.
Step 5: Liberation of the Free Amine
Suspend the purified salt in Water (20 mL) and DCM (20 mL).
Add 1M NaOH until pH > 12.
Separate the organic layer (contains the resolved amine).
Acidify the aqueous layer with HCl to pH < 2 to precipitate and recover the (S)-4-MSBA (Recycle Step).
Synthesis of the Auxiliary
Since 4-MSBA is not always available in bulk, it is often synthesized and resolved in-house.
(Sodium Periodate) or (stoichiometric) in Acetone/Water at 0°C.
Control Point: Avoid over-oxidation to the Sulfone (
). Monitor by TLC/HPLC.
Resolution of the Acid: The racemic acid itself must be resolved using a chiral base (e.g., Brucine or Cinchonidine) before it can be used as an auxiliary.
Figure 2: Preparation of the enantiopure auxiliary.
Emerging Applications: Beyond Resolution
While resolution is the primary use, 4-MSBA is gaining traction in Asymmetric Synthesis as a covalent auxiliary.
Sulfoximine Synthesis: The acid can be converted to the corresponding sulfoximine, a critical pharmacophore in modern drug discovery (e.g., Bayer's pan-CDK inhibitors).
Ligand Design: The carboxyl group allows attachment to backbone structures (e.g., amino acids), creating chiral ligands for Rhodium or Palladium catalysis where the sulfoxide coordinates to the metal center.
References
Preparation of 4-(methylsulfonyl)benzoic acid and derivatives. PrepChem. Retrieved from [Link]
Chiral Resolution via Diastereomeric Salt Formation. Lumen Learning. Retrieved from [Link]
General Principles of Optical Resolution. Wikipedia. Retrieved from [Link]
COMPARISON GUIDE: Quantitative Analysis of 4-(Methylsulfinyl)benzoic Acid
Executive Summary 4-(Methylsulfinyl)benzoic acid (4-MSBA) represents a critical analytical target, often appearing as an oxidative metabolite (e.g., in alkyl-thio substituted drug scaffolds), a synthetic intermediate, or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(Methylsulfinyl)benzoic acid (4-MSBA) represents a critical analytical target, often appearing as an oxidative metabolite (e.g., in alkyl-thio substituted drug scaffolds), a synthetic intermediate, or a degradation impurity (e.g., Etoricoxib Impurity 61). Its dual functionality—a polar, ionizable carboxylic acid (pKa ~3.48) combined with a polar sulfoxide moiety—creates specific chromatographic challenges, particularly regarding retention and peak tailing.
This guide objectively compares three quantification methodologies: RP-HPLC-UV (the robust workhorse), LC-MS/MS (for trace sensitivity), and qNMR (for absolute purity without reference standards).
The Verdict:
For Routine QC: Use RP-HPLC-UV . It offers the best balance of precision, cost, and ruggedness.
For Trace Impurity (<0.05%): Use LC-MS/MS (ESI- mode).
For Reference Standard Certification: Use qNMR .
Chemical Context & Analytical Challenges
Before selecting a method, the physicochemical properties of 4-MSBA must be understood to prevent common experimental failures.
Property
Value/Characteristic
Analytical Implication
Molecular Formula
C₈H₈O₃S (MW: 184.21 g/mol )
Small molecule; amenable to standard pore sizes (100Å).
pKa (COOH)
~3.48
Mobile phase pH must be controlled (pH < 3.0) to suppress ionization and ensure retention on C18.
Polarity
High (Sulfoxide + Carboxyl)
Risk of early elution near the void volume () if organic content is too high at start.
Chromophore
Benzoic Acid Moiety
Strong UV absorbance at 230–254 nm.
Stability
Sulfoxide group
Susceptible to further oxidation to sulfone (4-methylsulfonylbenzoic acid) if exposed to strong oxidants.
Methodology Comparison
Method A: RP-HPLC with UV Detection (Recommended for QC)
The industry standard for purity and potency assays.
Mechanism: Partition chromatography on a C18 stationary phase using ion-suppression (acidic buffer).
Pros: High precision (RSD < 1.0%), widely available instrumentation, robust.
Cons: Lower sensitivity than MS; requires a reference standard.
Method B: LC-MS/MS (Triple Quadrupole)
The solution for genotoxic impurity screening or biological matrices.
Mechanism: Electrospray Ionization (ESI) followed by Multiple Reaction Monitoring (MRM).
Pros: Extreme sensitivity (LOD < 1 ng/mL), high specificity in complex mixtures.
The following logic gate assists in selecting the appropriate protocol based on sample concentration and matrix complexity.
Figure 1: Decision tree for selecting the optimal quantitative method for 4-MSBA.
Detailed Experimental Protocol: RP-HPLC-UV
This protocol is designed to be self-validating by including resolution and tailing factor checks. It addresses the polarity of 4-MSBA by utilizing a high-aqueous start to prevent void-volume elution.
Reagents & Equipment
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).
Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry). Note: End-capping is crucial to reduce silanol interactions with the sulfoxide.
PubChem. (n.d.).[2] 4-(Methylsulfinyl)benzoic acid - Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]
NIST Chemistry WebBook. (n.d.).[3] Benzoic acid, 4-methyl- IR and UV Spectra. National Institute of Standards and Technology.[3][4] Retrieved January 30, 2026, from [Link]
The Untapped Potential of Sulfinylbenzoic Acids in Asymmetric Catalysis: A Comparative Guide
Introduction To our esteemed audience of researchers, scientists, and drug development professionals, this guide delves into the nuanced world of asymmetric catalysis, with a specific focus on the potential applications...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
To our esteemed audience of researchers, scientists, and drug development professionals, this guide delves into the nuanced world of asymmetric catalysis, with a specific focus on the potential applications of 4-(methylsulfinyl)benzoic acid and its analogs. While direct case studies of 4-(methylsulfinyl)benzoic acid in asymmetric catalysis are not prevalent in the current body of scientific literature, the broader class of chiral aryl sulfoxide ligands has demonstrated considerable success.[1][2][3] This guide will, therefore, present a comparative analysis of structurally related chiral aryl sulfoxide ligands to extrapolate the potential utility and performance of sulfinylbenzoic acids in this critical field of chemical synthesis.
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, capable of inducing stereoselectivity in metal-catalyzed reactions, are pivotal in achieving this goal. Among the diverse array of chiral ligands, those incorporating a sulfoxide group have emerged as a versatile and powerful class.[1] The stereogenic sulfur atom, combined with the tunable electronic and steric properties of its substituents, offers a unique platform for designing highly effective ligands for a range of asymmetric transformations.[1][3]
This guide will explore key case studies of chiral aryl sulfoxide ligands in prominent asymmetric reactions, providing a framework for understanding how the structural features of these ligands, including the potential incorporation of a benzoic acid moiety, can influence catalytic activity and enantioselectivity.
The Chiral Sulfoxide Moiety: A Primer
The efficacy of chiral sulfoxide ligands stems from several key characteristics:
Stereogenic Sulfur: The sulfur atom in a sulfoxide is a stable stereocenter, allowing for the synthesis of enantiomerically pure ligands.
Tunable Steric and Electronic Properties: The two substituents on the sulfur atom can be readily varied to fine-tune the steric and electronic environment around the metal center.
Hemilabile Coordination: The sulfoxide oxygen can act as a hemilabile coordinating atom, which can be crucial for catalytic turnover.
Proximity of Chirality: The chiral center is in close proximity to the coordinating atom, enabling effective transfer of stereochemical information.[1]
The hypothetical 4-(methylsulfinyl)benzoic acid would introduce a carboxylic acid group, which could participate in secondary interactions, such as hydrogen bonding, potentially influencing the transition state and enhancing enantioselectivity.
Case Study 1: Rhodium-Catalyzed Asymmetric Conjugate Addition
The rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated compounds is a powerful method for forming carbon-carbon bonds. The enantioselectivity of this reaction is highly dependent on the chiral ligand employed. Chiral olefin-sulfoxide ligands have proven to be particularly effective in this transformation.[4][5][6][7]
Comparison of Chiral Olefin-Sulfoxide Ligands
Let us consider a comparative study of different olefin-sulfoxide ligands in the rhodium-catalyzed conjugate addition of phenylboronic acid to an α,β-unsaturated ester. While a direct analog with a benzoic acid is not available, we can compare ligands with varying aryl substituents to infer the potential impact of the benzoic acid group.
Ligand
Aryl Group on Sulfoxide
Yield (%)
Enantiomeric Excess (ee, %)
L1
Phenyl
95
85
L2
2-Methoxy-1-naphthyl
99
91
L3
p-Tolyl
92
88
Data is representative and compiled from typical results in the field for illustrative purposes.[4][6]
The 2-methoxy-1-naphthyl substituted ligand (L2) generally provides higher enantioselectivity.[5][7] This is attributed to the increased steric bulk and the potential for π-π stacking interactions between the naphthyl group and the substrate in the transition state. This suggests that a larger, more sterically demanding group on the sulfoxide can lead to better facial discrimination of the prochiral enone.
A hypothetical 4-(methylsulfinyl)benzoic acid ligand, upon coordination to the rhodium center, could position the benzoic acid group to interact with the substrate or the metal complex through hydrogen bonding, potentially leading to a more rigid and ordered transition state, thereby influencing enantioselectivity.
The following is a general protocol for the rhodium-catalyzed conjugate addition of an arylboronic acid to an α,β-unsaturated ester using a chiral olefin-sulfoxide ligand.
Catalyst Preparation: In a nitrogen-filled glovebox, [Rh(acac)(C₂H₄)₂] (0.01 mmol) and the chiral olefin-sulfoxide ligand (0.011 mmol) are dissolved in 1,4-dioxane (1.0 mL) in a Schlenk tube. The mixture is stirred at room temperature for 30 minutes.
Reaction Setup: To the catalyst solution, the α,β-unsaturated ester (0.5 mmol) and the arylboronic acid (0.75 mmol) are added, followed by an aqueous solution of potassium hydroxide (0.1 M, 1.0 mL).
Reaction Execution: The Schlenk tube is sealed and the reaction mixture is stirred vigorously at 40 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Analysis: The yield is determined after purification, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights
The catalytic cycle is believed to involve the formation of a chiral rhodium-alkene complex. The arylboronic acid undergoes transmetalation to the rhodium center, followed by migratory insertion of the alkene into the Rh-aryl bond. Subsequent protonolysis releases the product and regenerates the active catalyst.
benchmarking the synthesis of 4-(methylsulfinyl)benzoic acid against other methods
Executive Summary Target Molecule: 4-(methylsulfinyl)benzoic acid (CAS: 33963-58-5) Primary Challenge: Chemoselectivity (Stopping oxidation at the sulfoxide stage without progressing to the sulfone).[1][2] The synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 4-(methylsulfinyl)benzoic acid (CAS: 33963-58-5)
Primary Challenge: Chemoselectivity (Stopping oxidation at the sulfoxide stage without progressing to the sulfone).[1][2]
The synthesis of 4-(methylsulfinyl)benzoic acid from 4-(methylthio)benzoic acid represents a classic challenge in organic synthesis: controlled oxidation .[1][2] While the sulfone derivative (4-methylsulfonylbenzoic acid) is thermodynamically favored, the sulfoxide requires kinetic control.[1][2] This guide benchmarks three distinct methodologies—Sodium Periodate (
), Hydrogen Peroxide () systems, and meta-Chloroperoxybenzoic acid ()—to determine the optimal workflow for high-purity applications in drug discovery.[1][2]
Part 1: Comparative Benchmark Analysis
The following analysis evaluates methods based on Selectivity (Sulfoxide:Sulfone ratio), Yield , and Green Metrics (Atom economy/Waste).
selectivity is highly dependent on the solvent system.[1][2] Standard Acetic Acid often leads to over-oxidation; Hexafluoroisopropanol (HFIP) or Molybdenum catalysts are required for high selectivity.[1][2]
Technical Verdict
For Laboratory Scale (<10g) & High Purity:Method A (
) is the superior choice.[1][2] It is chemically "self-limiting," making over-oxidation to the sulfone nearly impossible under standard conditions.[1][2]
For Process Scale (>100g):Method B (
/HFIP) is preferred due to atom economy, provided that precise temperature control is maintained.[1][2]
Part 2: Mechanistic Pathway & Control[1][2]
Understanding the oxidation pathway is critical for troubleshooting.[1][2] The reaction proceeds in two steps.[1][2][3][4][5][6] The second step (Sulfoxide
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1][2]
Why this works: Periodate forms a cyclic intermediate that is sterically and electronically favorable for sulfide oxidation but highly unfavorable for the subsequent oxidation to sulfone.[1][2]
Protocol B: The "Green" HFIP Method (
)
Best for: Sustainable synthesis and avoiding metal waste.[1][2]
Setup: Dissolve substrate in HFIP (0.2 M concentration).
Addition: Add
(30%) in a single portion at room temperature.
Monitoring: Stir for 30–60 minutes. Monitor via TLC or HPLC.[1][2] Note: HFIP acts as a hydrogen-bond donor solvent that activates the peroxide specifically for electrophilic attack on the sulfur lone pair.[1][2]
Workup: Quench with saturated aqueous
(to destroy excess peroxide).
Isolation: Dilute with water and extract with Ethyl Acetate.[1][2]
Yield Expectation: This method frequently yields >95% with <2% sulfone impurity due to the unique solvent activation effect.[1][2]
Part 4: Critical Troubleshooting Guide
Observation
Diagnosis
Corrective Action
High Sulfone Content (>5%)
Over-oxidation
Reduce Temperature: If using mCPBA, strict 0°C is required.[1][2] If using , switch solvent to HFIP or reduce equivalents to 1.[2]05.
Incomplete Conversion
Stalled Reaction
Solubility Issue: The starting material is an acid.[1][2] Ensure the solvent system (e.g., MeOH/Water) fully solubilizes the potassium/sodium salt if using basic conditions, or use HFIP for neutral conditions.[2]
Product is Colored (Yellow)
Iodine Contamination
Wash Step: If using Method A (), wash the organic layer with 10% Sodium Thiosulfate to remove liberated iodine traces.[2]
References
Sodium Periodate Selectivity: Varala, R., et al.
) in Organic Synthesis."[2] SynOpen, vol. 7, 2023, pp. 548–554.[2]
HFIP/H2O2 Methodology: Ravikumar, K. S., et al. "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions."[1][2] PMC (NIH), 2011.[2]
General Oxidation Reviews: "Selective Oxidation of Sulfides to Sulfoxides." Organic Chemistry Portal.
Substrate Specifics: "Preparation of 4-(methylsulfonyl)benzoic acid derivatives." European Patent EP0478390B1.[1][2] (Demonstrates the ease of over-oxidation to sulfone, highlighting the need for the selective protocols above).
determination of enantiomeric excess for reactions using 4-(methylsulfinyl)benzoic acid
This guide details the determination of enantiomeric excess (ee) for 4-(methylsulfinyl)benzoic acid (4-MSBA) , a compound frequently used as a model substrate to evaluate the efficiency of asymmetric oxidation catalysts...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the determination of enantiomeric excess (ee) for 4-(methylsulfinyl)benzoic acid (4-MSBA) , a compound frequently used as a model substrate to evaluate the efficiency of asymmetric oxidation catalysts (e.g., bio-catalytic sulfoxidation).
Unlike standard protocols that rely on a single method, this guide provides a triangulated approach : a primary instrumental method (Chiral HPLC), a chemical validation method (Derivatization), and a rapid screening method (NMR with CSA).
Executive Summary
The accurate determination of ee for 4-MSBA presents a specific challenge due to its dual functionality: a chiral sulfoxide center (
) and an ionizable carboxylic acid moiety ().
Primary Recommendation:Direct Chiral HPLC using amylose-based columns under acidic normal-phase conditions.
Alternative (No Chiral Column):Derivatization with a chiral amine followed by achiral HPLC or NMR.
Rapid Screening:1H-NMR with Pirkle’s Alcohol as a Chiral Solvating Agent (CSA).
Part 1: The "Gold Standard" – Direct Chiral HPLC
Best for: High precision (>99% accuracy), routine QC, and trace analysis.
Direct separation on a Chiral Stationary Phase (CSP) is the most robust method. For 4-MSBA, the carboxylic acid group requires specific mobile phase modifiers to suppress ionization and ensure sharp peak shapes.
Recommended Protocol
Column:Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
Why: These polysaccharide-based columns effectively discriminate the spatial arrangement of the sulfoxide oxygen and the methyl group.
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)
Ratio:80 : 20 : 0.1 (v/v/v)
Critical Note: The 0.1% TFA is non-negotiable. Without it, the carboxylic acid will partially ionize, leading to peak tailing and loss of resolution.
Detection: UV at 254 nm (aromatic absorption) or 220 nm (sulfoxide/carbonyl).
Temperature: 25°C.
Self-Validating the Method
Before analyzing your sample, you must prove the column can separate the enantiomers:
Racemic Standard: Inject a chemically synthesized racemic mixture of 4-MSBA (made by oxidizing the sulfide with mCPBA or H2O2).
Resolution Check: Ensure baseline separation (
). If peaks overlap, lower the % Isopropanol to 10% to increase retention and selectivity.
Part 2: The "Chemical Proof" – Chiral Derivatization
Best for: Labs without chiral columns, validating doubtful HPLC results, or absolute configuration assignment.
This method converts the enantiomers of 4-MSBA into diastereomers using a chiral amine. Diastereomers have different physical properties and can be separated on standard achiral silica or C18 columns.
Reaction Mechanism
The carboxylic acid of 4-MSBA is coupled with (S)-(-)-1-Phenylethylamine to form a diastereomeric amide pair.
Step-by-Step Protocol
Activation: Dissolve 4-MSBA (10 mg) in dry DCM (1 mL). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 10 min.
Coupling: Add (S)-(-)-1-Phenylethylamine (1.1 eq) and DIPEA (2 eq). Stir at RT for 1 hour.
Workup: Wash with 1N HCl, then sat. NaHCO3. Dry organic layer over Na2SO4.
Analysis:
Option A (NMR): Analyze the crude mixture by 1H-NMR in CDCl3. The methyl group on the sulfoxide (approx. 2.7 ppm) will split into two distinct singlets (one for each diastereomer). Integration gives the ratio directly.
Option B (Achiral HPLC): Inject onto a standard C18 column (Water/Acetonitrile gradient). The diastereomers will elute at different times.
Part 3: The "Rapid Screen" – NMR with Chiral Solvating Agents (CSA)
Best for: Quick checks during reaction optimization (e.g., screening 50 catalysts).
This method relies on non-covalent interactions (hydrogen bonding) between the sulfoxide and a chiral host to induce chemical shift non-equivalence (
Observation: Zoom in on the sulfoxide methyl singlet (~2.7 ppm) or the aromatic protons . In the presence of the CSA, the racemic single peak should split into two.
Calculation:
Comparative Analysis of Methods
Feature
Chiral HPLC (Direct)
Derivatization (Amine)
NMR (CSA)
Accuracy
High (<0.5% error)
High (depends on conversion)
Medium (~2-5% error)
Time
20-30 min/sample
2 hours (synthesis + analysis)
5-10 min/sample
Cost
High (Column ~$1000)
Low (Reagents)
Medium (CSA cost)
Sample Recovery
Yes (Prep HPLC)
No (Chemically modified)
Yes (Extraction)
Suitability
Final QC, Pub. Data
Validation, No Chiral Column
High-Throughput Screening
Visual Workflow & Decision Matrix
Figure 1: Decision matrix for selecting the optimal ee determination method based on resource availability and throughput needs.
References
Chiral HPLC of Sulfoxides
Title: "Enantiomeric separation of chiral sulfoxides on polysaccharide-based chiral st
Source:Journal of Chrom
Relevance: Establishes the baseline efficiency of Amylose/Cellulose columns (AD-H/OD-H)
(Representative link for context)
CSA Methodologies
Title: "Use of Chiral Solvating Agents for the Determination of Enantiomeric Excess by NMR Spectroscopy."
Source:Chemical Reviews, 2004.
Relevance: valid protocols for using Pirkle’s alcohol with sulfoxides.
Derivatization Protocols
Title: "Chiral Analysis of Carboxylic Acids via Derivatiz
Source:Sigma-Aldrich Technical Bulletin.
Relevance: Standard operating procedure for amide coupling of chiral acids for resolution.
A Senior Application Scientist's Guide to the Analysis of 4-(Methylsulfinyl)benzoic Acid: A Comparative Review of Peer-Reviewed Methods
For researchers, medicinal chemists, and professionals in drug development, the precise and accurate quantification of novel chemical entities is a cornerstone of successful research and development. 4-(Methylsulfinyl)be...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the precise and accurate quantification of novel chemical entities is a cornerstone of successful research and development. 4-(Methylsulfinyl)benzoic acid, a molecule of interest due to its structural motifs present in various pharmacologically active compounds, requires robust analytical methods for its characterization and quantification in diverse matrices. This guide provides an in-depth comparison of established, peer-reviewed analytical techniques, offering insights into their underlying principles, practical implementation, and comparative performance. The methodologies discussed are grounded in established analytical practices for benzoic acid derivatives and are adapted for the specific chemical properties of 4-(methylsulfinyl)benzoic acid.
Understanding the Analyte: 4-(Methylsulfinyl)benzoic Acid
4-(Methylsulfinyl)benzoic acid is an aromatic carboxylic acid containing a sulfoxide functional group. This structure confers moderate polarity and makes it amenable to a range of analytical techniques. The carboxylic acid moiety provides a site for ionization, which is crucial for techniques like reversed-phase chromatography and mass spectrometry. The aromatic ring allows for ultraviolet (UV) detection, a common feature in High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse Method
HPLC-UV is often the first choice for the analysis of aromatic carboxylic acids due to its robustness, simplicity, and cost-effectiveness. The method separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.
Causality Behind Experimental Choices in HPLC-UV
The selection of a C18 column is based on the nonpolar nature of the octadecylsilyl groups, which effectively retain the aromatic ring of 4-(methylsulfinyl)benzoic acid through hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention and elution. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrically shaped peak. The detection wavelength is chosen based on the UV absorbance maximum of the analyte, which for many benzoic acid derivatives falls in the range of 230-260 nm.
Experimental Protocol: HPLC-UV Analysis
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode-Array Detector (DAD).
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Phosphoric acid in water.
Mobile Phase B: Acetonitrile.
Gradient: A typical gradient could start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
Dissolve the sample in a suitable solvent, such as the initial mobile phase composition or a mixture of water and acetonitrile.
Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.[4]
Validation Parameters:
Linearity: Typically assessed over a concentration range relevant to the intended application, with an r² value > 0.99 being desirable.[3]
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels. Accuracy should be within 85-115%, and precision (as relative standard deviation, RSD) should be less than 15%.[3]
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Selectivity
When high sensitivity and selectivity are paramount, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
The Rationale for LC-MS/MS
LC-MS/MS provides exceptional selectivity by monitoring specific mass-to-charge (m/z) transitions of the analyte. For 4-(methylsulfinyl)benzoic acid, this would involve selecting the precursor ion (the ionized molecule) and a specific product ion generated through fragmentation. This specificity allows for quantification even in the presence of co-eluting interferences. Electrospray ionization (ESI) is a common ionization technique for polar molecules like carboxylic acids.
Experimental Protocol: LC-MS/MS Analysis
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an ESI source.
Chromatographic Conditions:
Similar to HPLC-UV, a C18 column is typically used. Faster separations can be achieved with smaller particle size columns (e.g., < 2 µm).
The mobile phase often consists of 0.1% formic acid in water and acetonitrile to ensure compatibility with the MS detector.
Mass Spectrometry Parameters:
Ionization Mode: ESI in either positive or negative mode. Negative mode is often preferred for carboxylic acids.
Precursor and Product Ions: These are determined by infusing a standard solution of 4-(methylsulfinyl)benzoic acid into the mass spectrometer. For example, for a related compound, 4-acetamidobenzoic acid (m/z 180.20), a product ion of m/z 94.0 was monitored.[5]
Collision Energy and Other Source Parameters: These are optimized to maximize the signal of the selected transition.
Sample Preparation:
For complex matrices, sample preparation is critical. This may involve protein precipitation with acetonitrile[6], liquid-liquid extraction, or solid-phase extraction (SPE) to remove interferences.
Validation:
The validation parameters are similar to those for HPLC-UV, but with typically much lower LOD and LOQ values, often in the ng/mL range.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach
While less common for polar, non-volatile compounds like carboxylic acids, GC-MS can be a viable option, particularly if derivatization is employed.
Why Derivatization is Key for GC-MS
The high polarity and low volatility of 4-(methylsulfinyl)benzoic acid make it unsuitable for direct GC analysis. The carboxylic acid group can interact with active sites in the GC system, leading to poor peak shape and low sensitivity.[7] Derivatization, such as silylation or esterification, converts the polar carboxylic acid into a more volatile and less polar derivative, making it amenable to GC separation.[7]
Experimental Protocol: GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Derivatization:
React the sample with a silylating agent (e.g., BSTFA) or an esterifying agent (e.g., methanol with an acid catalyst).[8]
GC Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Carrier Gas: Helium at a constant flow rate.
Temperature Program: A temperature gradient is used to elute the derivatized analyte.
MS Conditions:
Ionization: Electron Ionization (EI) is typically used.
Data Acquisition: Full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
Comparative Analysis of Methods
Feature
HPLC-UV
LC-MS/MS
GC-MS (with Derivatization)
Principle
Differential partitioning with UV absorbance detection
Chromatographic separation followed by mass-based detection of specific ion transitions
Separation of volatile derivatives with mass-based detection
Selectivity
Moderate
Very High
High
Sensitivity
µg/mL range
ng/mL to pg/mL range
ng/mL range
Speed
Moderate
Fast (with UPLC)
Slower (due to derivatization)
Cost
Low
High
Moderate
Sample Throughput
High
High
Lower
Ease of Use
Relatively simple
More complex
Requires expertise in derivatization
Matrix Effects
Can be an issue
Can be significant but manageable with internal standards
When LC-MS is not available, for volatile matrices
Workflow for Analytical Method Development
Caption: General workflow for the analysis of 4-(methylsulfinyl)benzoic acid.
Conclusion
The choice of an analytical method for 4-(methylsulfinyl)benzoic acid is dictated by the specific requirements of the study. For routine analysis where high concentrations are expected and the matrix is relatively clean, HPLC-UV offers a robust and cost-effective solution. For applications demanding high sensitivity and selectivity, such as in pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the gold standard. While GC-MS is a less direct approach due to the need for derivatization, it remains a powerful technique, particularly in laboratories where it is the primary analytical platform. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate technique for the accurate and reliable analysis of 4-(methylsulfinyl)benzoic acid.
References
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available from: [Link]
ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available from: [Link]
UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Available from: [Link]
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
National Institutes of Health. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Available from: [Link]
HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. Available from: [Link]
Chromatography Forum. Analysis of benzoic and salicylic acids. Available from: [Link]
National Institutes of Health. 4-Methyl-2-(2-methylanilino)benzoic acid. Available from: [Link]
Ministry of Food and Drug Safety. Analytical Methods. Available from: [Link]
ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. Available from: [Link]
ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available from: [Link]
SIELC. Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column. Available from: [Link]
ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Available from: [Link]
ResearchGate. Benzoic acid determination with GC-FID?. Available from: [Link]
Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
European Patent Office. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Available from: [Link]
PubMed. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Available from: [Link]
Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Available from: [Link]
ResearchGate. Determination of benzoic acid and sorbic acid in sauce by HPLC-MS. Available from: [Link]
CAS: 7467-66-5 | Formula: C₈H₈O₃S | Mol.[1] Weight: 184.21 g/mol Executive Summary Immediate Action Required: Treat 4-(Methylsulfinyl)benzoic acid as Hazardous Chemical Waste . Do not dispose of via sanitary sewer or mun...
Immediate Action Required: Treat 4-(Methylsulfinyl)benzoic acid as Hazardous Chemical Waste . Do not dispose of via sanitary sewer or municipal trash.
While not federally P-listed or U-listed (RCRA), this compound presents specific chemical incompatibilities due to its dual functionality (carboxylic acid + sulfoxide). Disposal protocols must prioritize segregation from strong oxidizers and bases to prevent uncontrolled exothermic reactions in waste containers.
Part 1: Chemical Characterization & Hazard Assessment
Why this matters: Effective disposal relies on understanding the molecule's reactive potential, not just its regulatory status.[1]
The molecule contains two distinct reactive centers that dictate its waste stream compatibility:
Carboxylic Acid Moiety (-COOH): Proton donor. Incompatible with bases (heat generation) and reactive metals.
Methylsulfinyl Group (-SO-CH₃): A sulfoxide. This sulfur center is in an intermediate oxidation state. It acts as a weak nucleophile but, critically, can be oxidized to a sulfone or reduced to a sulfide .[1]
Safety Data Profile:
Property
Status
Operational Implication
GHS Classification
Irritant (H315, H319, H335)
Standard PPE (Nitrile gloves, safety glasses, lab coat) required during handling.[1]
Physical State
White Crystalline Solid
Dust generation is a primary inhalation risk during transfer to waste drums.[1]
Solubility
Soluble in Ethanol/DMSO; Low in Water
Liquid waste will likely be organic solvent-based.[1]
| RCRA Status | Non-Listed (Characteristic Review Required) | Default to "Hazardous Waste" due to irritant properties and chemical reactivity.[1] |
Part 2: Pre-Disposal Handling & Segregation
The "Senior Scientist" Insight: Most waste accidents occur not during disposal, but during mixing in the satellite accumulation area.[1]
1. Segregation Logic (The "Red Flags")
You must segregate this compound from the following streams to prevent "bin reactions":
Mechanism:[2][3] Oxidizers convert the sulfoxide group to a sulfone (R-SO₂-R').[1] This redox reaction is often exothermic and can pressurize waste containers.
Strong Bases (Sodium Hydroxide, Ammonia):
Mechanism:[2][3][4] Acid-base neutralization generates immediate heat. If the waste solvent has a low boiling point (e.g., Dichloromethane), this heat can cause solvent boiling and geysering.
Acid Chlorides/Anhydrides:
Mechanism:[2][3] Potential for Pummerer rearrangement-type reactions or acylation, leading to toxic byproducts.
Liquid Waste: Glass (Amber) or HDPE. Avoid metal containers if the waste stream is highly acidic.
Part 3: The Disposal Protocol (Step-by-Step)
Scenario A: Disposal of Pure Solid (Excess/Expired Reagent)
Use this protocol for bulk powder disposal.
Labeling: Affix a hazardous waste tag to a clean HDPE wide-mouth jar.
Chemical Name: "4-(Methylsulfinyl)benzoic acid" (Do not use abbreviations).[2]
Hazards: Check "Irritant" and "Toxic" (precautionary).
Transfer: In a chemical fume hood, transfer the solid to the container.
Self-Validating Step: Wipe the threads of the jar with a dry Kimwipe before closing. Powder residue on threads prevents a gas-tight seal, leading to potential leaks during transport.
Secondary Containment: Place the sealed jar into a secondary bin (e.g., a plastic tub) in the Satellite Accumulation Area (SAA).
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or reaction solvents containing the compound.
pH Verification (The Critical Check):
Dip a pH strip into the waste solution.
If pH < 2: Do not add to general organic waste yet. Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–9.
Why? Adding highly acidic solutions to a general organic waste drum containing basic residues (e.g., amines) can cause an explosion.
Quench Oxidizers:
If the reaction involved oxidizers (e.g., mCPBA, H₂O₂), test for peroxides using starch-iodide paper.[1] Quench with Sodium Thiosulfate if positive.
Scientific Integrity: Never dispose of active oxidizers with sulfoxides.
Stream Selection:
Halogenated Solvent Stream: If dissolved in DCM, Chloroform.
Non-Halogenated Solvent Stream: If dissolved in Ethanol, Methanol, Ethyl Acetate.
Log Entry: Record the approximate concentration on the waste log. High concentrations of benzoic acid derivatives can precipitate in the drum; warn EHS personnel if concentration >10%.
Part 4: Decision Matrix & Workflow
The following diagram illustrates the operational logic for disposing of 4-(methylsulfinyl)benzoic acid.
Figure 1: Operational decision tree for segregating 4-(methylsulfinyl)benzoic acid waste streams.
Part 5: Emergency Contingencies
Spill Management (Bench Scale < 50g):
Isolate: Alert nearby personnel.
PPE: Don double nitrile gloves, safety goggles, and N95 mask (to prevent dust inhalation).
Neutralize/Absorb:
Solid: Cover with wet paper towels to prevent dust, then scoop into a disposal bag.
Solution: Absorb with vermiculite or spill pads.
Clean: Wipe area with dilute soap and water.[2] The sulfoxide group enhances water solubility slightly, making soap/water effective.
Exposure First Aid:
Eye Contact: Rinse immediately with water for 15 minutes.[2][5] The acidic nature can cause corneal damage.
Skin Contact: Wash with soap and water.[2][6][7] Note: Sulfoxides can act as penetration enhancers (similar to DMSO), potentially carrying other contaminants through the skin. Do not use organic solvents (like ethanol) to wash skin, as this may increase absorption.
References
PubChem. (n.d.). 4-(Methylsulfinyl)benzoic acid Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 30, 2026, from [Link][1]
Princeton University EHS. (n.d.). Chemical Compatibility & Segregation. Retrieved January 30, 2026, from [Link][1]